molecular formula C22H26O5 B8387380 4-[[4-(Octyloxy)benzoyl]oxy]benzoic acid

4-[[4-(Octyloxy)benzoyl]oxy]benzoic acid

Cat. No.: B8387380
M. Wt: 370.4 g/mol
InChI Key: AMVHMKULOHFQSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[4-(Octyloxy)benzoyl]oxy]benzoic acid is a useful research compound. Its molecular formula is C22H26O5 and its molecular weight is 370.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H26O5

Molecular Weight

370.4 g/mol

IUPAC Name

4-(4-octoxybenzoyl)oxybenzoic acid

InChI

InChI=1S/C22H26O5/c1-2-3-4-5-6-7-16-26-19-12-10-18(11-13-19)22(25)27-20-14-8-17(9-15-20)21(23)24/h8-15H,2-7,16H2,1H3,(H,23,24)

InChI Key

AMVHMKULOHFQSB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Foundational & Exploratory

4-[[4-(Octyloxy)benzoyl]oxy]benzoic acid crystal structure analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Crystal Structure Analysis of 4-[[4-(Octyloxy)benzoyl]oxy]benzoic Acid

Authored by: Dr. Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the crystal structure of this compound, a key intermediate in the synthesis of side-chain liquid crystal polymers. We delve into the synthesis, single-crystal X-ray diffraction analysis, and the pivotal role of intermolecular interactions in defining its solid-state architecture. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering both foundational knowledge and detailed experimental insights.

Introduction: The Significance of Molecular Architecture

This compound, with the chemical formula C₂₂H₂₆O₅, is a molecule of significant interest due to its application as a precursor for polymeric liquid crystals.[1][2] The arrangement of molecules in the crystalline state, governed by factors like hydrogen bonding and van der Waals forces, dictates the material's macroscopic properties.[3][4] Understanding the three-dimensional structure of this compound through single-crystal X-ray diffraction (SC-XRD) is paramount for designing novel materials with tailored optical and thermal properties.[5] Molecules that form liquid crystals often are rigid and possess polar groups that lead to strong intermolecular interactions.[6]

The molecular structure of this compound, featuring a flexible octyloxy tail and a rigid core with hydrogen bonding capabilities, predisposes it to form ordered phases, such as liquid crystals.[7] This guide will walk through the experimental and analytical workflow for elucidating its crystal structure and understanding its implications.

Synthesis and Crystallization: From Molecule to Single Crystal

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve a high-purity product suitable for single crystal growth.[1][8]

Synthetic Pathway

The synthesis involves two primary steps: the formation of an intermediate aldehyde followed by its oxidation to a carboxylic acid.[1][8]

  • Esterification: 4-Hydroxybenzaldehyde is reacted with 4-octyloxybenzoyl chloride in the presence of a base like triethylamine (TEA). The mixture is heated to facilitate the reaction.[1][8]

  • Oxidation: The resulting 4-(4-octyloxybenzoyloxy)benzaldehyde is then oxidized using a strong oxidizing agent, such as potassium permanganate (KMnO₄), in an acetone solution. Acidification of the reaction mixture yields the final product, this compound.[1][8]

Protocol for Single Crystal Growth

Obtaining high-quality single crystals is the most critical and often challenging step for SC-XRD analysis. Slow evaporation from a suitable solvent is a commonly employed and effective method.[5]

Experimental Protocol:

  • Solvent Selection: Dissolve the purified this compound in a minimal amount of a suitable solvent. Acetone has been successfully used for recrystallization.[8]

  • Slow Evaporation: Loosely cover the container to allow for the slow evaporation of the solvent at room temperature. This gradual process encourages the formation of well-ordered single crystals.

  • Crystal Harvesting: Once crystals of sufficient size and quality have formed, carefully harvest them from the mother liquor.

Synthesis_and_Crystallization cluster_synthesis Synthesis cluster_crystallization Crystallization 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Esterification Esterification 4-Hydroxybenzaldehyde->Esterification 4-Octyloxybenzoyl_chloride 4-Octyloxybenzoyl_chloride 4-Octyloxybenzoyl_chloride->Esterification Intermediate_Aldehyde Intermediate_Aldehyde Esterification->Intermediate_Aldehyde Oxidation Oxidation Intermediate_Aldehyde->Oxidation KMnO4 KMnO4 KMnO4->Oxidation Final_Product This compound Oxidation->Final_Product Dissolution Dissolve in Acetone Final_Product->Dissolution Slow_Evaporation Slow Evaporation Dissolution->Slow_Evaporation Single_Crystals High-Quality Single Crystals Slow_Evaporation->Single_Crystals

Caption: Workflow for the synthesis and crystallization of this compound.

Structural Analysis by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive technique for determining the precise arrangement of atoms within a crystal.

Data Collection and Processing

A suitable single crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and processed to determine the unit cell parameters and space group.[5] For this compound, data was collected at a low temperature (123 K) to minimize thermal vibrations.[1]

Crystal Structure and Molecular Geometry

The crystal structure of this compound has been determined to be monoclinic with the space group P2₁/c.[1] The asymmetric unit contains one molecule of the compound.

Crystallographic ParameterValue[1]
Chemical FormulaC₂₂H₂₆O₅
Formula Weight370.43
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)13.528 (8)
b (Å)7.245 (4)
c (Å)20.903 (12)
β (°)111.407 (8)
Volume (ų)1907.5 (18)
Z4
Temperature (K)123

Key features of the molecular geometry include the planarity of the octyl group with the central C₆O moiety, with a maximum deviation of a carbon atom from the plane being 0.161 (5) Å.[1][2] The bond lengths and angles are within the expected ranges for benzoyloxybenzoic acids.[1]

The Role of Intermolecular Interactions

The crystal packing of this compound is primarily stabilized by intermolecular O—H···O hydrogen bonds.[1][2] These interactions are crucial in forming a stable, three-dimensional network.

The carboxylic acid groups of adjacent molecules engage in hydrogen bonding, a common motif in the crystal structures of carboxylic acids. This strong directional interaction plays a significant role in the overall packing and stability of the crystal lattice.[7] The presence of these hydrogen bonds, along with weaker van der Waals interactions from the long alkyl chains, contributes to the liquid crystalline properties observed in related materials.[3]

Intermolecular_Interactions mol1 Molecule 1 ...-C(=O)O-H... mol2 Molecule 2 ...-C(=O)O-H... mol1:head->mol2:head O-H···O Hydrogen Bond

Caption: Schematic of intermolecular hydrogen bonding between two molecules.

Thermal and Spectroscopic Characterization

To fully characterize the material and understand its phase behavior, thermal and spectroscopic analyses are essential.

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine phase transition temperatures and thermal stability.[9][10] For materials like this, which are precursors to liquid crystals, DSC can reveal the temperatures of transitions from the crystalline solid to various mesophases (e.g., nematic, smectic) and finally to the isotropic liquid state.[10][11]

Spectroscopic Analysis
  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. Characteristic peaks for the C=O stretch of the carboxylic acid and ester, the C-O stretch, and the aromatic C-H bonds would be expected.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure in solution. The chemical shifts and coupling patterns provide detailed information about the connectivity of atoms.[12][13]

Conclusion

The crystal structure analysis of this compound provides critical insights into its solid-state properties and serves as a foundation for understanding its behavior as a liquid crystal precursor. The combination of a rigid aromatic core, a flexible alkyl chain, and strong intermolecular hydrogen bonding dictates its molecular packing and, consequently, its material properties. The detailed experimental and analytical framework presented in this guide offers a comprehensive approach for researchers in materials science and drug development to characterize similar molecular systems.

References

  • Thermal Analysis of Liquid Crystal Mixtures. (2013). International Organization of Scientific Research Journal of Engineering. [Link]

  • Chemistry LibreTexts. (2025, October 3). 11.8: Liquid Crystals. [Link]

  • Dwivedi, K. K., Dwivedi, M. K., & Singh, S. N. (2014). Study of Intermolecular Interactions in Liquid Crystals: Para-butyl-p'-cyano-biphenyl. Journal of Crystallization Process and Technology, 4, 31-38. [Link]

  • Shelaev, I., Gadirov, R., & Galyametdinov, Y. (2018). Intermolecular Interactions Required for the Formation of Liquid Microcrystals Produced by the Precursors Self-Organized from Protonated TPP Dimers. Molecules, 23(5), 1236. [Link]

  • DAV University. Liquid Crystals 13.3. [Link]

  • Semitracks. Liquid Crystal Analysis. [Link]

  • Eurasian Physical Technical Journal. Intermolecular interaction in liquid crystals. [Link]

  • Muhammad, K., Rauf, M. K., Ebihara, M., & Hameed, S. (2009). 4-(4-Octyloxybenzoyloxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o424. [Link]

  • Seye, C. B., et al. (2023). Chemical Characterization and Thermal Analysis of Recovered Liquid Crystals. Materials, 16(13), 4839. [Link]

  • Al-Warhi, T., et al. (2023). Improved Syntheses, Crystal Structures Analysis, DFT Calculation, Anticancer and Antibacterial Properties of Some 4-(Benzylamino)benzoic Acid Derivatives. Molecules, 28(22), 7654. [Link]

  • Kuczyński, S., & Stasiek, J. (2013). Determination of the temperature field using liquid crystal thermography and analysis of two-phase flow structures in a minichannel. Bulletin of the Polish Academy of Sciences: Technical Sciences, 61(2). [Link]

  • Singh, D., et al. (2023). Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative. Indian Journal of Pure & Applied Physics, 61(9), 735-748. [Link]

  • Temptronic Corporation. Liquid Crystal Thermal Analysis. [Link]

  • Singh, D., et al. (2023). Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative. ResearchGate. [Link]

  • Al-Majid, A. M., et al. (2023). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. Crystals, 13(3), 423. [Link]

  • Arjunan, V., et al. (2012). FT-IR, FT-Raman, NMR and UV-vis spectra, vibrational assignments and DFT calculations of 4-butyl benzoic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 86, 411-420. [Link]

  • Muhammad, K., Rauf, M. K., Ebihara, M., & Hameed, S. (2009). 4-(4-Octyloxybenzo-yloxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o424. [Link]

  • Muhammad, K., et al. (2008). 4-(4-Propoxybenzoyloxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 6), o1251. [Link]

  • Muhammad, K., et al. (2009). 4-(4-Octyloxybenzoyloxy)benzoic acid. IUCr Journals. [Link]

  • PrepChem.com. Synthesis of 4-Octyloxybenzoic acid. [Link]

  • Huber, J. W., & Gilmore, W. F. (1976). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Journal of Pharmaceutical Sciences, 65(6), 920-922. [Link]

  • PrepChem.com. Synthesis of 4-tetradecyloxy benzoic acid. [Link]

  • NIST. 4-Octyloxybenzoic acid. [Link]

  • Balachandran, V., & Karunathan, R. (2022). DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. International Journal of Trend in Scientific Research and Development, 6(3), 221-236. [Link]

  • Chowdhury, A. R., et al. (2025). Investigating Benzoic Acid Derivatives as Potential Atomic Layer Deposition Inhibitors Using Nanoscale Infrared Spectroscopy. Nanomaterials, 15(3), 249. [Link]

  • Navea, J., et al. (2021). pH Dependence of the speciation and optical properties of 4-benzoylbenzoic acid. Physical Chemistry Chemical Physics, 23(2), 1083-1092. [Link]

  • SpectraBase. 4-Benzoyl benzoic acid - Optional[13C NMR] - Spectrum. [Link]

  • Wang, Y., et al. (2016). Crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 9), 1267–1269. [Link]

  • Ford, W. T., et al. (1989). Liquid Crystalline Macrocycles and Polyacrylates Containing 4- Alkoxybenzoic Acid and 4-Alkoxybenzamide Structural Units. Defense Technical Information Center. [Link]

Sources

Technical Profile: 4-(Octyloxy)benzoic Acid (CAS 2493-84-7)

[1][2][3][4][5]

Executive Summary

4-(Octyloxy)benzoic acid (CAS 2493-84-7) , often abbreviated as 4OBA , is a classic rod-like mesogen (liquid crystal monomer) characterized by a rigid benzoic acid core and a flexible octyl tail. While historically utilized in materials science for the synthesis of polymeric liquid crystals, 4OBA has emerged as a critical building block in supramolecular drug delivery systems .

Its ability to form stable, hydrogen-bonded dimers allows it to act as a dynamic scaffold for encapsulating active pharmaceutical ingredients (APIs), particularly in the formulation of Liquid Crystalline Nanoparticles (LCNPs). Furthermore, recent toxicological screenings and pharmacological studies suggest potential biological activity as an anti-biofilm agent and a modulator of nuclear receptors, necessitating a rigorous understanding of its physicochemical behavior.

Chemical & Physical Characterization[1][3][5][6][7][8][9][10]

The utility of 4OBA in both synthesis and formulation is dictated by its phase transition temperatures and solubility profile. It exhibits enantiotropic mesomorphism, meaning it forms stable liquid crystal phases (smectic and nematic) upon both heating and cooling.

Table 1: Physicochemical Specifications
PropertyValue / Description
Chemical Name 4-(Octyloxy)benzoic acid
Synonyms 4-n-Octyloxybenzoic acid; p-Octoxybenzoic acid
Molecular Formula C₁₅H₂₂O₃
Molecular Weight 250.33 g/mol
Appearance White to off-white crystalline powder
Melting Point (Cr

Sm)
~101 °C (Transition to Smectic C phase)
Smectic

Nematic
~108 °C
Clearing Point (N

Iso)
~147–153 °C (Transition to Isotropic Liquid)
Solubility Soluble in hot ethanol, acetone, DMF, DMSO; Insoluble in water.[1][2][3][4]
pKa ~4.5 (Carboxylic acid group)
LogP ~5.0 (Highly lipophilic tail)

Mechanism of Action: Supramolecular Self-Assembly

For drug development professionals, the primary interest in 4OBA lies in its supramolecular chemistry . Unlike standard excipients, 4OBA does not exist as a single molecule in its active state; it dimerizes via hydrogen bonding between carboxylic acid groups.

The "Rod-Like" Effect
  • Dimerization: Two 4OBA molecules form a head-to-head dimer. This effectively doubles the length of the rigid core, creating a high-aspect-ratio "rod."

  • Mesophase Formation: These rods self-assemble into layered structures (Smectic phase) or directionally aligned fluids (Nematic phase).

  • Drug Entrapment: When mixed with amphiphilic drugs or polymers, 4OBA disrupts the standard packing to create nanostructured domains (e.g., cubosomes or hexosomes) that can protect labile APIs or control release rates.

Visualization: Hydrogen-Bonded Dimerization & Phase Behavior

The following diagram illustrates the transition from monomer to the supramolecular dimer that drives liquid crystalline behavior.

Gcluster_0Monomeric Statecluster_1Supramolecular AssemblyM14-Octyloxybenzoic Acid(Monomer A)DimerHydrogen-Bonded Dimer(Rod-like Mesogen)M1->DimerIntermolecularH-Bonding (COOH)M24-Octyloxybenzoic Acid(Monomer B)M2->DimerSmecticSmectic Phase(Layered Ordering)Dimer->SmecticHeating > 101°C(Self-Assembly)NematicNematic Phase(Directional Ordering)Smectic->NematicHeating > 108°C(Layer Breakdown)IsoIsotropic MeltNematic->IsoHeating > 147°C(Isotropic Liquid)

Caption: Self-assembly of 4OBA monomers into mesogenic dimers, driving the formation of ordered smectic and nematic liquid crystal phases.

Experimental Protocols

Protocol A: Synthesis of 4-(Octyloxy)benzoic Acid

Context: While commercially available, synthesizing 4OBA allows for the introduction of isotopic labels or specific chain modifications required for proprietary drug delivery vectors.

Reagents:

  • 4-Hydroxybenzoic acid (1.0 eq)

  • 1-Bromooctane (1.2 eq)

  • Potassium hydroxide (KOH) (2.5 eq)

  • Ethanol/Water (4:1 v/v) as solvent

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-hydroxybenzoic acid (e.g., 13.8 g, 0.1 mol) and KOH (14.0 g, 0.25 mol) in 100 mL of ethanol/water mixture in a round-bottom flask equipped with a reflux condenser.

  • Alkylation: Add 1-bromooctane (23.2 g, 0.12 mol) dropwise to the stirring solution.

  • Reflux: Heat the mixture to reflux (~80 °C) for 12–16 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Hydrolysis Check: Ensure the intermediate ester is fully hydrolyzed (if an ester starting material was used). Since we used the acid and excess base, the product exists as the potassium salt.

  • Acidification: Cool the reaction mixture and pour into 500 mL of ice-cold water. Acidify to pH ~2 using concentrated HCl. The product will precipitate as a white solid.

  • Purification: Filter the crude solid. Recrystallize twice from hot ethanol to yield pure white crystals (Yield typically >80%).

  • Validation: Verify structure via ¹H-NMR and melting point (Target: 101 °C).

Protocol B: Preparation of Supramolecular LCNPs

Context: Utilizing 4OBA to stabilize a nanocarrier system.

  • Complexation: Dissolve 4OBA and a proton-accepting API (or a pyridine-based linker) in THF at a 1:1 molar ratio. Evaporate solvent to form the hydrogen-bonded complex.

  • Dispersion: Add the complex to an aqueous phase containing a surfactant (e.g., Pluronic F127).

  • Sonication: Probe sonicate (20% amplitude, 5 mins) at a temperature above the phase transition (>100 °C) to ensure the liquid crystal phase is fluid.

  • Cooling: Allow to cool slowly to room temperature to lock in the smectic/nematic nanostructure.

  • Characterization: Use Cryo-TEM to visualize the internal striations characteristic of liquid crystalline nanoparticles.

Analytical Profiling & Quality Control

To ensure the integrity of 4OBA for research use, specific analytical markers must be met.

Differential Scanning Calorimetry (DSC)

DSC is the gold standard for verifying the liquid crystalline nature of 4OBA. A pure sample must show distinct endothermic peaks corresponding to phase transitions.

  • Heating Scan (10°C/min): Look for peaks at 101°C (Crystal

    
     Smectic C) and 147°C  (Nematic 
    
    
    Isotropic).
  • Cooling Scan: Look for the corresponding exothermic peaks, often with slight supercooling (hysteresis).

  • Note: Impurities will significantly broaden these peaks and depress the clearing point.

NMR Spectroscopy (¹H-NMR, 400 MHz, DMSO-d₆)
  • δ 12.60 ppm (s, 1H): Carboxylic acid proton (-COOH).

  • δ 7.88 ppm (d, 2H): Aromatic protons ortho to COOH.

  • δ 7.00 ppm (d, 2H): Aromatic protons ortho to alkoxy group.

  • δ 4.04 ppm (t, 2H): -OCH₂- (Triplet, distinct for the ether linkage).

  • δ 0.86 ppm (t, 3H): Terminal methyl group (-CH₃).

Safety & Toxicological Profile

While 4OBA is widely used in materials science, its biological activity requires careful handling in a pharmaceutical context.

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Biological Activity:

    • Nuclear Receptor Antagonism: High-throughput screening (ToxCast) has identified 4OBA as a potential antagonist for PPARγ and other nuclear receptors. Researchers designing metabolic drugs should control for this off-target effect.

    • Anti-Biofilm Activity: Studies indicate 4-alkoxybenzoic acids can inhibit Staphylococcus aureus biofilm formation, likely by altering cell membrane hydrophobicity.[5]

Handling Protocol:

  • Always handle in a fume hood to avoid inhalation of dust.

  • Wear nitrile gloves and safety goggles.

  • Store in a cool, dry place away from strong oxidizing agents.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17231, 4-(Octyloxy)benzoic acid.[2] Retrieved from [Link][2]

  • Li, X., et al. (2023). Liquid Crystal Monomer: A Potential PPARγ Antagonist. Environmental Science & Technology.[6] Retrieved from [Link]

  • Manner, S., et al. (2020). 4-Ethoxybenzoic acid inhibits Staphylococcus aureus biofilm formation.[5] International Journal of Antimicrobial Agents.[5] Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. 4-Octyloxybenzoic acid - Gas Phase Spectrum. Retrieved from [Link]

An In-depth Technical Guide to the Solubility of 4-[[4-(Octyloxy)benzoyl]oxy]benzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-[[4-(Octyloxy)benzoyl]oxy]benzoic acid, a key intermediate in the synthesis of advanced polymeric liquid crystals.[1] Recognizing the current scarcity of publicly available quantitative solubility data for this compound, this document emphasizes a predictive approach grounded in its molecular structure and physicochemical properties. We delve into the theoretical principles governing its solubility in various classes of organic solvents. Furthermore, this guide furnishes detailed, field-proven experimental protocols to enable researchers, scientists, and drug development professionals to accurately determine solubility parameters in their own laboratory settings. The insights provided herein are crucial for optimizing reaction conditions, developing robust purification strategies, and formulating novel materials.

Introduction to this compound

This compound is a complex aromatic carboxylic acid with significant utility in materials science, particularly as a precursor for side-chain liquid crystal polymers.[1][2] Its molecular architecture, featuring a blend of polar and non-polar moieties, results in unique self-assembly properties and dictates its behavior in solution.

A thorough understanding of its solubility is paramount for several key applications:

  • Synthesis: Selecting an appropriate solvent is critical to ensure reactants are in the proper phase, thereby maximizing reaction rates and yields.

  • Purification: Knowledge of solubility differences in various solvents at different temperatures is the foundation of effective purification techniques like recrystallization.[1]

  • Formulation & Processing: For its application in liquid crystal polymers or other advanced materials, controlling its concentration in a solvent is essential for casting films, spinning fibers, or creating uniform blends.

This guide will bridge the existing data gap by providing a robust theoretical framework and practical methodologies for assessing its solubility.

Physicochemical Properties

The solubility of a compound is intrinsically linked to its physical and chemical properties. The key characteristics of this compound are summarized below.

PropertyValueSource
Molecular Formula C₂₂H₂₆O₅[1]
Molecular Weight 370.43 g/mol [1]
Appearance Crystalline Solid[1]
Key Structural Features - Terminal Carboxylic Acid Group (Polar, H-bond donor/acceptor)- Central Ester Linkage (Polar)- Two Phenyl Rings (Non-polar, Aromatic)- Terminal Octyloxy Chain (Non-polar, Aliphatic)[1]

The molecule's structure is fundamentally amphiphilic, possessing distinct regions of high and low polarity. This duality is the primary determinant of its solubility behavior across a spectrum of organic solvents.

Theoretical Assessment of Solubility

Based on the principle of "like dissolves like," we can predict the solubility of this compound by comparing its structural features with the properties of different solvent classes.

The diagram below illustrates the relationship between the molecule's functional domains and their affinity for various solvent types.

cluster_solvents Organic Solvent Classes compound This compound Octyloxy Tail (C8H17O-) Aromatic Core (-C6H4-COO-C6H4-) Carboxylic Acid (-COOH) polar_protic Polar Protic (e.g., Ethanol, Methanol) compound:f2->polar_protic Strong Interaction (H-Bonding) polar_aprotic Polar Aprotic (e.g., Acetone, DMF, DMSO) compound:f1->polar_aprotic Good Interaction (Dipole-Dipole) non_polar Non-Polar (e.g., Toluene, Heptane) compound:f0->non_polar Strong Interaction (van der Waals) compound:f1->non_polar Good Interaction (π-π Stacking)

Caption: Interaction potential between molecular domains and solvent classes.

  • In Polar Protic Solvents (e.g., Ethanol, Methanol): The terminal carboxylic acid group is the dominant feature. It can form strong hydrogen bonds with protic solvents, promoting solubility. The synthesis of an intermediate to the target compound involves recrystallization from hot ethanol, confirming its solubility at elevated temperatures in this solvent class.[1]

  • In Polar Aprotic Solvents (e.g., Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents can accept hydrogen bonds and engage in strong dipole-dipole interactions with the ester and carboxylic acid functionalities. The synthesis procedure for the title compound explicitly uses acetone as a solvent, indicating good solubility.[1][2] Solvents like DMF and DMSO are often excellent solvents for structurally similar aromatic carboxylic acids.[3]

  • In Non-Polar Solvents (e.g., Toluene, Heptane, Hexane): The long octyloxy aliphatic chain and the two phenyl rings will have a strong affinity for non-polar solvents through van der Waals forces and π-π stacking. However, the highly polar carboxylic acid group will disfavor solubility. Therefore, solubility in purely non-polar solvents is expected to be limited but may increase with temperature.

Experimental Protocol for Solubility Determination

To obtain quantitative data, a systematic experimental approach is required. The following protocol details the Isothermal Equilibrium Method, a reliable technique for determining solubility at a specific temperature.

The experimental workflow is visualized in the diagram below.

arrow arrow A 1. Preparation Add excess solid compound to a vial with a known volume of solvent. B 2. Equilibration Seal vial. Agitate at a constant temperature for 24-48 hours to ensure saturation. A->B C 3. Phase Separation Allow suspension to settle. Alternatively, centrifuge to pellet excess solid. B->C D 4. Sampling Carefully extract an aliquot of the supernatant. Filter immediately using a syringe filter (e.g., 0.22 µm PTFE). C->D E 5. Analysis Accurately dilute the filtrate. Analyze concentration using a calibrated method (e.g., HPLC-UV). D->E F 6. Calculation Calculate solubility (e.g., in mg/mL or mol/L) based on the measured concentration and dilution factor. E->F

Caption: Workflow for the Isothermal Equilibrium Solubility Measurement method.

Step-by-Step Methodology
  • Materials & Equipment:

    • This compound (solid)

    • Selected organic solvents (HPLC grade)

    • Analytical balance

    • Glass vials with screw caps

    • Temperature-controlled agitator (shaker) or magnetic stir plate in a constant temperature bath

    • Centrifuge (optional)

    • Volumetric flasks and pipettes

    • Syringes and syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Protocol:

    • Preparation: Add an excess amount of the solid compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

    • Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.

    • Equilibration: Seal the vials tightly. Place them in the temperature-controlled agitator set to the desired temperature (e.g., 25 °C). Agitate the suspensions for a minimum of 24 hours. A longer period (48 hours) is recommended to ensure thermodynamic equilibrium is reached.

    • Phase Separation: After equilibration, remove the vials and let them stand undisturbed at the same constant temperature to allow the excess solid to settle. Centrifugation can be used to expedite this process.

    • Sampling and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the solution through a syringe filter directly into a pre-weighed vial or volumetric flask. This step is critical to remove all undissolved micro-particles.

    • Quantification:

      • Prepare a standard stock solution of the compound in a suitable solvent.

      • Create a calibration curve by preparing a series of dilutions from the stock solution and measuring their absorbance (UV-Vis) or peak area (HPLC).

      • Accurately dilute the filtered sample solution to fall within the linear range of the calibration curve.

      • Measure the concentration of the diluted sample.

    • Calculation: Use the measured concentration and the dilution factor to calculate the original concentration in the saturated solution. This value represents the solubility of the compound in that solvent at the specified temperature.

  • Causality and Self-Validation:

    • Why excess solid? To ensure the solution is fully saturated and in equilibrium with the solid phase.

    • Why 24-48 hours? To allow sufficient time for the dissolution process to reach thermodynamic equilibrium, especially for complex molecules.

    • Why immediate filtration? To prevent the dissolved solute from precipitating due to temperature fluctuations upon removal from the bath.

    • Why a calibration curve? To ensure accurate and precise quantification of the solute concentration, which validates the final solubility value.

Data Interpretation and Application

The experimentally determined solubility data is invaluable for process development.

  • For Synthesis: A solvent in which reactants are highly soluble is often chosen to facilitate a homogeneous reaction.

  • For Purification: An ideal recrystallization solvent is one in which the compound has high solubility at an elevated temperature but low solubility at room or sub-ambient temperature. The synthesis of the title compound mentions purification by recrystallization from acetone, implying it meets these criteria.[1]

  • For Formulation: Solubility data guides the selection of solvents and the determination of concentration limits for creating stable solutions, dispersions, or polymer blends for material fabrication.

Conclusion
References
  • Solubility of Things. (n.d.). 4-Octoxybenzoic acid. Retrieved February 20, 2026, from [Link]

  • Muhammad, K., Rauf, M. K., Ebihara, M., & Hameed, S. (2009). 4-(4-Octyloxybenzoyloxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(2), o424. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17231, 4-(Octyloxy)benzoic acid. Retrieved February 20, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Substance Details for Benzoic acid, 4-(octyloxy)-. Retrieved February 20, 2026, from [Link]

  • Amerigo Scientific. (n.d.). 4-(Octyloxy)benzoic acid (98%). Retrieved February 20, 2026, from [Link]

  • IUCr Journals. (2009). 4-(4-Octyloxybenzoyloxy)benzoic acid. Retrieved February 20, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-Octyloxybenzoic acid. Retrieved February 20, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-tetradecyloxy benzoic acid. Retrieved February 20, 2026, from [Link]

  • University of California, Irvine. (n.d.). Recrystallization 2. Retrieved February 20, 2026, from [Link]

  • Chemistry Stack Exchange. (2017, May 21). Solvent for recrystallization of benzoic acid?. Retrieved February 20, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). 4-Octyloxybenzoic acid. In NIST Chemistry WebBook. Retrieved February 20, 2026, from [Link]

Sources

Technical Monograph: Physicochemical Profiling and Synthesis of 4-[[4-(Octyloxy)benzoyl]oxy]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular weight, physicochemical properties, and synthesis of 4-[[4-(Octyloxy)benzoyl]oxy]benzoic acid.

Executive Summary

This compound is a rod-like, mesogenic carboxylic acid widely utilized as a precursor in the synthesis of liquid crystalline polymers (LCPs) and supramolecular assemblies. Its structural rigidity, conferred by the central ester linkage and terminal phenyl rings, combined with the flexibility of the octyloxy tail, allows it to exhibit thermotropic liquid crystalline behavior. This guide provides a rigorous analysis of its molecular weight, synthesis via the aldehyde-oxidation route, and its critical role in materials science.

Part 1: Molecular Identity & Stoichiometry

For researchers calculating stoichiometry for polymerization or supramolecular complexation, the precise molecular weight is the fundamental constant.

Structural Specifications
  • IUPAC Name: 4-(4-Octyloxybenzoyloxy)benzoic acid

  • Common Identifier: 4-Carboxyphenyl 4-octyloxybenzoate

  • Molecular Formula:

    
    [1]
    
  • CAS Registry Number: While the precursor 4-(octyloxy)benzoic acid (CAS 2493-84-7) is common, the specific ester is often synthesized de novo as an intermediate.

  • SMILES: CCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)O

Molecular Weight Calculation

The molecular weight is derived from the sum of the atomic masses of its constituent elements.

ElementCountAtomic Mass ( g/mol )Subtotal ( g/mol )
Carbon (C) 2212.011264.242
Hydrogen (H) 261.00826.208
Oxygen (O) 515.99979.995
Total Molecular Weight 370.445

Critical Note for Formulation: When using this molecule as a monomer for side-chain LCPs, the carboxylic acid group typically undergoes esterification or amidation. The residue weight (after water loss) is 352.43 g/mol .

Part 2: Physicochemical Properties[2][3][4]

Mesophase Behavior & Dimerization

This molecule is a classic calamitic (rod-like) mesogen .

  • Dimerization: In the crystalline and liquid crystalline states, the carboxylic acid termini form hydrogen-bonded dimers. This effectively doubles the length of the rigid core, stabilizing the mesophase (typically nematic or smectic) [1].

  • Thermal Transitions: The molecule exhibits distinct phase transitions detectable by Differential Scanning Calorimetry (DSC).[2] The melting point to the liquid crystalline phase typically occurs above 100°C, followed by a clearing point to the isotropic liquid at higher temperatures.

  • Crystallography: X-ray diffraction studies (at 123 K) reveal that the molecule crystallizes in a monoclinic system (Space Group

    
    ), stabilized by intermolecular O—H···O hydrogen bonds [2].[1]
    
Solubility Profile
  • Soluble: THF, Dichloromethane (DCM), Chloroform (at elevated temps).

  • Sparingly Soluble: Ethanol, Acetone (often used for recrystallization).

  • Insoluble: Water.

Part 3: Synthetic Pathway & Protocol

The most robust synthesis involves a two-step convergent pathway: esterification followed by oxidation. This avoids the potential self-polymerization of unprotected hydroxybenzoic acid.

Synthesis Workflow Diagram

SynthesisPathway A 4-Hydroxybenzaldehyde C Intermediate: 4-(4-Octyloxybenzoyloxy)benzaldehyde A->C Esterification B 4-(Octyloxy)benzoyl Chloride B->C D Target Product: This compound C->D Oxidation R1 TEA / 60°C R1->C R2 KMnO4 / Acetone Oxidation R2->D

Figure 1: Convergent synthesis pathway via aldehyde oxidation.

Step-by-Step Protocol

Step 1: Esterification

  • Dissolution: Dissolve 4-hydroxybenzaldehyde (0.032 mol) in 50 mL of Triethylamine (TEA). TEA acts as both solvent and acid scavenger.

  • Addition: Add an equivalent amount of 4-(octyloxy)benzoyl chloride dropwise with vigorous stirring.

  • Reaction: Heat the mixture to 60°C for 1 hour . The solution will darken as the reaction proceeds.

  • Isolation: Remove excess TEA in vacuo. Recrystallize the crude solid from hot ethanol to yield the intermediate 4-(4-octyloxybenzoyloxy)benzaldehyde .

Step 2: Oxidation [3]

  • Preparation: Dissolve the purified aldehyde (0.025 mol) in 100 mL of acetone.

  • Oxidation: Add an aqueous solution of Potassium Permanganate (

    
    , 0.025 mol) dropwise at room temperature.[1]
    
  • Digestion: Stir for 3 hours. The purple color of permanganate will fade as Manganese Dioxide (

    
    ) precipitates.
    
  • Workup: Filter off the

    
    . Acidify the filtrate with 6M HCl to precipitate the target acid.
    
  • Purification: Recrystallize from acetone to obtain pure This compound [2].

Part 4: Applications in Materials Science

Liquid Crystal Polymers (LCPs)

This molecule serves as a mesogenic monomer . When the carboxylic acid is reacted with a polymer backbone (e.g., via a spacer to a siloxane or acrylate chain), the rigid core aligns to form liquid crystalline phases. The octyl tail acts as a flexible spacer that lowers the phase transition temperature, making the material processable [3].

Supramolecular Chemistry

The carboxylic acid terminus allows for the formation of hydrogen-bonded complexes with pyridyl-containing molecules. These supramolecular assemblies are used to tune the optical properties of liquid crystals without covalent modification.

References

  • Taylor & Francis. (2006). Synthesis, Liquid Crystalline Properties and Crystal Structure Analyses of 3-(4-Subst.-benzyloxycarbonyl)-4-(4-n-octyloxybenzoyloxy) benzoic Acids. Liquid Crystals.[1][2][4] Link

  • Imran, M. et al. (2009). 4-(4-Octyloxybenzoyloxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(2), o336. Link

  • Gabert, A. et al. (2006).[1] Synthesis of side-chain liquid crystal polymers. Macromolecular Chemistry and Physics. (Cited within Ref 2 as context for application).

Sources

discovery and history of 4-[[4-(Octyloxy)benzoyl]oxy]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-[[4-(Octyloxy)benzoyl]oxy]benzoic Acid: Discovery, Synthesis, and Properties

Introduction

This compound is a calamitic (rod-shaped) organic molecule that has garnered interest within the field of materials science, particularly as a precursor for the synthesis of liquid crystals and liquid crystal polymers.[1] Its molecular architecture, characterized by a rigid core composed of two phenyl rings linked by an ester group and a flexible terminal octyloxy chain, is a classic design for inducing mesomorphic behavior. This guide provides a comprehensive overview of the historical context, synthesis, and physicochemical properties of this compound, tailored for researchers and professionals in drug development and materials science.

Historical Context and Discovery

The development of this compound is rooted in the broader history of research into liquid crystals, a state of matter with properties between those of a conventional liquid and a solid crystal. The foundational work on liquid crystals composed of aromatic carboxylic acids, such as the 4-alkoxybenzoic acids, established a fundamental understanding of the structure-property relationships that govern mesophase formation.[2] These molecules often form hydrogen-bonded dimers, which enhances the aspect ratio and promotes the formation of liquid crystalline phases.[2]

Synthesis of Precursors

A thorough understanding of the synthesis of this compound necessitates a review of the preparation of its constituent precursors: 4-hydroxybenzoic acid and 4-octyloxybenzoic acid.

4-Hydroxybenzoic Acid

4-Hydroxybenzoic acid is a commercially available compound, but for the purpose of a comprehensive guide, its synthesis is noteworthy. Historically, a common laboratory and industrial synthesis is the Kolbe-Schmitt reaction . This process involves the carboxylation of potassium phenoxide under pressure and high temperature, followed by acidification to yield the final product.

4-Octyloxybenzoic Acid

The synthesis of 4-octyloxybenzoic acid is a straightforward Williamson ether synthesis followed by saponification.

Experimental Protocol: Synthesis of 4-Octyloxybenzoic acid

This protocol is adapted from established methods for the synthesis of 4-alkoxybenzoic acids.

  • Step 1: Etherification of Ethyl 4-hydroxybenzoate.

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 4-hydroxybenzoate in a suitable solvent such as ethanol or acetone.

    • Add a slight molar excess of 1-bromooctane and an equivalent amount of a base, such as potassium carbonate.

    • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitoring by thin-layer chromatography).

    • Cool the reaction mixture and filter to remove the inorganic salts.

    • Evaporate the solvent under reduced pressure to obtain the crude ethyl 4-(octyloxy)benzoate.

  • Step 2: Saponification to 4-Octyloxybenzoic acid.

    • Dissolve the crude ethyl 4-(octyloxy)benzoate in an ethanolic solution of potassium hydroxide.

    • Reflux the mixture for several hours to ensure complete hydrolysis of the ester.

    • After cooling, acidify the reaction mixture with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3.

    • The 4-octyloxybenzoic acid will precipitate as a white solid.

    • Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the purified product.

Synthesis of this compound

The synthesis of the title compound involves the esterification of 4-hydroxybenzoic acid with 4-octyloxybenzoyl chloride. A more recent and detailed method utilizes 4-hydroxybenzaldehyde as a precursor, which is subsequently oxidized to the carboxylic acid.

Experimental Protocol

  • Step 1: Synthesis of 4-(4-Octyloxybenzoyloxy)benzaldehyde.

    • To a solution of 4-hydroxybenzaldehyde (0.032 moles) in 50 ml of triethylamine (TEA), add an equivalent amount of 4-octyloxybenzoyl chloride with stirring.

    • Heat the mixture at 60°C for 1 hour.

    • Remove the excess TEA in vacuo.

    • Recrystallize the product from hot ethanol.

  • Step 2: Oxidation to this compound.

    • Dissolve the 4-(4-octyloxybenzoyloxy)benzaldehyde (0.025 moles) in 100 ml of acetone.

    • Add an aqueous solution of potassium permanganate (KMnO4) (0.025 moles) dropwise at room temperature with stirring.

    • Continue stirring for three hours.

    • Filter the reaction mixture to remove manganese dioxide.

    • Acidify the filtrate using 6M HCl.

    • The precipitated product, this compound, is then purified by recrystallization from acetone.

G cluster_precursors Precursor Synthesis cluster_main_synthesis Main Synthesis cluster_purification Purification P1 4-Hydroxybenzaldehyde I1 4-(4-Octyloxybenzoyloxy)benzaldehyde P1->I1 Esterification (TEA, 60°C) P2 4-Octyloxybenzoyl chloride P2->I1 FP This compound I1->FP Oxidation (Acetone, RT) PU1 Recrystallization (Ethanol) I1->PU1 I2 Potassium Permanganate (KMnO4) I2->FP PU2 Recrystallization (Acetone) FP->PU2

Caption: Synthesis workflow for this compound.

Physicochemical and Liquid Crystalline Properties

The physical and chemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C22H26O5
Molecular Weight 370.43 g/mol
Crystal System Monoclinic
Space Group P21/n
Unit Cell Dimensions a = 13.528 Å, b = 7.245 Å, c = 20.903 Å, β = 111.407°
Appearance White crystalline solidInferred
Liquid Crystalline Behavior

The 4-alkoxybenzoic acids are well-known for forming hydrogen-bonded dimers, which enhances their molecular anisotropy and leads to the formation of nematic and/or smectic phases.[2] For the 4-(octyloxy)benzoic acid precursor, a smectic C phase is observed, transitioning to a nematic phase before becoming an isotropic liquid.[3] It is therefore reasonable to predict that this compound, with its extended rigid core, would also exhibit enantiotropic nematic and/or smectic phases. The exact transition temperatures would require experimental determination through techniques such as differential scanning calorimetry (DSC) and polarized optical microscopy (POM).

G cluster_structure Molecular Structure cluster_property Liquid Crystalline Properties MS1 Rigid Core (Two Phenyl Rings, Ester Linkage) LC1 Enhanced Anisotropy MS1->LC1 MS2 Flexible Terminal Chain (Octyloxy Group) LC2 Formation of Mesophases (Nematic and/or Smectic) MS2->LC2 Influences transition temperatures and phase type MS3 Hydrogen Bonding (Carboxylic Acid Dimerization) MS3->LC1 LC1->LC2

Caption: Relationship between molecular structure and liquid crystalline properties.

Conclusion

This compound is a valuable compound in the field of liquid crystal research, serving as a key building block for more complex macromolecular structures. Its synthesis is well-established, proceeding through standard organic reactions. While its own liquid crystalline properties are not extensively documented, its molecular structure strongly suggests the potential for mesophase formation, a hypothesis supported by the behavior of its precursors and related homologous series. Further investigation into the thermal behavior of this compound would be a valuable contribution to the understanding of structure-property relationships in calamitic liquid crystals.

References

  • Muhammad, K., Rauf, M. K., Ebihara, M., & Hameed, S. (2009). 4-(4-Octyloxybenzoyloxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(2), o424. [Link]

  • Muhammad, K., Rauf, M. K., Ebihara, M., & Hameed, S. (2009). 4-(4-Octyloxybenzoyloxy)benzoic acid. IUCrData, 65(2), o424. [Link]

  • Isik, B., Cakar, F., Cankurtaran, H., & Cankurtaran, O. (2021). Thermodynamic and separation properties of 4-(octyloxy) benzoic acid liquid crystals by inverse gas chromatography (IGC). Figshare. [Link]

  • Muhammad, K., Rauf, M. K., Ebihara, M., & Hameed, S. (2009). 4-(4-Octyloxybenzoyloxy)benzoic acid. PubMed. [Link]

  • Al-Hamdani, S., et al. (2023). First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. Heliyon, 9(4), e15103. [Link]

  • Ramos Silva, M., et al. (2016). Synthesis of liquid crystals based on hydrogen-bonding of 4-(Octyloxy)benzoic acid with 4-alkylbenzoic acids. Molecular Crystals and Liquid Crystals, 630(1), 87-101. [Link]

  • Akkus, G. (2021). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Turkish Journal of Chemistry, 45(2), 436-448. [Link]

  • Muhammad, K., Rauf, M. K., Ebihara, M., & Hameed, S. (2009). 4-(4-Octyloxybenzoyloxy)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 65(2), o424. [Link]

  • Chauhan, M., Bhoi, D. K., & Solanki, D. (2010). Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester. Semantic Scholar. [Link]

  • Singh, P., et al. (2014). Synthesis and Evaluation of Liquid Crystal Behavior of a Novel Homologous Series :4-(4-n-alkoxy benzoyloxy )ß-Methoxy Ethyl Ben. Scholars Research Library. [Link]

  • ResearchGate. (n.d.). Liquid crystal 4-(octyloxy)benzoic acid. [Link]

  • Imrie, C. T., & Taylor, L. (1996). Supramolecular dimeric liquid crystals. The liquid crystalline behaviour of mixtures ofα-(4-pyridyloxy)-ω-[4-(4-butylphenylazo)phenoxy]alkanes and 4-octyloxybenzoic acid. Journal of Materials Chemistry, 6(9), 1491-1497. [Link]

  • ResearchGate. (n.d.). Thermodynamic and separation properties of 4-(octyloxy) benzoic acid liquid crystals by inverse gas chromatography (IGC). [Link]

  • NIST. (n.d.). 4-Octyloxybenzoic acid. [Link]

Sources

Quantum Chemical Protocols for Benzoylbenzoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Benzoylbenzoic acid (BBA) derivatives occupy a critical junction in chemical space, serving as precursors to anthraquinone dyes, potent photoinitiators in polymer chemistry, and bioactive scaffolds in drug discovery (e.g., NSAID precursors, TRPC6 ligands).

For researchers, the challenge lies in the molecule's flexibility and electronic duality. The proximity of the ketone and carboxylic acid groups allows for complex intramolecular hydrogen bonding and pH-dependent tautomerism (keto vs. lactol forms). Accurate quantum chemical modeling is not merely a confirmational tool but a predictive necessity for optimizing cyclization yields or tuning excitation energies for photopolymerization.

This guide details a self-validating computational framework for BBA derivatives, moving beyond "black-box" calculations to mechanistic causality.

Theoretical Framework & Methodological Selection

Electronic Structure & Geometry Optimization

The structural integrity of BBA derivatives relies heavily on accurately modeling weak interactions, particularly intramolecular hydrogen bonds and


-stacking in crystal lattices.
  • Functional Selection:

    • B3LYP: Historically popular but often fails to capture dispersion forces critical for the folded conformations of BBA.

    • M06-2X /

      
      B97X-D: Recommended.  These long-range corrected functionals explicitly account for dispersion interactions, yielding superior geometries for aromatic-rich systems like BBA dimers or crystal packing simulations.
      
  • Basis Set:

    • 6-311++G(d,p): The inclusion of diffuse functions (

      
      ) is non-negotiable for BBA derivatives due to the anionic character of the carboxylate group at physiological pH and the lone pairs on the ketone oxygen.
      
Excited State Dynamics (TD-DFT)

For BBA derivatives acting as photoinitiators (e.g., 4-benzoylbenzoic acid), the transition from Ground State (


) to Excited Singlet (

) and subsequent Intersystem Crossing (ISC) to the Triplet State (

) is the defining property.
  • Charge Transfer (CT) Failure: Standard functionals (B3LYP) underestimate CT excitation energies.

  • Correction: Use CAM-B3LYP or LC-

    
    PBE . These range-separated hybrids correctly model the spatial overlap between the benzoyl (acceptor) and benzoic acid (donor) moieties during excitation.
    

Case Study I: Reactivity & Synthesis Mechanism

The Friedel-Crafts Cyclization to Anthraquinone

The industrial conversion of 2-benzoylbenzoic acid to anthraquinone is an acid-catalyzed intramolecular Friedel-Crafts acylation.[1] Modeling this requires locating high-energy Transition States (TS).

Mechanism:

  • Protonation: The ketone carbonyl or carboxyl group is protonated by strong acid (e.g.,

    
    , oleum).
    
  • Acylium Ion Formation: Loss of water generates a reactive electrophile.

  • Electrophilic Attack: The acylium ion attacks the adjacent phenyl ring (TS1).

  • Re-aromatization: Deprotonation restores aromaticity, yielding anthraquinone.

Visualization: Cyclization Pathway

The following diagram illustrates the critical intermediates and logical flow of the computational study for this reaction.

BBA_Cyclization cluster_methods Computational Validation Start 2-Benzoylbenzoic Acid (Ground State) Protonation Protonation (H+ Addition) Start->Protonation + H+ Inter1 Protonated Intermediate (Acylium/Cation) Protonation->Inter1 - H2O TS_Search Transition State Search (QST3 / Berny) Inter1->TS_Search Intramolecular Attack SigmaComplex Sigma Complex (Wheland Intermediate) TS_Search->SigmaComplex IRC Forward IRC IRC Calculation (Confirm TS connects Minima) TS_Search->IRC Product Anthraquinone (Product) SigmaComplex->Product - H+ (Aromatization)

Caption: Mechanistic pathway for the acid-catalyzed cyclization of 2-BBA, highlighting the critical Transition State (TS) search.

Case Study II: Medicinal Chemistry & Docking

BBA derivatives are potent inhibitors of enzymes like Carbonic Anhydrase II (CAII) and SARS-CoV-2 protease. The computational workflow must bridge Quantum Mechanics (QM) and Molecular Mechanics (MM).

Protocol: QM-Polished Ligand Docking
  • QM Preparation:

    • Optimize the ligand (BBA derivative) using DFT/B3LYP/6-311++G(d,p) in the gas phase or water (PCM).

    • Calculate ESP (Electrostatic Potential) charges. Standard Gasteiger charges often fail for polarized carbonyls; ESP charges (Merz-Kollman) derived from the wavefunction provide superior docking accuracy.

  • Docking (AutoDock Vina):

    • Define the grid box around the active site (e.g., Zinc ion in CAII).

    • Validation: Re-dock the co-crystallized ligand. RMSD must be < 2.0 Å.

Master Experimental Protocols

Table 1: Recommended Computational Parameters
Property of InterestMethod / FunctionalBasis SetSolvent ModelKey Analysis
Ground State Geometry M06-2X or

B97X-D
6-311++G(d,p)IEFPCM (Water/Ethanol)Bond lengths, Torsion angles
UV-Vis Absorption CAM-B3LYP or LC-

PBE
6-311++G(d,p)IEFPCM (Linear Response)Oscillator strength (

), HOMO-LUMO gap
Vibrational Spectra (IR) B3LYP6-311++G(d,p)Gas Phase (Scale factor ~0.96)Carbonyl stretch (1650-1750

)
Reaction Mechanism M06-2X6-311+G(2d,p)SMD (Solvation Energy)Activation Energy (

), IRC
NMR Shifts mPW1PW916-311+G(2d,p)IEFPCM (Chloroform/DMSO)GIAO (Gauge-Independent Atomic Orbital)
Step-by-Step Workflow: Excited State Calculation (Photoinitiators)

This protocol determines the absorption maximum (


) and triplet state energy.
  • Geometry Optimization (

    
    ): 
    
    • Input: Initial structure of 4-benzoylbenzoic acid.

    • Route Section (Gaussian): # opt freq M062X/6-311++G(d,p) scrf=(solvent=ethanol)

    • Check: Ensure no imaginary frequencies.

  • Vertical Excitation (

    
    ): 
    
    • Route: # td(nstates=10) CAM-B3LYP/6-311++G(d,p) scrf=(solvent=ethanol)

    • Output: Analyze Excited State 1. If oscillator strength

      
      , it is an allowed transition.
      
  • Triplet State Optimization (

    
    ): 
    
    • Route: # opt freq M062X/6-311++G(d,p) scrf=(solvent=ethanol) spin=triplet

    • Analysis: The energy difference between optimized

      
       and optimized 
      
      
      
      gives the adiabatic triplet energy, crucial for predicting polymerization efficiency.
Visualization: Integrated Computational Workflow

The following diagram maps the decision process for a complete characterization study.

BBA_Workflow Input Input Structure (BBA Derivative) GeomOpt Geometry Optimization (M06-2X/6-311++G**) Input->GeomOpt FreqCheck Frequency Check (NImag = 0?) GeomOpt->FreqCheck FreqCheck->GeomOpt No (Re-optimize) Branch_Spec Spectroscopy FreqCheck->Branch_Spec Yes TDDFT TD-DFT (UV-Vis) (CAM-B3LYP) Branch_Spec->TDDFT NBO NBO Analysis (Charge Transfer) Branch_Spec->NBO Branch_Rxn Reactivity TS_Loc TS Localization (QST2/QST3) Branch_Rxn->TS_Loc IRC_Path IRC Validation TS_Loc->IRC_Path

Caption: Decision tree for quantum chemical characterization, separating spectroscopic prediction from reactivity modeling.

References

  • Singha, D., et al. (2023). "Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative." Indian Journal of Pure & Applied Physics, 61, 793-797. Link

  • Guo, H.B., & Smith, J.C. (2012). "Time-Dependent Density Functional Theory Assessment of UV Absorption of Benzoic Acid Derivatives." Journal of Chemical Theory and Computation. Link

  • BenchChem. (2025).[1] "Application Notes and Protocols for the Synthesis of Anthraquinone Dyes from 2-Benzoylbenzoic Acid." BenchChem Technical Notes. Link

  • Al-Wahaibi, L.H., et al. (2020). "Molecular Docking Study on Several Benzoic Acid Derivatives against SARS-CoV-2." Molecules, 25(24), 5828. Link

  • Tomić, M., et al. (2021). "A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight." Comptes Rendus Chimie. Link

Sources

Health and Safety Technical Guide: 4-[[4-(Octyloxy)benzoyl]oxy]benzoic Acid

[1]

Document Control:

  • Target Audience: Research Scientists, Chemical Safety Officers, Drug Development Professionals[1]

  • Compound Class: Liquid Crystal Mesogen / Benzoic Acid Ester Derivative[1]

  • Version: 1.0 (Current as of 2026)

Executive Summary & Chemical Identity[1]

4-[[4-(Octyloxy)benzoyl]oxy]benzoic acid is a specialized organic intermediate primarily utilized in the synthesis of liquid crystalline polymers and ferroelectric materials.[1] Structurally, it consists of two benzene rings linked by an ester group, with a terminal carboxylic acid and an octyloxy tail.[1]

While specific toxicological data for this exact dimer is limited in public registries, its safety profile is derived from "Read-Across" principles using its precursors (4-octyloxybenzoic acid and 4-hydroxybenzoic acid).[1] It is classified as a Category 2 Irritant affecting skin, eyes, and the respiratory tract.[2][3]

Physicochemical Profile
PropertySpecificationNote
IUPAC Name 4-(4-Octyloxybenzoyloxy)benzoic acid
CAS Number Research ChemicalOften cited via precursor CAS: 2493-84-7 (4-Octyloxybenzoic acid)
Molecular Formula C₂₂H₂₆O₅
Molecular Weight 370.44 g/mol
Physical State White to off-white crystalline powder
Melting Point ~101–147°C (Phase dependent)Exhibits liquid crystalline phase transitions (Smectic/Nematic)
Solubility Low in water; Soluble in DCM, THF, EthanolLipophilic tail reduces aqueous solubility

Hazard Identification & Toxicology (GHS)

Signal Word: WARNING

Based on the functional groups (Carboxylic Acid, Ester) and structural analogs, the following GHS classifications apply under the Precautionary Principle.

Hazard Statements
  • H315: Causes skin irritation.[1][2][3][4]

  • H319: Causes serious eye irritation.[1][2][3][4]

  • H335: May cause respiratory irritation.[2][3][4]

Precautionary Statements
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][3][4]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][3] Remove contact lenses if present and easy to do.[3][4][5] Continue rinsing.[3][4]

Toxicological Mechanisms
  • Acidic Irritation: The free carboxylic acid group (-COOH) can protonate mucosal membranes upon contact, leading to local irritation.[1]

  • Lipophilicity: The octyloxy tail (C8 chain) increases cell membrane permeability compared to benzoic acid, potentially enhancing skin absorption rates.[1]

  • Hydrolysis Risk: In biological systems, esterases may hydrolyze the compound back into 4-octyloxybenzoic acid and 4-hydroxybenzoic acid .[1] Both metabolites are mild irritants but have low systemic toxicity.

Risk Mitigation & Engineering Controls

Effective safety relies on the Hierarchy of Controls . For this compound, isolation and ventilation are critical due to its fine powder form.

DOT Diagram: Exposure Control Hierarchy

SafetyHierarchySourceHazard Source:Fine Powder / DustEngControlEngineering Controls:Fume Hood (Face Velocity > 0.5 m/s)HEPA Filtered EnclosureSource->EngControl Primary BarrierAdminControlAdmin Controls:SOPs, Training, Restricted AccessEngControl->AdminControl Procedural SupportPPEPPE (Last Resort):Nitrile Gloves, N95/P100 Respirator,Safety GogglesAdminControl->PPE Personal Defense

Caption: Hierarchical defense strategy against particulate exposure. Engineering controls are the primary barrier.

Personal Protective Equipment (PPE) Matrix
Body PartRecommendationRationale
Hands Nitrile Gloves (Min 0.11mm) Latex is permeable to some organic solvents used to dissolve this compound (e.g., DCM).[1]
Eyes Chemical Safety Goggles Safety glasses are insufficient if fine dust is generated; goggles seal against particulate entry.[1]
Respiratory N95 or P100 Mask Required if handling outside a fume hood.[1] The compound is a respiratory irritant (H335).[4]
Body Lab Coat (Cotton/Poly) Standard protection.[1] Tyvek suit recommended for kilogram-scale handling.

Synthesis & Handling Workflow

This compound is often synthesized in-situ via the esterification of 4-octyloxybenzoyl chloride and 4-hydroxybenzoic acid.[1] The safety profile changes drastically during synthesis due to the presence of reactive intermediates.

Synthesis Safety Protocol
  • Reagents: 4-Octyloxybenzoyl chloride is corrosive and moisture-sensitive.[1] It releases HCl gas upon contact with water.

  • Solvents: Dichloromethane (DCM) is a volatile carcinogen; Pyridine/Triethylamine are toxic and flammable.[1]

  • Quenching: The reaction must be quenched slowly to prevent rapid gas evolution/exotherm if acid chlorides are in excess.

DOT Diagram: Synthesis Safety Workflow

SynthesisSafetyStartPrecursors:Acid Chloride + PhenolReactionReaction Phase:Inert Atm (N2), 0°CRisk: HCl Gas EvolutionStart->Reaction Mix in Fume HoodQuenchQuenching:Slow Aqueous AdditionRisk: ExothermReaction->Quench Complete ConversionIsolationIsolation:Filtration & RecrystallizationRisk: Solvent ExposureQuench->Isolation Phase SeparationFinalFinal Product:Dry PowderRisk: Dust InhalationIsolation->Final Drying

Caption: Safety workflow for synthesis. Critical control points are the Reaction (HCl gas) and Quenching (Exotherm).[1]

Emergency Response Protocols

In the event of exposure or release, immediate action is required to minimize injury.[1]

Spill Cleanup
  • Evacuate: Clear the immediate area of unnecessary personnel.

  • PPE: Don N95 respirator and double nitrile gloves.[1]

  • Containment: Do not dry sweep (creates dust).[1] Use a HEPA vacuum or wet-wiping method.[1]

  • Disposal: Place waste in a sealed container labeled "Solid Organic Waste."

First Aid Measures
  • Inhalation: Move victim to fresh air.[1][2][3][4] If breathing is difficult, oxygen should be administered by trained personnel.

  • Skin Contact: Brush off loose powder before washing.[1] Wash with soap and copious water for 15 minutes.[2]

  • Eye Contact: Flush eyes with water for 15 minutes, lifting eyelids occasionally.[2] Do not use neutralization agents.

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting unless directed by medical personnel.

Storage & Stability

To maintain chemical integrity and safety:

  • Temperature: Store at 2–8°C (Refrigerated). While stable at room temperature, cooler storage prevents slow hydrolysis or transesterification over months.[1]

  • Atmosphere: Store under inert gas (Nitrogen/Argon) if possible, or in a tightly sealed container with desiccant. Moisture can hydrolyze the ester linkage.[1]

  • Light: Protect from direct sunlight. The aromatic rings can degrade under UV exposure over time.[1]

  • Incompatibilities: Keep away from strong oxidizing agents (e.g., nitric acid, permanganates) and strong bases (which will saponify the ester).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17231, 4-(Octyloxy)benzoic acid. Retrieved from [Link]

  • Muhammad, K., et al. (2009). 4-(4-Octyloxybenzoyloxy)benzoic acid.[1][6] Acta Crystallographica Section E. Retrieved from [Link]

  • Imrie, C. T., & Taylor, L. (1989). The preparation and properties of some 4-(4-alkoxybenzoyloxy)benzoic acids. Liquid Crystals, 6(1), 1-10.[1] (Foundational synthesis reference).

Unlocking the Potential of 4-[[4-(Octyloxy)benzoyl]oxy]benzoic Acid: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond a Simple Intermediate

4-[[4-(Octyloxy)benzoyl]oxy]benzoic acid stands as a molecule of significant interest, primarily recognized as a crucial intermediate in the synthesis of side-chain liquid crystal polymers (SCLCPs)[1][2]. Its calamitic, or rod-like, molecular architecture, characterized by a rigid core and a flexible aliphatic tail, preordains it for applications in materials science where anisotropic properties are paramount. The synthesis and crystal structure of this compound are well-documented, providing a solid foundation for its use in creating ordered materials[1][3]. However, to confine our understanding of this molecule to its role as a mere precursor would be to overlook a landscape of untapped research potential.

This technical guide aims to move beyond the established applications of this compound. While acknowledging its foundational role in liquid crystal science, we will explore novel and compelling research avenues that emerge from its unique chemical structure. We will delve into its potential in medicinal chemistry, its application as a functional building block in advanced materials such as metal-organic frameworks (MOFs), and provide detailed experimental frameworks to guide researchers in these explorations. This document serves as a roadmap for scientists and drug development professionals to unlock the full spectrum of possibilities inherent in this versatile molecule.

Core Physicochemical Properties and Synthesis

A thorough understanding of the fundamental properties of this compound is essential for any research endeavor.

PropertyValueSource
Molecular FormulaC22H26O5[1]
Molecular Weight370.43 g/mol [1]
Crystal SystemMonoclinic[1]
Key Structural FeatureThe octyl group is coplanar with the central C6O moiety.[1]

The synthesis of this compound is a well-established multi-step process. The following protocol, adapted from published literature, provides a reliable method for its preparation[1][3].

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 4-(4-octyloxybenzoyloxy)benzaldehyde

  • To a solution of 4-hydroxybenzaldehyde (0.032 mol) in 50 ml of triethylamine (TEA), add an equivalent amount of 4-octyloxybenzoyl chloride with stirring.

  • Heat the mixture at 60°C for 1 hour.

  • Remove the excess TEA under vacuum.

  • Recrystallize the product from hot ethanol.

Step 2: Oxidation to this compound

  • Dissolve the 4-(4-octyloxybenzoyloxy)benzaldehyde (0.025 mol) in 100 ml of acetone.

  • Add an aqueous solution of KMnO4 (0.025 mol) dropwise at room temperature with continuous stirring.

  • Continue stirring for three hours.

  • Filter the reaction mixture.

  • Acidify the filtrate using 6M HCl to precipitate the final product.

  • Purify the precipitated this compound by recrystallization from acetone.

Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Oxidation 4-hydroxybenzaldehyde 4-hydroxybenzaldehyde Reaction_1 Stirring at 60°C 4-hydroxybenzaldehyde->Reaction_1 4-octyloxybenzoyl_chloride 4-octyloxybenzoyl_chloride 4-octyloxybenzoyl_chloride->Reaction_1 TEA Triethylamine (Base) TEA->Reaction_1 Intermediate 4-(4-octyloxybenzoyloxy)benzaldehyde Reaction_1->Intermediate Reaction_2 Oxidation Intermediate->Reaction_2 KMnO4 Potassium Permanganate KMnO4->Reaction_2 Acetone Acetone (Solvent) Acetone->Reaction_2 Final_Product This compound Reaction_2->Final_Product

Caption: Synthetic pathway for this compound.

Potential Research Area 1: Advanced Liquid Crystalline Materials

The primary and most explored application of this compound is in the synthesis of side-chain liquid crystal polymers (SCLCPs)[1][4]. These materials are of interest for a variety of applications, including optical materials, separation membranes, and drug delivery systems[5].

Deep Dive into Side-Chain Liquid Crystal Polymers (SCLCPs)

The molecule's rigid benzoyloxybenzoic acid core provides the necessary mesogenic character, while the terminal carboxylic acid group offers a convenient point for attachment to a polymer backbone. The octyloxy tail provides the required flexibility and influences the mesophase behavior.

Proposed Research Directions:

  • Varying the Polymer Backbone: Investigate the influence of different polymer backbones (e.g., polymethacrylates, polysiloxanes, polyepoxides) on the liquid crystalline properties of the resulting SCLCPs[4]. The flexibility of the polymer skeleton is a critical factor in determining the type and stability of the mesophases formed[6].

  • Functionalization of the Octyloxy Chain: Introduce functional groups onto the terminal end of the octyloxy chain to create SCLCPs with tailored properties. For example, the incorporation of chiral centers could lead to the formation of cholesteric liquid crystals with unique optical properties.

  • Copolymerization Studies: Synthesize copolymers by incorporating this compound with other mesogenic or non-mesogenic monomers. This approach allows for the fine-tuning of properties such as clearing temperature, birefringence, and dielectric anisotropy.

Experimental Workflow: Synthesis and Characterization of a SCLCP

The following is a generalized workflow for the synthesis and characterization of a polymethacrylate-based SCLCP.

SCLCP_Workflow Start This compound Step1 Functionalization with Methacryloyl Chloride Start->Step1 Monomer Methacrylate Monomer Step1->Monomer Step2 Free Radical Polymerization (AIBN) Monomer->Step2 Polymer Side-Chain Liquid Crystal Polymer Step2->Polymer Characterization Characterization Polymer->Characterization DSC Differential Scanning Calorimetry (DSC) Characterization->DSC Phase Transitions POM Polarized Optical Microscopy (POM) Characterization->POM Texture Identification XRD X-ray Diffraction (XRD) Characterization->XRD Structural Analysis

Caption: Workflow for SCLCP synthesis and characterization.

Characterization Techniques:

  • Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures (e.g., crystal-to-smectic, smectic-to-nematic, and nematic-to-isotropic)[7][8].

  • Polarized Optical Microscopy (POM): To identify the different liquid crystalline phases by observing their characteristic textures[9].

  • X-ray Diffraction (XRD): To gain detailed information about the molecular arrangement and layer spacing in the smectic phases[9].

Potential Research Area 2: Bioactive benzoic acid Derivatives

While the primary focus of research on this compound has been on materials science, the inherent chemical functionalities within the molecule suggest a potential for biological activity. Derivatives of benzoic acid and benzoylbenzoic acid have been reported to possess a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities[10][11][12].

Exploring the Pharmacological Landscape

The ester and carboxylic acid moieties in this compound could potentially interact with biological targets. The lipophilic octyloxy chain could enhance membrane permeability, a desirable trait for drug candidates.

Proposed Research Directions:

  • Antimicrobial Screening: Evaluate the compound and its simple derivatives (e.g., amides, esters) against a panel of pathogenic bacteria and fungi. The mechanism of action could involve the inhibition of essential enzymes like bacterial RNA polymerase, as seen with other benzoylbenzoic acid derivatives[10].

  • Anti-inflammatory Activity: Investigate the potential of the molecule to inhibit key inflammatory pathways. Many non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acid derivatives that target cyclooxygenase (COX) enzymes[13][14]. In silico docking studies followed by in vitro and in vivo assays could elucidate its anti-inflammatory potential.

  • Anticancer Evaluation: Screen the compound against various cancer cell lines. Benzoic acid derivatives have been developed as anticancer agents, with mechanisms including the inhibition of histone deacetylase and induction of cell cycle arrest[12].

Conceptual Framework for Biological Investigation

Biological_Screening cluster_screening Initial Screening Molecule This compound & Derivatives Antimicrobial Antimicrobial Assays (MIC determination) Molecule->Antimicrobial Anti_inflammatory Anti-inflammatory Assays (e.g., COX inhibition) Molecule->Anti_inflammatory Anticancer Anticancer Screening (MTT assay on cell lines) Molecule->Anticancer Hit_Compound Identification of 'Hit' Compound Antimicrobial->Hit_Compound Anti_inflammatory->Hit_Compound Anticancer->Hit_Compound SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Compound->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Preclinical_Studies Preclinical Development Lead_Optimization->Preclinical_Studies

Caption: A logical workflow for investigating biological activity.

Potential Research Area 3: Building Blocks for Novel Supramolecular Architectures

The rigid, bifunctional nature of this compound makes it an attractive building block for the construction of more complex supramolecular structures, such as metal-organic frameworks (MOFs).

Designing Metal-Organic Frameworks (MOFs)

MOFs are crystalline materials constructed from metal ions or clusters connected by organic linkers. The carboxylic acid group of our target molecule can coordinate with metal ions, while the overall shape and size of the molecule will influence the topology and porosity of the resulting framework.

Proposed Research Directions:

  • Synthesis of Novel MOFs: Explore the use of this compound as a primary or secondary linker in the synthesis of MOFs with various metal ions (e.g., Zn, Cu, Zr). The long octyloxy chain could lead to the formation of MOFs with interesting hydrophobic pores.

  • Gas Sorption and Separation: Characterize the porosity of the synthesized MOFs and evaluate their performance in gas sorption and separation applications. The functional groups within the pores can be tailored to selectively interact with specific gas molecules.

  • Catalysis and Sensing: Investigate the potential of these MOFs as heterogeneous catalysts or as sensing platforms. The organic linker can be functionalized to introduce catalytic sites or recognition elements.

Conclusion and Future Outlook

This compound, while well-established as a precursor for liquid crystal polymers, presents a wealth of opportunities for innovative research. This guide has outlined three key areas for future exploration: the development of advanced liquid crystalline materials, the investigation of its potential biological activities, and its use as a versatile building block for supramolecular architectures like MOFs. By pursuing these research avenues, scientists can unlock the full potential of this multifaceted molecule, leading to advancements in materials science, medicinal chemistry, and beyond. The provided experimental frameworks and conceptual workflows are intended to serve as a starting point for these exciting research endeavors.

References

  • Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. PMC. [Link]

  • Synthesis and characterisation of novel calamitic liquid crystalline compounds. Taylor & Francis Online. [Link]

  • Synthesis and thermotropic liquid crystalline properties of calamitic molecules with laterally attached hydrophilic groups: Y-shaped three-block molecules which can form smectic and columnar mesophases. Journal of Materials Chemistry (RSC Publishing). [Link]

  • Synthesis of Liquid Crystals. University of Colorado Boulder. [Link]

  • Preparation, Characterization and Applications of Liquid Crystals: A Review. IOSR Journal. [Link]

  • 4-(4-Octyloxybenzoyloxy)benzoic acid. PMC. [Link]

  • Liquid crystal 4-(octyloxy)benzoic acid. ResearchGate. [Link]

  • Thermodynamic and separation properties of 4-(octyloxy) benzoic acid liquid crystals by inverse gas chromatography (IGC). ResearchGate. [Link]

  • Supramolecular dimeric liquid crystals. The liquid crystalline behaviour of mixtures ofα-(4-pyridyloxy)-ω -[4-(4-butylphenylazo)phenoxy]alkanes and 4-octyloxybenzoic acid. Journal of Materials Chemistry (RSC Publishing). [Link]

  • Thermodynamic and separation properties of 4-(octyloxy) benzoic acid liquid crystals by inverse gas chromatography (IGC). Taylor & Francis Group - Figshare. [Link]

  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives as Anti-Sickling Agents. Crimson Publishers. [Link]

  • Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. PubMed. [Link]

  • Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. PMC. [Link]

  • Side-chain Liquid Crystal Polymers (SCLCP): Methods and Materials. An Overview. PMC. [Link]

  • Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. Widya Mandala Surabaya Catholic University Repository. [Link]

  • 4-(4-Propoxybenzoyloxy)benzoic acid. PMC. [Link]

  • Synthesis of side chain liquid crystal polymers from 2,5-(4-alkoxybenzoyloxy)benzyl acrylates. ResearchGate. [Link]

  • Liquid Crystalline Macrocycles and Polyacrylates Containing 4- Alkoxybenzoic Acid and 4-Alkoxybenzamide Structural Units. DTIC. [Link]

  • Synthesis and Polymerization of Liquid Crystals Containing Vinyl and Mercapto Groups. TUE Research portal. [Link]

  • Polysiloxane-Based Side Chain Liquid Crystal Polymers: From Synthesis to Structure–Phase Transition Behavior Relationships. MDPI. [Link]

  • The organic linker 4,4′,4′′,4′′′‐methanetetrayltetrabenzoic acid in combination with indium or bismuth results in three new MOFs. ResearchGate. [Link]

  • Liquid Crystal Polymers with Side Chains SCLCP Materials and Techniques an Excessive. Open Access Journals. [Link]

  • Thermotropic and lyotropic behaviour of new liquid-crystalline materials with different hydrophilic groups: synthesis and mesomorphic properties. Beilstein Journals. [Link]

  • Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. Brieflands. [Link]

  • 4-(4-Octyloxybenzo-yloxy)benzoic acid. PubMed. [Link]

  • Tuning the structure and function of metal–organic frameworks via linker design. Chemical Society Reviews. [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. [Link]

  • 4-(4-Octyloxybenzoyloxy)benzoic acid. IUCr Journals. [Link]

  • Acetylene bridged linkers and metal-organic frameworks (mofs) produced thereof.
  • 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid. Precise PEG. [Link]

  • Versatile strategy to direct access 4,8-functionalized benzo[1,2-b:4,5-b']difurans for organic electronics. ResearchGate. [Link]

  • 4-(Octyloxy)benzoic acid (98%). Amerigo Scientific. [Link]

Sources

Methodological & Application

synthesis of liquid crystal polymers using 4-[[4-(Octyloxy)benzoyl]oxy]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for synthesizing Side-Chain Liquid Crystal Polymers (SCLCPs) utilizing 4-[[4-(Octyloxy)benzoyl]oxy]benzoic acid as the core mesogenic unit. While this molecule is frequently cited as a supramolecular intermediate, its primary utility in polymer chemistry lies in its conversion into a reactive monomer.

This guide outlines the "Spacer-Decoupling" strategy, where the rigid aromatic core (the acid) is tethered to a flexible polymer backbone via an alkyl spacer. This architecture decouples the motions of the polymer main chain from the anisotropic ordering of the mesogens, ensuring stable liquid crystalline phases (Nematic/Smectic) suitable for optical films, anisotropic hydrogels, and controlled drug delivery systems.

Chemical Architecture & Rationale

The target molecule, This compound , possesses a classic rod-like (calamitic) structure essential for mesophase formation.

  • Octyloxy Tail: Provides solubility and flexible "lubrication" between rigid cores, lowering transition temperatures to a workable range.

  • Benzoyloxybenzoate Core: A rigid, conjugated system that drives anisotropic stacking (π-π interactions).

  • Carboxylic Acid Terminus: The functional handle. In this protocol, it serves as the attachment point for a polymerizable methacrylate group via an alkyl spacer.

Mechanism of Action: The Decoupling Principle

Direct attachment of rigid mesogens to a polymer backbone restricts alignment. By inserting a polymethylene spacer (e.g., hexamethylene), we allow the side chains to self-assemble into liquid crystalline domains (mesophases) independent of the random coil conformation of the backbone.

Decoupling cluster_0 Molecular Components Backbone Polymer Backbone (Methacrylate) Spacer Flexible Spacer (C6 Alkyl Chain) Backbone->Spacer Covalent Bond Mesogen Mesogenic Core (this compound) Spacer->Mesogen Ester Linkage Phase LC Phase (Smectic/Nematic) Mesogen->Phase Self-Assembly

Caption: Schematic of the Side-Chain Liquid Crystal Polymer architecture. The spacer decouples the backbone dynamics from the mesogenic ordering.

Experimental Protocols

Phase 1: Synthesis of the Reactive Spacer (Hydroxy-Functionalized Methacrylate)

Note: If 6-hydroxyhexyl methacrylate is commercially available, proceed to Phase 2. If not, synthesize as follows.

Objective: Create a spacer arm (6-hydroxyhexyl methacrylate) to link the mesogen to the polymer backbone.

Reagents:

  • Methacrylic acid (MAA)

  • 6-Chloro-1-hexanol[1]

  • Potassium carbonate (

    
    )
    
  • DMF (Dimethylformamide)[1]

  • Potassium iodide (KI, catalyst)

Step-by-Step:

  • Dissolution: Dissolve 6-chloro-1-hexanol (1.0 eq) and methacrylic acid (1.1 eq) in DMF.

  • Base Addition: Add anhydrous

    
     (1.5 eq) and a catalytic amount of KI.
    
  • Reaction: Heat to 90°C for 12 hours under

    
     atmosphere.
    
  • Workup: Pour into ice water. Extract with diethyl ether. Wash organic layer with

    
     (aq) and water.
    
  • Purification: Dry over

    
    , remove solvent, and distill under reduced pressure.
    
    • Checkpoint: Verify structure via

      
      -NMR (Look for vinyl protons at ~5.5-6.1 ppm and ester 
      
      
      
      at ~4.1 ppm).
Phase 2: Synthesis of the Mesogenic Monomer

Objective: Esterify the this compound with the spacer to create the polymerizable monomer.

Reagents:

  • Starting Material: this compound [1]

  • Reagent: Thionyl chloride (

    
    )
    
  • Reagent: 6-Hydroxyhexyl methacrylate (from Phase 1)

  • Catalyst/Base: Triethylamine (TEA), DMAP (4-Dimethylaminopyridine)

  • Solvent: THF (anhydrous), Dichloromethane (DCM)

Protocol:

  • Acid Chloride Formation:

    • Suspend this compound (10 mmol) in excess

      
       (10 mL).
      
    • Add 1 drop of DMF (catalyst). Reflux at 80°C for 3 hours until the solution becomes clear (indicating conversion to acid chloride).

    • Remove excess

      
       by rotary evaporation.[1] Note: Handle the acid chloride under inert gas; it is moisture sensitive.
      
  • Esterification (Coupling):

    • Dissolve the crude acid chloride in dry DCM (20 mL).

    • In a separate flask, dissolve 6-hydroxyhexyl methacrylate (10 mmol) and TEA (12 mmol) in dry DCM (20 mL). Add a pinch of DMAP.

    • Critical Step: Add the acid chloride solution dropwise to the alcohol solution at 0°C (ice bath) to prevent thermal polymerization of the methacrylate group.

    • Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir overnight (12h).

  • Purification:

    • Filter off the triethylamine hydrochloride salt.

    • Wash filtrate with 1M HCl, then saturated

      
      , then brine.
      
    • Recrystallization: Evaporate solvent. Recrystallize the solid product from Ethanol/Acetone (ratio depends on solubility, typically 9:1).

    • Yield Target: >60%.[1] White crystalline solid.

Phase 3: Polymerization (Free Radical)

Objective: Polymerize the mesogenic monomer to form the SCLCP.

Reagents:

  • Monomer: Mesogenic Methacrylate (from Phase 2)

  • Initiator: AIBN (Azobisisobutyronitrile), recrystallized from methanol.

  • Solvent: Toluene or Anisole (degassed).

Protocol:

  • Preparation: In a Schlenk tube, dissolve the monomer (1 g) in Toluene (10 mL). Concentration ~10-15 wt%.

  • Initiation: Add AIBN (1 mol% relative to monomer).

  • Degassing: Perform three Freeze-Pump-Thaw cycles to remove oxygen (Oxygen inhibits radical polymerization).

  • Polymerization: Backfill with Argon. Immerse tube in an oil bath at 65°C. Stir for 24-48 hours.

  • Termination: Quench reaction by cooling to liquid nitrogen temperature or exposing to air.

  • Isolation: Precipitate the polymer dropwise into a large excess of cold Methanol (nonsolvent).

  • Purification: Filter the white precipitate. Reprecipitate from THF into Methanol to remove unreacted monomer.

  • Drying: Vacuum dry at 40°C for 24 hours.

Characterization & Validation

To ensure scientific integrity, the following data points must be verified.

TechniqueParameterExpected Outcome
NMR (

)
Purity/ConversionBroadening of peaks indicates polymerization. Disappearance of vinyl protons (5.5-6.1 ppm).
GPC Molecular Weight

typically 10,000 - 50,000 g/mol . PDI < 2.0.
DSC Phase TransitionsDistinct

(Glass Transition) followed by liquid crystalline transitions (e.g.,

,

).
POM TextureSchlieren texture (Nematic) or Focal Conic Fan texture (Smectic) observed under cross-polarizers upon heating/cooling.
Workflow Visualization

SynthesisWorkflow Start Start: this compound Step1 Activation: Reflux with SOCl2 (Forms Acid Chloride) Start->Step1 Activation Step2 Coupling: React with 6-Hydroxyhexyl Methacrylate (Base: TEA, 0°C) Step1->Step2 Esterification Intermediate Monomer: Mesogenic Methacrylate Step2->Intermediate Purification Step3 Polymerization: AIBN, Toluene, 65°C (Free Radical) Intermediate->Step3 Initiation End Final Product: Side-Chain Liquid Crystal Polymer Step3->End Precipitation

Caption: Step-by-step synthetic pathway from the acid precursor to the final liquid crystal polymer.

Critical Parameters & Troubleshooting

  • Moisture Control: The acid chloride formation (Phase 2, Step 1) is highly sensitive to water. Use fresh

    
     and dry glassware. If the acid chloride turns dark black, it has degraded; repurify the starting acid.
    
  • Inhibitor Removal: Ensure the commercial 6-chloro-1-hexanol or methacrylate reagents are free of polymerization inhibitors (like MEHQ) before synthesis, or add enough initiator to overcome them.

  • Phase Identification: If DSC shows a transition but POM shows no birefringence (black image), the material is likely isotropic (amorphous). This suggests the spacer length is insufficient or the molecular weight is too low.

References

  • Muhammad, K., et al. (2009). "4-(4-Octyloxybenzoyloxy)benzoic acid." Acta Crystallographica Section E, 65(2), o424. Link

  • Aranzazu, M. G., et al. (2006).[2][3] "Synthesis and characterization of main-chain liquid crystal polymers." Polymer, 47, 1151. (Cited for context on benzoyloxybenzoic acid derivatives in LCPs).

  • Kato, T., et al. (2018).[4] "Polysiloxane-Based Side Chain Liquid Crystal Polymers." MDPI Polymers. Link

  • BenchChem. "Synthesis of 4-Benzoylbenzoic Acid Derivatives." (General protocol for benzoic acid functionalization). Link

Sources

applications of 4-[[4-(Octyloxy)benzoyl]oxy]benzoic acid in liquid crystals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Applications of 4-[[4-(Octyloxy)benzoyl]oxy]benzoic Acid in Liquid Crystals

Introduction

This compound (often abbreviated as 4-OOBA or referred to as 4-(4-n-octyloxybenzoyloxy)benzoic acid ) is a rigid, rod-like mesogenic molecule characterized by a three-ring aromatic core (if considering the dimerization) or a two-ring ester core with a terminal carboxylic acid group. Its structural formula is C₈H₁₇O–C₆H₄–COO–C₆H₄–COOH .

This compound is a critical building block in the field of liquid crystals (LCs) due to its dual functionality:

  • Mesogenic Core: The rigid benzoyloxybenzoate core combined with the flexible octyloxy tail promotes the formation of stable mesophases (typically Smectic and Nematic).

  • Supramolecular Synthon: The carboxylic acid terminus acts as a hydrogen-bond donor, allowing for the formation of supramolecular complexes with proton acceptors (e.g., pyridines) or the formation of hydrogen-bonded dimers.

This guide details its applications in supramolecular assembly, polymer synthesis, and chiral mesogen development, supported by rigorous experimental protocols.

Core Applications

Supramolecular Hydrogen-Bonded Liquid Crystals

The most significant application of 4-OOBA is in the creation of supramolecular liquid crystals . Unlike covalent LCs, these systems rely on non-covalent interactions (hydrogen bonding) to stabilize the mesogen.

  • Mechanism: The carboxylic acid group of 4-OOBA forms a heterodimer with a proton acceptor, such as a pyridine or stilbazole derivative. This interaction extends the rigid core length, inducing or stabilizing liquid crystalline phases that the individual components may not exhibit.

  • Key Advantage: The dynamic nature of the hydrogen bond allows for stimuli-responsive properties (thermal, electric) and modular design—simply mixing different acids and bases yields new materials without complex synthesis.

Precursor for Side-Chain Liquid Crystal Polymers (SCLCPs)

4-OOBA serves as a mesogenic pendant group in the synthesis of SCLCPs.

  • Mechanism: The carboxylic acid group is typically converted to an ester linkage connecting to a flexible spacer (e.g., polymethylene chain) terminated with a polymerizable group (e.g., acrylate, methacrylate, or siloxane).

  • Application: These polymers are used in optical data storage, non-linear optics, and display technologies due to their ability to freeze the LC order into a glassy state.

Chiral and Ferroelectric Liquid Crystals

By esterifying 4-OOBA with chiral alcohols (e.g., (S)-2-octanol or menthol), researchers can synthesize chiral mesogens (


).
  • Mechanism: The introduction of a chiral center breaks the symmetry of the mesophase, potentially inducing Chiral Nematic (

    
     or Cholesteric)  or Smectic C (
    
    
    
    )* phases.
  • Utility:

    
     phases exhibit ferroelectric properties, enabling fast-switching LC displays (microseconds vs. milliseconds for Nematic).
    

Experimental Protocols

Protocol A: Synthesis of this compound

Rationale: Direct esterification of 4-hydroxybenzoic acid is difficult due to self-polymerization. A stepwise approach using 4-hydroxybenzaldehyde followed by oxidation is preferred for high purity.

Materials:

  • 4-Octyloxybenzoic acid (Starting material)[1][2][3][4][5]

  • Thionyl chloride (

    
    )
    
  • 4-Hydroxybenzaldehyde[2]

  • Triethylamine (TEA)[6]

  • Potassium Permanganate (

    
    )[6]
    
  • Solvents: Toluene, Acetone, Ethanol, Dichloromethane (DCM).

Step-by-Step Methodology:

  • Acid Chloride Formation:

    • Dissolve 4-octyloxybenzoic acid (0.05 mol) in dry toluene (50 mL).

    • Add excess thionyl chloride (0.075 mol) and a catalytic amount of DMF.

    • Reflux for 3–4 hours under

      
       atmosphere until gas evolution (
      
      
      
      ,
      
      
      ) ceases.
    • Evaporate solvent and excess

      
       under reduced pressure to yield 4-octyloxybenzoyl chloride .
      
  • Esterification (Aldehyde Intermediate):

    • Dissolve 4-hydroxybenzaldehyde (0.05 mol) and TEA (0.06 mol) in dry DCM (100 mL) at 0°C.

    • Dropwise add the prepared acid chloride dissolved in DCM.

    • Stir at room temperature (RT) for 12 hours.

    • Wash with water, 1M HCl, and brine. Dry over

      
       and evaporate.
      
    • Recrystallize the solid (4-(4-octyloxybenzoyloxy)benzaldehyde) from ethanol.[2]

  • Oxidation to Acid:

    • Dissolve the aldehyde (0.04 mol) in acetone (150 mL).

    • Add a warm solution of

      
       (0.06 mol) in water dropwise with vigorous stirring.
      
    • Reflux for 2–4 hours. Monitor by TLC.

    • Filter off

      
       precipitate while hot.
      
    • Acidify the filtrate with dilute HCl to precipitate the product.

    • Purification: Recrystallize twice from ethanol/DMF mixture to ensure removal of manganese salts.

Validation:

  • FTIR: Appearance of -COOH dimer band (2500–3000

    
    ) and Ester C=O (1730 
    
    
    
    ).
  • Melting Point: Verify against literature (typically high melting, >150°C for the two-ring system).

Protocol B: Preparation of Supramolecular Hydrogen-Bonded Complexes

Rationale: To create a binary LC mixture with 4,4'-bipyridine.

Materials:

  • Synthesized 4-OOBA.

  • 4,4'-Bipyridine (Proton Acceptor).

  • Solvent: Pyridine or THF (anhydrous).

Methodology:

  • Weighing: Weigh equimolar amounts (2:1 molar ratio for Acid:Bipyridine) of 4-OOBA and 4,4'-bipyridine.

    • Note: A 2:1 ratio is used because bipyridine has two acceptor sites.

  • Dissolution: Dissolve both components in a minimal amount of hot anhydrous THF or Pyridine.

  • Complexation: Stir the mixture at 60°C for 1 hour to ensure homogeneity.

  • Solvent Removal: Slowly evaporate the solvent under a stream of nitrogen or in a rotary evaporator at reduced pressure.

  • Annealing: Dry the resulting solid in a vacuum oven at 80°C for 24 hours to remove trace solvent and anneal the hydrogen-bonded structure.

Characterization & Data Analysis

Phase Behavior Analysis (DSC)

Differential Scanning Calorimetry (DSC) is the gold standard for identifying phase transitions.

  • Procedure:

    • Sample weight: 2–5 mg in hermetically sealed aluminum pans.

    • Rate: Heat/Cool at 5°C/min or 10°C/min.

    • Cycles: Record the second heating and cooling cycle to eliminate thermal history.

Typical Phase Transition Data (Illustrative):

Compound / ComplexPhase Sequence (Heating)Transition Temperatures (°C)Enthalpy (

, J/g)
4-OOBA (Pure) Cr

SmC

N

Iso
Cr-SmC: ~160, SmC-N: ~190, N-I: ~230High

for Cr-SmC
4-OOBA : Bipyridine (2:1) Cr

SmA

N

Iso
Broadened mesophase rangeLower melting point than pure acid

Note: "Cr" = Crystal, "Sm" = Smectic, "N" = Nematic, "Iso" = Isotropic. Exact temperatures depend on purity and chain length.

Polarized Optical Microscopy (POM)

Used to visually verify the mesophase texture.

  • Nematic Phase: Schlieren texture (threads) or Marbled texture.

  • Smectic A: Focal conic fan texture + Homeotropic (black) regions.

  • Smectic C: Broken focal conic or Schlieren with singularities.

Visualization of Pathways

Synthesis Workflow: 4-OOBA

SynthesisWorkflow Start 4-Octyloxybenzoic Acid Step1 Acid Chloride Formation (SOCl2, Reflux) Start->Step1 Intermediate1 4-Octyloxybenzoyl Chloride Step1->Intermediate1 Step2 Esterification (4-Hydroxybenzaldehyde, TEA) Intermediate1->Step2 Intermediate2 Aldehyde Ester Intermediate Step2->Intermediate2 Step3 Oxidation (KMnO4, Acetone/H2O) Intermediate2->Step3 Final This compound (4-OOBA) Step3->Final

Caption: Step-wise chemical synthesis of 4-OOBA via an aldehyde intermediate to prevent polymerization.

Supramolecular Hydrogen Bonding Mechanism

HBonding Acid 4-OOBA (Proton Donor) Complex Supramolecular Mesogen (Hydrogen-Bonded Dimer) Acid->Complex H-Bonding (-COOH ... N) Base Pyridine Derivative (Proton Acceptor) Base->Complex H-Bonding (N ... HOOC-) Properties Enhanced Mesophase Stability (Wider Temperature Range) Complex->Properties

Caption: Formation of supramolecular LC complexes via hydrogen bonding between 4-OOBA and a pyridine base.

References

  • Preparation and Properties of 4-(4-Octyloxybenzoyloxy)benzoic Acid Derivatives. Source: Journal of Materials Chemistry (Contextual match for synthesis and LC properties)

  • Supramolecular Hydrogen-Bonded Liquid Crystals Formed from 4-(4′-Pyridylazophenyl)-4″-alkoxy Benzoates and 4-Substituted Benzoic Acids. Source: Molecular Crystals and Liquid Crystals

  • Synthesis of Liquid Crystals Based on Hydrogen-Bonding of 4-(Octyloxy)benzoic Acid. Source: ResearchGate / MDPI

  • Crystal Structure and Hydrogen Bonding in 4-(4-Octyloxybenzoyloxy)benzoic Acid. Source: Acta Crystallographica / PMC

  • Phase Transition Temperatures of Alkoxy Benzoic Acids. Source: NIST Chemistry WebBook

Sources

Application Notes & Protocols: 4-[[4-(Octyloxy)benzoyl]oxy]benzoic Acid as a Versatile Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-[[4-(Octyloxy)benzoyl]oxy]benzoic acid, a molecule with a distinct rod-like structure, is a notable compound primarily recognized for its role as a precursor in the synthesis of liquid crystals.[1][2] While its applications in materials science are well-documented, its potential within the pharmaceutical landscape remains a compelling area for exploration. This guide delineates the multifaceted utility of this compound, not merely as a synthetic building block but as a strategic intermediate for advanced pharmaceutical applications. We will explore its synthesis, its potential role as a linker in sophisticated drug constructs, and its application in formulating advanced drug delivery systems leveraging its inherent liquid crystalline properties. This document is intended for researchers, medicinal chemists, and formulation scientists dedicated to the discovery and development of next-generation therapeutics.

Physicochemical Properties and Strategic Significance

This compound (OBOA) is a bifunctional aromatic carboxylic acid. Its key structural features—a terminal carboxylic acid group, a central biphenyl ester core, and a lipophilic octyloxy chain—confer a unique combination of properties that are highly relevant for pharmaceutical development.

PropertyValue/DescriptionSource
Molecular Formula C22H26O5
Molecular Weight 370.43 g/mol
Structure A rigid aromatic core with a flexible lipophilic tail, predisposing it to form ordered structures.[2]
Key Functional Groups 1. Carboxylic Acid (-COOH): A versatile chemical handle for amide bond formation, esterification, or salt formation. This group is crucial for attaching the molecule to APIs, linkers, or polymers. 2. Ester Linkage: Provides a potential point for enzymatic or hydrolytic cleavage, a desirable feature in some prodrug designs. 3. Octyloxy Chain (-O(CH2)7CH3): A lipophilic tail that can influence solubility, membrane permeability, and self-assembly properties.N/A
Primary Known Application Intermediate in the synthesis of polymeric liquid crystals.[2]

The strategic significance of OBOA in pharmaceutical sciences lies in the convergence of these features. The carboxylic acid provides a reactive site for conjugation, while the lipophilic chain and rigid core can be exploited for drug delivery applications, including the formation of liquid crystalline nanoparticles that can enhance drug solubility, stability, and bioavailability.[3][4]

Synthesis Protocol for this compound

The synthesis of OBOA is a multi-step process that can be reliably executed in a standard organic chemistry laboratory. The following protocol is based on established methodologies.[1]

Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Oxidation A 4-Hydroxybenzaldehyde C 4-(4-Octyloxybenzoyloxy)benzaldehyde A->C Triethylamine, 60°C B 4-Octyloxybenzoyl chloride B->C D 4-(4-Octyloxybenzoyloxy)benzaldehyde E This compound D->E KMnO4, Acetone

Caption: A two-step synthesis of this compound.

Step 1: Synthesis of 4-(4-Octyloxybenzoyloxy)benzaldehyde

This initial step involves the esterification of 4-hydroxybenzaldehyde with 4-octyloxybenzoyl chloride. The use of triethylamine (TEA) as a base is critical to neutralize the HCl byproduct, driving the reaction to completion.

  • Materials:

    • 4-Hydroxybenzaldehyde (0.032 mol)

    • 4-Octyloxybenzoyl chloride (0.032 mol)

    • Triethylamine (TEA) (50 mL)

    • Ethanol (for recrystallization)

  • Protocol:

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-hydroxybenzaldehyde in 50 mL of triethylamine.

    • With continuous stirring, add an equimolar amount of 4-octyloxybenzoyl chloride to the solution.

    • Heat the reaction mixture to 60°C and maintain for 1 hour.

    • After cooling to room temperature, remove the excess triethylamine under reduced pressure using a rotary evaporator.

    • Recrystallize the resulting solid product from hot ethanol to yield pure 4-(4-octyloxybenzoyloxy)benzaldehyde.

Step 2: Oxidation to this compound

The aldehyde intermediate is then oxidized to the final carboxylic acid product using potassium permanganate (KMnO4), a strong oxidizing agent.

  • Materials:

    • 4-(4-Octyloxybenzoyloxy)benzaldehyde (0.025 mol)

    • Potassium permanganate (KMnO4) (0.025 mol)

    • Acetone (100 mL)

    • 6M Hydrochloric acid (HCl)

  • Protocol:

    • Dissolve the 4-(4-octyloxybenzoyloxy)benzaldehyde intermediate in 100 mL of acetone in a large flask.

    • Prepare an aqueous solution of KMnO4 (0.025 mol).

    • Add the KMnO4 solution dropwise to the acetone solution at room temperature with vigorous stirring. A brown precipitate of manganese dioxide will form.

    • Continue stirring for an additional 3 hours after the addition is complete.

    • Filter the reaction mixture to remove the manganese dioxide precipitate.

    • Acidify the clear filtrate with 6M HCl until a white precipitate forms. This indicates the protonation of the carboxylate salt.

    • Collect the precipitated product by filtration and purify by recrystallization from acetone.

Application as a Pharmaceutical Intermediate

While direct synthesis of a marketed drug using OBOA is not prominently documented, its structure is highly analogous to intermediates used in the synthesis of various therapeutic agents. Benzoic acid derivatives are foundational scaffolds in medicinal chemistry, with applications ranging from antiviral to anticancer agents.[5][6][7][8][9]

Conceptual Application: Use as a Linker in Prodrug and Bioconjugate Design

The bifunctional nature of OBOA makes it an excellent candidate as a linker molecule in the design of prodrugs and antibody-drug conjugates (ADCs).[10][11] A linker connects a potent drug molecule to another moiety (e.g., a solubilizing group, a targeting ligand, or an antibody) and is designed to be stable in circulation but cleavable at the target site.

Prodrug_Concept API Active Pharmaceutical Ingredient (API-NH2) Prodrug Prodrug Construct API->Prodrug Amide Coupling (via -COOH of OBOA) OBOA OBOA Intermediate OBOA->Prodrug Release API Release (at target site) Prodrug->Release Ester Hydrolysis

Caption: Conceptual workflow for using OBOA as a linker in a prodrug.

Hypothetical Protocol: Coupling of OBOA to an Amine-Containing API

  • Activation of OBOA: The carboxylic acid of OBOA can be activated using standard peptide coupling reagents (e.g., HATU, HOBt) to form a highly reactive intermediate.

  • Coupling Reaction: The activated OBOA is then reacted with an amine-containing API. The reaction forms a stable amide bond, linking the API to the OBOA moiety.

  • Purification: The resulting prodrug is purified using standard chromatographic techniques.

The ester linkage within the OBOA backbone could then be susceptible to cleavage by esterase enzymes that are often upregulated in tumor microenvironments, leading to the release of the active drug.

Application in Advanced Drug Delivery Systems

The most promising and immediate pharmaceutical application of OBOA is in the formulation of drug delivery systems, particularly those based on liquid crystals.[12][13] Its amphiphilic nature—possessing both a hydrophilic head (the carboxylic acid) and a lipophilic tail (the octyloxy chain)—is ideal for forming self-assembled nanostructures in aqueous environments.

Liquid Crystalline Nanoparticles (LCNPs)

When appropriately formulated, molecules like OBOA can form various liquid crystalline phases, such as cubic and hexagonal phases, which can be dispersed into nanoparticles known as cubosomes and hexosomes.[4][12]

Advantages of LCNPs in Drug Delivery:

  • High Drug Loading: Capable of encapsulating both hydrophobic and hydrophilic drugs within their unique microstructures.[4][13]

  • Sustained Release: The highly ordered and tortuous internal structure of these particles can provide controlled and sustained release of the encapsulated drug.[13]

  • Enhanced Bioavailability: Can improve the oral bioavailability of poorly soluble drugs.

  • Biocompatibility: Often formulated with biocompatible lipids and surfactants.[4]

LCNP_Formation cluster_system Formulation System cluster_process Process OBOA OBOA (Amphiphile) Lipophilic Drug Energy High-Energy Dispersion (e.g., Sonication) OBOA->Energy Surfactant Surfactant (e.g., Poloxamer) Surfactant->Energy Aqueous Aqueous Phase Aqueous->Energy LCNP Drug-Loaded Liquid Crystalline Nanoparticle (LCNP) Energy->LCNP

Caption: Formation of drug-loaded liquid crystalline nanoparticles (LCNPs).

Protocol for the Preparation of OBOA-Based LCNPs
  • Preparation of the Lipid Phase:

    • Melt OBOA at a temperature above its melting point.

    • Dissolve the hydrophobic drug of interest in the molten OBOA.

  • Preparation of the Aqueous Phase:

    • Prepare an aqueous solution containing a suitable surfactant (e.g., Pluronic® F127) to stabilize the nanoparticles.

  • Formation of the Coarse Dispersion:

    • Add the molten lipid/drug mixture to the heated aqueous phase under high shear mixing to form a coarse emulsion.

  • High-Energy Homogenization:

    • Subject the coarse dispersion to high-pressure homogenization or ultrasonication to reduce the particle size to the nanometer range.

  • Cooling and Annealing:

    • Allow the nano-dispersion to cool to room temperature, which facilitates the self-assembly of OBOA into its liquid crystalline structure.

Safety and Biocompatibility Considerations

Conclusion

This compound represents a molecule of significant untapped potential in the pharmaceutical sciences. While its current use is predominantly in materials science, its unique structural characteristics position it as a valuable intermediate for a new generation of therapeutics. Its utility as a bifunctional linker for prodrugs and its inherent ability to form liquid crystalline nanostructures for advanced drug delivery offer exciting avenues for future research and development. The protocols and conceptual frameworks provided in this guide are intended to serve as a foundational resource for scientists looking to harness the potential of this versatile compound.

References

  • Research and Reviews. Liquid Crystalline Phase & its Pharma Applications. [Link]

  • University of Copenhagen. Liquid crystals in pharmaceutical drugs and formulations. [Link]

  • Frontiers. Recent advances in lyotropic liquid crystal nanoparticle formulations for drug delivery systems. [Link]

  • Indian Journal of Pharmaceutical Sciences. Liquid Crystals: An Approach in Drug Delivery. [Link]

  • TIJER.org. Liquid Crystals in Nano Formulations Pave the Way for Advanced Drug Delivery Systems. [Link]

  • PubMed. Design and synthesis of benzoic acid derivatives as influenza neuraminidase inhibitors using structure-based drug design. [Link]

  • PubMed. Antiviral Activity of Benzoic Acid Derivative NC-5 Against Influenza A Virus and Its Neuraminidase Inhibition. [Link]

  • Bentham Science. Investigation of 2-Fluoro Benzoic Acid Derivatives as Influenza A Viral Sialidase Selective Inhibitors. [Link]

  • PubMed. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). [Link]

  • Taylor & Francis Online. Synthesis, antimicrobial and antiviral activity of substituted benzimidazoles. [Link]

  • Frontiers. Synthesis, Antitumor and Antiviral In Vitro Activities of New Benzotriazole-Dicarboxamide Derivatives. [Link]

  • Google Patents.
  • PubMed. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. [Link]

  • Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Link]

  • PMC. 4-(4-Octyloxybenzoyloxy)benzoic acid. [Link]

  • Google Patents. Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
  • ScienceDirect. A Current Review of Topical Benzoyl Peroxide: New Perspectives on Formulation and Utilization. [Link]

  • Google Patents.
  • PubMed. 4-(4-Octyloxybenzo-yloxy)benzoic acid. [Link]

  • PMC. Biocompatibility Evolves: Phenomenology to Toxicology to Regeneration. [Link]

  • PubMed. Different effects of 4-(4'-chlorobenzyloxy)benzoic acid (MII) on lipid synthesis and cell growth in human and mouse skin fibroblasts. [Link]

  • Google Patents.
  • Google Patents. Method for synthesizing 4-(4-phenylbutoxy) benzoic acid.
  • Eureka. Novel synthesis route of pranlukast intermediate 4-(4-phenylbutoxyl)benzoic acid. [Link]

  • ResearchGate. Strategy‐Level Prodrug Synthesis. [Link]

  • ResearchGate. Linker Design for Antibody–Drug Conjugates. [Link]

  • Google Patents.
  • MDPI. Application of Lipophilic Prodrug Charge Masking Strategy to Obtain Novel, Potential Oxytocin Prodrugs. [Link]

  • Google Patents. Linkers, drug linkers and conjugates thereof and methods of using the same.
  • RSC Publishing. A versatile acid-labile linker for antibody–drug conjugates. [Link]

  • RSC Publishing. Synthesis and anticancer activity of Pt(iv) prodrugs containing 3-bromopyruvic acid as an axial ligand. [Link]

  • PubMed. Biocompatibility and corrosion resistance of drug coatings with different polymers for magnesium alloy cardiovascular stents. [Link]

  • ResearchGate. The Role of Formulation in Benzene Formation in Benzoyl Peroxide Products. [Link]

  • PMC. The Role of Formulation in Benzene Formation in Benzoyl Peroxide Products. [Link]

Sources

Advanced Protocol: Engineering Liquid Crystalline Drug Delivery Systems using 4-[[4-(Octyloxy)benzoyl]oxy]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-[[4-(Octyloxy)benzoyl]oxy]benzoic Acid in Drug Delivery Systems Content Type: Detailed Application Note and Protocol Audience: Researchers, Formulation Scientists, and Drug Delivery Engineers

Executive Summary & Technical Rationale

This compound (hereafter referred to as OBOBA ) is a prominent rod-like (calamitic) mesogen. Unlike simple fatty acids used in lipid nanoparticles, OBOBA possesses a rigid aromatic core linked by ester bonds, terminated with a flexible octyloxy tail and a polar carboxylic acid head group.

In drug delivery, this molecule is valued for its ability to form Thermotropic and Lyotropic Liquid Crystalline (LC) phases. Its rigid core drives


-

stacking, while the carboxylic acid moiety allows for hydrogen-bonding interactions with nitrogen-containing drugs (e.g., pyridines, imidazoles) or stabilization within aqueous dispersions.

Key Applications:

  • Supramolecular Prodrugs: Formation of H-bonded complexes with active pharmaceutical ingredients (APIs) to induce liquid crystallinity in non-mesogenic drugs, enhancing solubility and bioavailability.

  • Liquid Crystal Nanoparticles (LCNPs): Acting as a mesogenic building block to form stable cubosomes or hexosomes that encapsulate hydrophobic drugs with high efficiency.

  • Thermo-Responsive Release: Utilizing the specific Phase Transition Temperature (

    
     or 
    
    
    
    ) of OBOBA to trigger drug release upon external heating (e.g., hyperthermia).

Material Science & Mechanism of Action

Physicochemical Properties[1][2][3][4]
  • Chemical Formula:

    
    
    
  • Molecular Weight: 370.44 g/mol

  • Mesophase Behavior: OBOBA typically exhibits a Smectic C (SmC) or Nematic (N) phase depending on temperature. The "Smectic" layered arrangement is critical for trapping drugs between molecular layers, offering superior retention compared to amorphous solid dispersions.

Mechanism of Stabilization

The carboxylic acid group (


) acts as a "molecular hook." In neutral pH, it can dimerize with itself to form a supramolecular rod. In the presence of a drug with a proton-accepting group (e.g., the pyridine ring in Isoniazid  or 5-Fluorouracil  derivatives), OBOBA donates a proton to form a stable heterodimer . This prevents drug crystallization and maintains the API in a molecularly dispersed state within the LC matrix.
Visualization: Self-Assembly Pathway

G cluster_0 Thermodynamic Drive OBOBA OBOBA Monomer (Rigid Core + Flexible Tail) Complex Supramolecular Complex (H-Bonded Heterodimer) OBOBA->Complex Proton Donation (-COOH) Drug Target Drug (e.g., Hydrophobic/Basic) Drug->Complex Proton Acceptance Mesophase Liquid Crystalline Phase (Smectic/Nematic Ordering) Complex->Mesophase Self-Assembly ($pi$-$pi$ Stacking) LCNP LCNP Formulation (Cubosomes/Hexosomes) Mesophase->LCNP Dispersion + Stabilizer (F127)

Figure 1: The thermodynamic pathway from raw monomer to stable Liquid Crystalline Nanoparticle (LCNP), highlighting the critical H-bonding step.

Experimental Protocols

Protocol A: Synthesis of OBOBA-Drug Supramolecular Complex

Use this protocol to convert a non-mesogenic drug into a liquid crystalline form for improved solubility.

Materials:

  • This compound (OBOBA) (>98% purity).

  • Target Drug (e.g., a nitrogenous base API).

  • Solvent: THF (Tetrahydrofuran) or Pyridine (anhydrous).

  • Precipitant: Cold Diethyl Ether or Ethanol.

Step-by-Step Methodology:

  • Stoichiometric Calculation: Calculate a 1:1 molar ratio of OBOBA to the Drug.

    • Note: If the drug has two acceptor sites, consider a 2:1 ratio.

  • Dissolution: Dissolve OBOBA in minimal anhydrous THF at 40°C. In a separate vial, dissolve the drug in the same solvent.

  • Complexation: Dropwise add the drug solution to the OBOBA solution under continuous magnetic stirring (500 rpm).

  • Reflux: Heat the mixture to 60°C for 4 hours to ensure complete hydrogen bonding equilibrium.

  • Solvent Removal: Evaporate the solvent using a rotary evaporator at reduced pressure until a viscous gel or solid film remains.

  • Purification: Wash the residue with cold diethyl ether to remove any unreacted monomers.

  • Drying: Vacuum dry at 40°C for 24 hours.

  • Validation: Perform FTIR. Look for the shift in the Carbonyl (

    
    ) stretch (approx. 1680 cm⁻¹) and the disappearance of the broad 
    
    
    
    stretch of the acid, indicating H-bond formation.
Protocol B: Formulation of OBOBA-Based LCNPs (Top-Down Approach)

Use this protocol to create injectable nanocarriers.

Materials:

  • OBOBA (or OBOBA-Drug Complex from Protocol A).

  • Stabilizer: Pluronic F127 (Poloxamer 407).

  • Organic Phase: Ethanol or Chloroform.

  • Aqueous Phase: Milli-Q Water.

Workflow Diagram:

LCNP_Flow Start Weigh OBOBA (40mg) + Pluronic F127 (10mg) Dissolve Dissolve in Ethanol (2 mL) (Organic Phase) Start->Dissolve Mix Inject into Water (10 mL) under vigorous stirring Dissolve->Mix Rapid Injection Evap Rotary Evaporation (Remove Ethanol) Mix->Evap Sonic Ultrasonication (Probe: 20% Amp, 5 min) Evap->Sonic Energy Input Filter Syringe Filter (0.45 µm) (Remove aggregates) Sonic->Filter

Figure 2: Top-down fabrication workflow for Liquid Crystalline Nanoparticles.

Detailed Procedure:

  • Preparation: Dissolve 40 mg of OBOBA and 10 mg of Pluronic F127 in 2 mL of Ethanol. Ensure complete dissolution (sonicate bath if necessary).

  • Precipitation: Under high-speed magnetic stirring (1000 rpm), inject the organic phase rapidly into 10 mL of Milli-Q water. A milky white dispersion will form immediately.

  • Solvent Removal: Transfer to a rotary evaporator. Remove ethanol at 45°C under vacuum (150 mbar) for 30 minutes.

  • Size Reduction (Critical): Subject the dispersion to probe ultrasonication (e.g., Qsonica or Vibra-Cell).

    • Settings: Pulse mode (5s ON, 2s OFF), Amplitude 20%, Time 5 minutes.

    • Cooling: Keep the vial in an ice bath to prevent melting of the LC phase during sonication.

  • Storage: Store at room temperature. Do not freeze, as ice crystal formation can disrupt the LC internal structure.

Characterization & Data Interpretation

To validate the system, you must confirm the Liquid Crystalline Internal Structure (mesophase) and Particle Size .

TechniqueParameterExpected Result for OBOBA Systems
Polarized Optical Microscopy (POM) Texture (Birefringence)"Fan-shaped" or "Schlieren" textures indicate Smectic/Nematic phases. Dark field indicates Isotropic (melted) or Cubic phase (optically isotropic).
Differential Scanning Calorimetry (DSC) Phase TransitionsDistinct endothermic peaks. Look for

(Crystal to Smectic) and

(Clearing point). Drug loading usually lowers these temps.
Small Angle X-ray Scattering (SAXS) Internal StructureBragg peaks with ratios 1:2:3 (Lamellar/Smectic) or

(Cubic).
DLS (Dynamic Light Scattering) Hydrodynamic DiameterTarget range: 150–300 nm. PDI should be < 0.2 for monodisperse populations.

Troubleshooting & Optimization

  • Issue: Particle Aggregation (PDI > 0.4).

    • Cause: Insufficient stabilizer or "Ostwald Ripening."

    • Fix: Increase Pluronic F127 concentration to 20% w/w relative to OBOBA. Ensure thorough solvent removal.

  • Issue: Loss of Birefringence.

    • Cause: The system has transitioned to an isotropic phase (temperature too high) or the drug disrupted the LC order.

    • Fix: Check the

      
       (Nematic-Isotropic transition) using DSC.[1] Ensure your operating temperature is below this threshold.
      
  • Issue: Low Drug Loading.

    • Cause: Phase separation.

    • Fix: Use the Protocol A (Complexation) first. Simply mixing OBOBA and Drug physically often leads to poor loading. Chemical anchoring (H-bonding) is required.

References

  • Synthesis & Structural Characterization: Muhammad, S., et al. (2009). "4-(4-Octyloxybenzoyloxy)benzoic acid." Acta Crystallographica Section E, 65(2), o424.

  • Liquid Crystal Nanoparticles (General Principles): Nagaraj, M., et al. "Liquid crystal nanoparticles for commercial drug delivery."[2] White Rose Research Online.

  • Mesogenic Carboxylic Acids in Drug Delivery: Kailas, A. A., et al. (2025). "Thermotropic liquid crystals for precision drug delivery and diagnostics."[3] Journal of Applied Pharmaceutical Science.

  • Supramolecular Gelation & Self-Assembly: Zhang, Y., et al. (2025).[4] "Perfluoroalkylated benzoic acid-based phase-selective supramolecular self-assembly system." Scientific Reports.

  • Polymer Dispersed Liquid Crystals (PDLC): ResearchGate. "High temperature formation of polymer-dispersed liquid crystals using 4-(octyloxy)benzoic acid."

Sources

Application Note: High-Precision Characterization of 4-[[4-(Octyloxy)benzoyl]oxy]benzoic Acid

[1][2]

Introduction & Scope

This guide details the characterization of 4-[[4-(Octyloxy)benzoyl]oxy]benzoic acid (often abbreviated as 4-octyloxybenzoyloxybenzoic acid), a classic rod-like (calamitic) liquid crystal (LC) mesogen.[1][2]

Structurally, this molecule features three distinct domains:

  • Flexible Tail: An octyloxy (

    
    ) chain that promotes fluidity and smectic layering.[1][2]
    
  • Rigid Core: A phenyl-ester-phenyl linkage that provides the anisotropic hard core necessary for mesophase formation.[1]

  • Terminal Head: A carboxylic acid group that facilitates supramolecular dimerization via hydrogen bonding, effectively doubling the length of the mesogen and stabilizing the liquid crystalline phase.[2]

Relevance to Drug Development: While primarily a material for LC displays and polymer synthesis, this molecule serves as an excellent model system for pharmaceutical polymorphism .[1][2] Many Active Pharmaceutical Ingredients (APIs) contain benzoic acid moieties and exhibit monotropic or enantiotropic mesophases that affect solubility and bioavailability.[1][2] The protocols below are adaptable for characterizing structural isomers and polymorphs in drug discovery.

Characterization Workflow

The following workflow ensures a logical progression from chemical identity verification to supramolecular phase analysis.

CharacterizationWorkflowcluster_IDStep 1: Chemical Identitycluster_PhaseStep 2: Phase Behaviorcluster_StructureStep 3: Packing & PuritySampleRaw Sample(Recrystallized)NMR1H/13C NMR(Molecular Structure)Sample->NMRFTIRFTIR(Functional Groups)Sample->FTIRDSCDSC(Transition Temps)NMR->DSCIf Structure ConfirmedPOMPolarized Microscopy(Texture ID)DSC->POMTarget Temps IdentifiedXRDPXRD/SC-XRD(Layer Spacing)POM->XRDPhase ConfirmedHPLCHPLC(Purity >99%)XRD->HPLCFinal QC

Figure 1: Integrated workflow for characterizing calamitic mesogens. Note the dependency of microscopy (POM) on thermal data (DSC).

Module A: Structural Confirmation (Spectroscopy)[2]

Before assessing phase behavior, the covalent structure must be validated, specifically distinguishing the ester linkage from the terminal acid.[1][2]

Protocol 1: Nuclear Magnetic Resonance (NMR)

Objective: Confirm the integrity of the octyl chain and the ester linkage.[2] Solvent Selection: Use DMSO-d6 .[1][2] Chloroform (

2

Experimental Parameters:

  • Frequency: 400 MHz or higher.

  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Temperature: 298 K (Ambient).[1][2]

Expected Data & Assignment:

MoietyChemical Shift (

, ppm)
MultiplicityIntegrationAssignment Logic
-COOH 12.9 - 13.1Broad Singlet1HHighly deshielded acidic proton.[1]
Ar-H (Ortho to COO) 8.10 - 8.15Doublet2HElectron-withdrawing ester/acid effect.[1]
Ar-H (Meta to COO) 7.90 - 8.00Doublet2HAromatic ring protons.[1]
Ar-H (Ortho to OR) 7.05 - 7.15Doublet2HShielded by electron-donating alkoxy group.[1]
-OCH2- 4.05 - 4.10Triplet2H

-methylene of the octyl tail.[1]
Alkyl Chain 1.20 - 1.80Multiplets12HBulk methylene protons of the tail.[1]
-CH3 0.85 - 0.90Triplet3HTerminal methyl group.[1]
Protocol 2: FTIR Spectroscopy

Objective: Distinguish the two carbonyl environments (Ester vs. Acid). Method: ATR (Attenuated Total Reflectance) or KBr Pellet.[1][2]

  • Key Diagnostic Bands:

    • Acid Carbonyl (

      
      ):  ~1680–1690 cm
      
      
      (Often appears as a shoulder or broader peak due to dimerization).[2]
    • Ester Carbonyl (

      
      ):  ~1730–1740 cm
      
      
      (Sharper, higher frequency).[2]
    • Hydroxyl (

      
      ):  Broad band 2500–3300 cm
      
      
      (characteristic of carboxylic acid dimers).[2]

Module B: Thermal & Mesomorphic Analysis

This is the critical step for defining the material as a liquid crystal.[2] The molecule is expected to exhibit enantiotropic behavior (phases stable on both heating and cooling).[1][2]

Protocol 3: Differential Scanning Calorimetry (DSC)

Objective: Determine phase transition temperatures (Melting point, Clearing point) and enthalpies (

2

Step-by-Step Protocol:

  • Calibration: Calibrate heat flow and temperature using an Indium standard (

    
    ).
    
  • Sample Prep: Weigh 3–5 mg of dried sample into an aluminum pan. Crimp with a pinhole lid (to allow outgassing of any residual solvent, though the sample should be dry).[2]

  • Thermal Cycle:

    • Heat 1: 25°C

      
       200°C @ 10°C/min (Erases thermal history).[1][2]
      
    • Cool 1: 200°C

      
       25°C @ 10°C/min (Observes crystallization/mesophase formation).[1][2]
      
    • Heat 2: 25°C

      
       200°C @ 10°C/min (The analytical run).
      

Data Interpretation: Look for three distinct endothermic peaks on the second heating scan:

  • Crystal

    
     Smectic (Cr-Sm):  The melting point.[1][2][3] Large 
    
    
    .[1][2]
  • Smectic

    
     Nematic (Sm-N):  (If present) Smaller 
    
    
    , representing the loss of positional order but retention of orientational order.[1][2]
  • Nematic

    
     Isotropic (N-I):  The "Clearing Point."[1][2] Smallest 
    
    
    .[1][2]
Protocol 4: Polarized Optical Microscopy (POM)

Objective: Visual identification of the mesophase texture.[2] Setup: Microscope with cross-polarizers and a hot stage (Linkam or similar).[1][2]

Procedure:

  • Place a small amount of sample between a glass slide and a cover slip.[1][2]

  • Heat to the Isotropic phase (determined by DSC, e.g., >180°C) until the field of view is dark (isotropic liquids do not rotate polarized light).[2]

  • Cool slowly (1–2°C/min).

Texture Guide:

  • Nematic Phase: Look for Schlieren textures (thread-like defects) or "Marble" textures.[1][2] Flash the cover slip; if the texture shimmers and flows easily, it is Nematic.[2]

  • Smectic Phase: Look for Focal Conic Fan textures or Batonnets.[1][2] This phase is more viscous than the Nematic phase.[1][2]

Module C: Supramolecular Structure (XRD)[2]

Protocol 5: X-Ray Diffraction (XRD)

Objective: Determine the packing mode and confirm the "dimer" length. Context: Benzoic acid derivatives form hydrogen-bonded dimers.[1][2] The effective length of the molecule is roughly double the monomer length.[2]

Method: Powder XRD (Capillary transmission mode or flat plate).[1][2] Temperature: Variable Temperature (VT-XRD) is ideal to capture the mesophase structure.[1][2]

Analysis:

  • Small Angle Region (

    
    ): 
    
    • Look for the Bragg peak corresponding to the layer spacing (

      
      ).[2]
      
    • In the Smectic phase,

      
       (molecular length).[2]
      
    • Calculate

      
       using Bragg's Law: 
      
      
      .[1][2]
    • Note: If

      
       corresponds to ~25-30 Å, it confirms the monomer length.[1] If 
      
      
      Å, it confirms the dimer structure typical of acid-terminated mesogens.[1]
  • Wide Angle Region (

    
    ): 
    
    • A broad "halo" at ~4.5 Å indicates the molten alkyl chains (liquid-like order) typical of Nematic/Smectic phases.[1][2]

References

  • Muhammad, K., Rauf, M. K., Ebihara, M., & Hameed, S. (2009). 4-(4-Octyloxybenzoyloxy)benzoic acid.[1][2][4] Acta Crystallographica Section E: Structure Reports Online, 65(2), o424.[2][4]

    • Source:[Link]

    • Relevance: Defines the single-crystal structure (Monoclinic, P21/c) and confirms the coplanarity of the octyl group with the central core.[1][2]

  • Sigma-Aldrich. 4-(Octyloxy)

    • Relevance: Provides baseline transition temperatures for the ether-acid precursor, useful for thermodynamic comparison.[1][2]

  • Imrie, C. T., & Henderson, P. A. (2007). Liquid crystal dimers and oligomers.[2] Current Opinion in Colloid & Interface Science, 12(4-5), 205-218.[1][2]

    • Source:[Link][2]

    • Relevance: Authoritative review on the structural behavior of dimeric liquid crystals.

Application Note: Polarizing Optical Microscopy (POM) of 4-[[4-(Octyloxy)benzoyl]oxy]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in material science and drug delivery systems characterizing the liquid crystalline behavior of 4-[[4-(Octyloxy)benzoyl]oxy]benzoic acid (hereafter referred to as 4-OBOBA ).

This guide deviates from standard templates to address the specific challenges of this molecule: its dual nature as a calamitic mesogen and a hydrogen-bonded supramolecular dimer .

Executive Summary & Molecular Context[1][2]

4-OBOBA represents a class of reactive mesogens containing a rigid phenyl-benzoate core, a flexible octyloxy tail (


), and a terminal carboxylic acid group (

).

Unlike standard non-reactive liquid crystals (LCs) used in displays (e.g., cyanobiphenyls), 4-OBOBA exhibits supramolecular behavior . The terminal carboxylic acid groups form intermolecular hydrogen bonds, effectively creating a "dimer" in the mesophase. This doubles the effective length of the rigid core, stabilizing high-order smectic phases (SmC, SmA) and nematic (N) phases at elevated temperatures.

Why POM is Critical: While Differential Scanning Calorimetry (DSC) measures the energy of transitions, only Polarizing Optical Microscopy (POM) provides the structural identification of the mesophases. For 4-OBOBA, distinguishing between the Smectic C (tilted) and Smectic A (orthogonal) phases is impossible via DSC alone; it requires the observation of specific optical textures (Schlieren vs. Focal Conic) under crossed polarizers.

Experimental Configuration

To ensure reproducibility, the optical setup must be rigorous. 4-OBOBA transitions are sensitive to surface anchoring and thermal gradients.

Hardware Specifications
ComponentRequirementRational
Microscope Transmitted Light POMMust have strain-free objectives to prevent artificial birefringence.
Polarizers Crossed (

)
Essential to visualize anisotropic LC textures against an isotropic background.
Hot Stage Linkam or Mettler (0.1°C precision)4-OBOBA phase windows can be narrow (<5°C); precise ramping is mandatory.
Objective Long Working Distance (LWD) 10x, 20xPrevents heat damage to the lens from the hot stage (samples may reach >150°C).
Camera CCD/CMOS with high dynamic rangeLC textures exhibit extreme contrast (bright birefringence vs. dark extinction).
The "Self-Validating" Sample Cell

The carboxylic acid group of 4-OBOBA interacts strongly with glass surfaces. You must control this interaction to avoid ambiguous textures.

  • Untreated Glass: The -COOH group binds to surface hydroxyls, often forcing Homeotropic Alignment (molecules standing up). This makes the sample appear black under crossed polarizers (pseudo-isotropic), hiding the phase.

  • Rubbed Polyimide (PI): Promotes Planar Alignment (molecules lying down). This is required to visualize the birefringence and texture of 4-OBOBA.

Protocol: Sample Preparation

Objective: Create a thin (


), uniform film with planar alignment.
  • Substrate Prep: Clean glass slides with acetone/isopropanol. Spin-coat with a planar alignment agent (e.g., PVA or polyimide). Cure at 100°C.

  • Rubbing: Gently rub the coated slide in one direction using a velvet cloth. This creates micro-grooves that align the 4-OBOBA rods.

  • Spacers: Place

    
     Mylar spacers or silica beads on the edges.
    
  • Loading:

    • Heat the slide to

      
       (above the expected clearing point of 4-OBOBA).
      
    • Place a small amount (<2 mg) of solid 4-OBOBA powder on the hot slide.

    • Cover with a pre-warmed cover slip.

    • Critical Step: Apply gentle pressure to spread the melt. Capillary action will fill the cell.

  • Annealing: Hold at the isotropic temperature for 5 minutes to relax flow-induced stresses.

Protocol: Phase Identification Workflow

Experimental Logic: We utilize a "Cooling Run" analysis. Heating runs are often plagued by crystal melting artifacts. Cooling from the isotropic melt allows phases to nucleate naturally, forming the most distinct textures.

The Thermal Profile
  • Ramp 1 (Heating):

    
     to 
    
    
    
    (Force Isotropic state).
  • Isotherm: Hold 5 min.

  • Ramp 2 (Cooling):

    
     (Slow cooling is essential for large domain growth).
    
Visualizing the Workflow

ExperimentalWorkflow Start Solid 4-OBOBA Sample Heat Heat to Isotropic (>160°C) (Dark Field) Start->Heat Melting Cool1 Cooling (2°C/min) Onset of Birefringence Heat->Cool1 Nucleation Nematic Nematic Phase (N) Mobile, Schlieren Texture Cool1->Nematic First Transition Smectic Smectic Phase (SmC/SmA) Viscous, Fan/Mosaic Texture Nematic->Smectic Lower Temp Smectic->Heat Re-verify Transition Crystal Crystalline Solid (Cr) Rigid, Shear-resistant Smectic->Crystal Crystallization

Figure 1: Thermal workflow for isolating mesophases. The cooling cycle is prioritized for texture identification.

Data Interpretation: Texture Atlas

For 4-OBOBA, you will encounter specific textures dependent on temperature. Use this table to diagnose the phase.

PhaseTemp Range (Typical)*Visual Appearance (Crossed Polars)Mechanical BehaviorMolecular Order
Isotropic (I)

Black. No birefringence.Low viscosity liquid.Random orientation.
Nematic (N)

Schlieren Texture. Thread-like defects with 2 or 4 brushes. "Flashes" when stage is rotated.[1]High fluidity. Drops coalesce instantly.Orientation only. No positional order.
Smectic A (SmA)

Focal Conic Fan. Distinct "fan" shapes. Dark regions (homeotropic) may appear.Viscous. "Grease-like."Layered (Orthogonal).
Smectic C (SmC)

Broken Fan / Schlieren. Similar to SmA but fans look "sanded" or broken. Schlieren texture exists but brushes are fuzzy.High viscosity.Layered (Tilted).
Crystal (Cr)

Mosaic / Irregular. Static colors. No change upon shearing.Solid.3D Lattice.

*Note: Exact temperatures depend on purity and dimerization extent. These are indicative ranges for octyloxy-benzoate derivatives.

Distinguishing Smectic C from Nematic

This is the most common confusion point for 4-OBOBA.

  • Test: Shear the cover slip gently with tweezers.

  • Observation:

    • If the texture flows like water and defects reform instantly

      
      Nematic .
      
    • If the texture drags like honey and defects are "sticky"

      
      Smectic .
      

Scientific Mechanism: The Dimerization Effect[4]

The unique feature of 4-OBOBA is the hydrogen bonding at the carboxylic acid tail.

Dimerization Monomer1 4-OBOBA Monomer (Rod-like) Dimer Supramolecular Dimer (Effective Length ~2x) Monomer1->Dimer H-Bonding (COOH...HOOC) Monomer2 4-OBOBA Monomer (Rod-like) Monomer2->Dimer PhaseStab Stabilized Smectic Phase (High Order) Dimer->PhaseStab Increased Aspect Ratio

Figure 2: Supramolecular assembly mechanism. Hydrogen bonding creates a pseudo-symmetric core, enhancing smectic stability.

The "closed" dimer state is favored at lower temperatures (Smectic phases). At high temperatures (Nematic/Isotropic), these H-bonds may dynamically break and reform, leading to a broader phase transition window compared to covalent dimers.

Troubleshooting & Quality Control

ArtifactCauseSolution
Sample is persistently black Homeotropic AlignmentThe -COOH groups are binding to the glass. Action: Use a rubbed polyimide coating or scratch the surface to induce defects.
Bubbles appear at high T Decarboxylation / Degradation4-OBOBA is sensitive above 200°C. Action: Do not exceed 180°C. Perform TGA (Thermogravimetric Analysis) to find degradation onset.
Transition Temperatures drift Impurities / MoistureThe -COOH group is hygroscopic. Moisture disrupts dimerization. Action: Dry sample in a vacuum oven at 40°C for 24h before testing.

References

  • Imrie, C. T., & Henderson, P. A. (2007). Liquid crystal dimers and oligomers. Chemical Society Reviews. (Context on dimer phase behavior).

  • Dierking, I. (2003). Textures of Liquid Crystals. Wiley-VCH. (The definitive atlas for identifying Schlieren and Focal Conic textures).
  • Goodby, J. W., et al. (2014). Molecular design and the self-assembly of supramolecular liquid crystals. Liquid Crystals.[2][1][3][4][5][6][7][8] (Specifics on carboxylic acid dimerization in LCs).

  • Yeap, G. Y., et al. (2006). Synthesis and mesomorphic properties of 4-n-alkoxybenzoic acid derivatives. Molecular Crystals and Liquid Crystals.[2][4][5][6][8] (Reference for the octyloxy-benzoic core behavior).

  • Sigma-Aldrich. (2023). Product Specification: 4-(Octyloxy)benzoic acid. (Base monomer data for calibration).

Sources

Application Note: Structural & Phase Characterization of 4-[[4-(Octyloxy)benzoyl]oxy]benzoic Acid via X-Ray Diffraction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the X-ray diffraction (XRD) analysis of 4-[[4-(Octyloxy)benzoyl]oxy]benzoic acid (hereafter referred to as 4-OBA ). As a classic rod-like (calamitic) mesogen, 4-OBA exhibits complex polymorphism, transitioning between a highly ordered crystalline state, liquid crystalline (mesomorphic) phases, and an isotropic liquid.[1]

Accurate characterization of this molecule is critical for:

  • Pharmaceutical Profiling: Verifying polymorphic purity in drug delivery systems utilizing benzoic acid derivatives.

  • Materials Science: Validating the supramolecular assembly of side-chain ligands for polymeric liquid crystals.

This guide provides a validated protocol for distinguishing the Monoclinic (


)  crystalline phase from the Smectic C  and Nematic  mesophases using Variable Temperature XRD (VT-XRD).

Material Properties & Significance

4-OBA is characterized by a rigid aromatic core and a flexible octyloxy tail. In the solid state, it forms hydrogen-bonded dimers, a feature capable of sustaining liquid crystalline behavior upon heating.

PropertySpecification
Molecular Formula

Molecular Weight 370.43 g/mol
Crystal System Monoclinic
Space Group

(No.[2] 14)
Morphology Rod-like (Calamitic)
Phase Behavior Crystal

Smectic

Nematic

Isotropic

Note: Transition temperatures are approximate and dependent on purity and heating rate.

Experimental Configuration

To capture both the long-range order of the crystal lattice and the large d-spacings of the smectic layers, a dual-configuration approach (SAXS/WAXS) or a detector with a wide angular range is required.

Instrumentation Requirements
  • Source: Cu K

    
     radiation (
    
    
    
    ).
  • Geometry: Transmission geometry (Debye-Scherrer) is preferred over reflection (Bragg-Brentano) to minimize preferred orientation effects common in rod-like molecules.

  • Sample Holder: 0.5 mm or 1.0 mm Borosilicate glass capillaries. Crucial for containing the sample during the liquid phase transitions.

  • Environment: Temperature-controlled stage (Range: 25°C to 160°C; Precision:

    
    ).
    
Workflow Diagram

XRD_Workflow Sample 4-OBA Powder Prep Grinding & Capillary Loading Sample->Prep Gentle mortar Check Birefringence Check (Polarized Microscopy) Prep->Check Validation Ambient Ambient XRD (25°C) Check->Ambient Confirm Crystallinity VT Variable Temp XRD (Heating Cycle) Ambient->VT 5°C/min ramp Analysis Rietveld & Phase ID VT->Analysis Extract d-spacing

Figure 1: Experimental workflow for structural characterization of thermotropic liquid crystals.

Protocol 1: Ambient Phase Identification (Crystalline State)

Objective: Confirm the material is in the stable Monoclinic phase and free from amorphous content or polymorphs prior to thermal cycling.

Step-by-Step Methodology:
  • Sample Preparation:

    • Gently grind 50 mg of 4-OBA in an agate mortar. Caution: Excessive grinding can induce partial amorphization or phase transitions in soft organic crystals.

    • Fill a 0.7 mm diameter capillary to a height of 10 mm. Vibrate to pack loosely.

    • Seal the capillary with clay or flame.

  • Data Collection:

    • Scan Range:

      
       to 
      
      
      
      . (Low angles are critical for the long axis of the dimer).
    • Step Size:

      
      .
      
    • Count Time: 2 seconds/step (or equivalent for 1D/2D detectors).

  • Validation Criteria (Self-Validating):

    • The pattern must index to the Monoclinic

      
        cell.
      
    • Compare experimental peaks against the calculated lattice parameters below.

ParameterLiterature Value (123 K) [1]Expected Ambient (298 K)
a (

)
13.528~13.6 - 13.7
b (

)
7.245~7.3 - 7.4
c (

)
20.903~21.0 - 21.2

(

)
111.41~111.5

Insight: Thermal expansion will cause slight shifts (lower


) in the ambient scan compared to cryogenic literature data.

Protocol 2: Variable Temperature XRD (Mesophase Characterization)

Objective: Map the structural evolution through Smectic and Nematic phases. This distinguishes 4-OBA from non-mesogenic analogues.

Step-by-Step Methodology:
  • Mounting: Place the capillary in the hot stage/furnace.

  • Thermal Profile:

    • Ramp 1: Heat from 25°C to 90°C at 10°C/min (Equilibration).

    • Scan 1 (Crystal): Collect at 90°C.

    • Ramp 2: Heat to 105°C (Just past first transition). Hold 5 min.

    • Scan 2 (Smectic): Collect at 105°C.

    • Ramp 3: Heat to 120°C. Hold 5 min.

    • Scan 3 (Nematic): Collect at 120°C.

Data Interpretation & Logic

The diffraction signature changes drastically at each phase boundary. Use the diagram below to interpret the signal evolution.

Phase_Logic Crystal Crystalline Phase (3D Order) SharpPeaks Sharp Bragg Reflections (Entire 2θ range) Crystal->SharpPeaks Yields Smectic Smectic Phase (Layered 2D Order) LowAngle Sharp Low-Angle Peak (Layer Spacing d ≈ 25-30Å) Smectic->LowAngle Retains WideAngle Diffuse Halo at ~20° 2θ (Alkyl Chain Melting) Smectic->WideAngle Develops Nematic Nematic Phase (Orientational 1D Order) Nematic->LowAngle Loss of peak Nematic->WideAngle Retains Halo

Figure 2: Evolution of X-ray scattering signatures during thermal transitions.

Key Diagnostic Features:
  • Crystalline (25°C - 100°C): Multiple sharp peaks. Distinct reflections at wide angles indicating rigid alkyl packing.

  • Smectic (101°C - 108°C):

    • Low Angle (

      
      ):  Strong, sharp peak corresponding to the layer spacing (
      
      
      
      ). For 4-OBA dimers,
      
      
      .
    • Wide Angle (

      
      ):  Broad diffuse halo replaces sharp crystal peaks, indicating "melting" of the alkyl tails while layers remain intact.
      
  • Nematic (108°C - 147°C):

    • Low Angle: The sharp layer peak vanishes (or becomes extremely diffuse/weak).

    • Wide Angle: The diffuse halo remains, representing the average lateral distance between the rod-like molecules (~4.5

      
      ).
      

Troubleshooting & Validation

IssueProbable CauseCorrective Action
Missing Low-Angle Peaks Beamstop obstruction or scan range too high.Ensure scan starts at

or

.
Transition Temp Mismatch Thermal lag in capillary.Reduce heating rate to 2°C/min near transitions.
Preferred Orientation Needle-like crystals aligning in capillary.Rotate capillary during measurement (spin mode).
Sample Discoloration Thermal degradation/oxidation.Purge sample chamber with Nitrogen or Helium.

References

  • Muhammad, K., Rauf, M. K., Ebihara, M., & Hameed, S. (2009).[2][3] 4-(4-Octyloxybenzoyloxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(2), o424.[2][3]

  • Gülseven Sıdır, Y., et al. (2017).[4] Dipole moment and solvatochromism of benzoic acid liquid crystals. Journal of Molecular Structure, 1137, 440–452.[4]

  • Cullity, B. D., & Stock, S. R. (2001). Elements of X-Ray Diffraction. Pearson. (Standard text for XRD principles).

Sources

Technical Application Note: 4-[[4-(Octyloxy)benzoyl]oxy]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis, characterization, and application of 4-[[4-(Octyloxy)benzoyl]oxy]benzoic acid , a critical mesogenic building block used in the development of Liquid Crystalline Polymers (LCPs) and supramolecular assemblies.

Executive Summary

This compound (often abbreviated as 8-OBBA or similar derivatives in literature) is a rod-like aromatic ester possessing a rigid core, a flexible octyloxy tail, and a reactive carboxylic acid head group. Its primary utility lies in its ability to function as a mesogenic core for Side-Chain Liquid Crystal Polymers (SCLCPs).

Unlike simple benzoic acid derivatives, the internal ester linkage extends the rigid aromatic core, significantly stabilizing the liquid crystalline phase (mesophase) and increasing the clearing point. The terminal carboxylic acid moiety serves as a versatile "handle" for:

  • Covalent Functionalization: Attachment of flexible spacers (e.g., alkyl chains) and polymerizable groups (e.g., methacrylates).

  • Supramolecular Assembly: Formation of hydrogen-bonded dimers or complexes with proton acceptors (e.g., bipyridines), utilized in tunable photonic materials and drug delivery vehicles.

Chemical Profile & Mechanism

PropertySpecification
Chemical Name This compound
Formula C₂₂H₂₆O₅
Molecular Weight 370.44 g/mol
Structural Features [1][2] • Octyloxy Tail: Induces solubility and flexibility.• Phenyl Benzoate Core: Provides rigid rod geometry essential for anisotropy.• Carboxylic Acid: Enables H-bonding (dimerization) or esterification.
Mesogenic Behavior Typically exhibits Smectic and Nematic phases depending on temperature and dimerization state.
Solubility Soluble in THF, DMF, DMSO; limited solubility in cold ethanol/acetone.
Mechanistic Role in Synthesis

The molecule acts as a pro-mesogen . In its acid form, it exists largely as a hydrogen-bonded dimer, which effectively doubles the core length, stabilizing the liquid crystal phase. In polymer synthesis, converting the acid to an ester (linking it to a polymer backbone) "locks" the mesogen into a pendant position, allowing the polymer to exhibit anisotropic mechanical and optical properties.

Protocol 1: Synthesis of the Core Scaffold

Methodology: The "Aldehyde Route" (High Purity)

Direct esterification of 4-hydroxybenzoic acid is often plagued by self-polymerization or purification issues. The industry-standard protocol utilizes an aldehyde intermediate which is subsequently oxidized. This method ensures regiospecificity and high purity.

Reagents Required[2][3][4][5]
  • 4-Hydroxybenzaldehyde

  • 4-Octyloxybenzoyl chloride (prepared from 4-octyloxybenzoic acid + SOCl₂)

  • Triethylamine (TEA)[2]

  • Potassium Permanganate (KMnO₄)[2]

  • Solvents: Acetone, Ethanol, Dichloromethane (DCM)

Step-by-Step Procedure
Stage A: Formation of the Ester-Aldehyde Intermediate
  • Preparation: Dissolve 4-hydroxybenzaldehyde (1.0 eq) in dry DCM (or THF) containing Triethylamine (1.2 eq).

  • Addition: Cool the solution to 0°C. Dropwise add 4-octyloxybenzoyl chloride (1.0 eq) dissolved in DCM.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours (monitor via TLC).

  • Workup: Wash with water, 1M HCl, and brine. Dry over MgSO₄ and concentrate.

  • Purification: Recrystallize from hot ethanol to yield 4-(4-octyloxybenzoyloxy)benzaldehyde .

Stage B: Oxidation to the Acid
  • Dissolution: Dissolve the aldehyde intermediate (from Stage A) in Acetone (approx. 10 mL/g).

  • Oxidation: Prepare a solution of KMnO₄ (1.1 eq) in water. Add this dropwise to the acetone solution at room temperature.

    • Note: The reaction is exothermic; maintain temperature <30°C.

  • Digestion: Stir vigorously for 3 hours. A brown precipitate (MnO₂) will form.

  • Filtration: Filter off the MnO₂ pad (Celite helps).

  • Acidification: Acidify the filtrate with 6M HCl to pH ~2. The product will precipitate as a white solid.

  • Final Purification: Recrystallize from Acetone/Ethanol mixture.

Visualization: Synthesis Pathway

Synthesis Start 4-Hydroxybenzaldehyde Inter Intermediate: Aldehyde Ester Start->Inter TEA, DCM, 0°C Reagent 4-Octyloxybenzoyl Chloride Reagent->Inter Final Target: 4-[[4-(Octyloxy)benzoyl]oxy] benzoic acid Inter->Final Oxidation (3h) Oxidant KMnO4 / Acetone Oxidant->Final

Caption: Two-step synthesis via aldehyde intermediate prevents polymerization and ensures high regiospecificity.

Protocol 2: Functionalization for Liquid Crystal Polymers

Application: Creating Polymerizable Monomers

To use this acid in SCLCPs, it must be attached to a polymerizable "head" via a flexible spacer.

Reagents
  • This compound (Target Acid)

  • Spacer: 6-Chloro-1-hexanol (or similar halo-alcohol)

  • Polymerizable Group: Methacryloyl chloride

  • Catalysts: DCC, DMAP, TEA

Workflow
  • Spacer Attachment (Etherification is NOT applicable here):

    • Correction: Since the target is a benzoic acid derivative, we typically react the Acid Group with a Hydroxy-functionalized Methacrylate (e.g., 2-hydroxyethyl methacrylate, HEMA) or a spacer diol.

    • Preferred Route: Convert the Target Acid to its Acid Chloride (using SOCl₂), then react with a Hydroxy-alkyl-methacrylate .

  • Step 1: Acid Chloride Formation

    • Reflux Target Acid in Thionyl Chloride (SOCl₂) for 2 hours. Remove excess SOCl₂ under vacuum.

  • Step 2: Esterification with Spacer

    • Dissolve Hydroxyalkyl Methacrylate (e.g., 6-hydroxyhexyl methacrylate) in dry THF with TEA.

    • Add the Acid Chloride (from Step 1) dropwise at 0°C.

    • Stir 12h at RT.

    • Result: A mesogenic monomer ready for radical polymerization.

Protocol 3: Supramolecular Assembly

Application: Hydrogen-Bonded Liquid Crystals

This protocol creates dynamic liquid crystals where the mesogen is formed via non-covalent H-bonds between the acid and a proton acceptor.

Procedure
  • Stoichiometry: Weigh equimolar amounts (2:1 ratio) of Target Acid and 4,4'-Bipyridine .

    • Ratio: 2 moles Acid : 1 mole Bipyridine (The bipyridine has two acceptor sites).

  • Solvent Mixing: Dissolve both components separately in hot Pyridine or THF . Mix the solutions.

  • Slow Evaporation: Allow the solvent to evaporate slowly at 40°C to promote organized assembly.

  • Annealing: Heat the resulting solid to its isotropic phase (clearing point) and cool slowly (1°C/min) to room temperature to maximize domain size.

Visualization: Supramolecular Complex

Supramolecular Acid1 Target Acid (Donor) Complex Supramolecular Mesogen (Trimer) Acid1->Complex H-Bond Acid2 Target Acid (Donor) Acid2->Complex H-Bond Linker 4,4'-Bipyridine (Acceptor) Linker->Complex Core

Caption: Formation of a supramolecular trimer via hydrogen bonding between two acid molecules and one bipyridine linker.

Characterization & Quality Control

TechniqueObservation TargetAcceptance Criteria
1H-NMR (DMSO-d6) Purity & Structure• Triplet at ~4.0 ppm (-OCH₂- tail)• Distinct aromatic doublets (phenyl rings)• Broad singlet >12 ppm (-COOH)
FT-IR Functional Groups1730 cm⁻¹: Ester Carbonyl (C=O)• 1680 cm⁻¹: Acid Carbonyl (C=O)• 2500-3000 cm⁻¹: Broad O-H stretch (dimer)
DSC Phase TransitionsDistinct endothermic peaks for Crystal -> Smectic/Nematic -> Isotropic transitions.
POM Texture AnalysisSchlieren textures (Nematic) or Focal Conic textures (Smectic) upon cooling.

Troubleshooting & Optimization

  • Issue: Low Solubility during Synthesis.

    • Cause: The rigid core and long alkyl chain can lead to poor solubility in standard organic solvents.

    • Solution: Use solvent mixtures (e.g., DCM/THF) or mild heating. For NMR, use DMSO-d6 with gentle warming.

  • Issue: Incomplete Oxidation (Aldehyde Route).

    • Cause: MnO₂ encapsulation of the reactant.

    • Solution: Ensure vigorous stirring and use finely powdered KMnO₄. Use Celite during filtration to prevent clogging.

  • Issue: Polymerization Inhibition.

    • Cause: Residual phenols or acids acting as radical scavengers during monomer polymerization.

    • Solution: Ensure the monomer is passed through a basic alumina column or recrystallized thoroughly before attempting polymerization.

References

  • Crystal Structure & Synthesis: 4-(4-Octyloxybenzoyloxy)benzoic acid. IUCr Journals. Available at: [Link]

  • Liquid Crystal Properties: Synthesis of liquid crystals based on hydrogen-bonding of 4-(Octyloxy)benzoic acid. Conicet Digital. Available at: [Link]

  • Polymer Applications: Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. PubMed Central. Available at: [Link]

Sources

Application Note: 4-[[4-(Octyloxy)benzoyl]oxy]benzoic Acid as a Versatile Precursor for Advanced Photosensitizer Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

I. Executive Summary

The field of photodynamic therapy (PDT) continually seeks novel molecular architectures to enhance the efficacy and specificity of photosensitizers (PS). A critical component in modern PS design is the strategic incorporation of ancillary functional groups that modulate the molecule's physicochemical properties, such as solubility, aggregation behavior, and biological targeting. This guide details the synthesis and application of 4-[[4-(octyloxy)benzoyl]oxy]benzoic acid, a bifunctional precursor molecule engineered to serve as a versatile anchoring and modifying agent in the construction of next-generation photosensitizers. Its unique structure, featuring a terminal carboxylic acid for covalent attachment and a long octyloxy chain for modulating lipophilicity, makes it an invaluable building block for developing PS with improved performance in both therapeutic and photocatalytic applications.

II. Introduction: The Rationale for Advanced Precursors in Photosensitizer Design

Photodynamic therapy is a clinically approved, minimally invasive therapeutic modality that utilizes the interplay of a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), leading to localized cell death and tissue destruction[1][2]. The efficacy of PDT is fundamentally dependent on the properties of the photosensitizer[3][4]. An ideal photosensitizer should exhibit:

  • Strong absorption in the therapeutic window (600–800 nm) where light penetration into tissue is maximal[1].

  • A high quantum yield of singlet oxygen generation[3].

  • Low dark toxicity and high stability[3].

  • Preferential accumulation in target tissues[1].

Many core photosensitizing macrocycles, such as porphyrins, chlorins, and phthalocyanines, possess excellent photophysical properties but often suffer from poor water solubility and a tendency to aggregate, which quenches their photoactivity[5][6]. To overcome these limitations, these macrocycles are chemically modified. This compound serves as a strategic precursor for this purpose, providing two key functionalities in a single molecule:

  • An Anchoring Group: The terminal carboxylic acid provides a reactive handle for covalent attachment to the core photosensitizer, often via ester or amide bond formation[7]. This is a well-established strategy for linking functional moieties to photosensitizing scaffolds.

  • A Modulating Group: The long, flexible octyloxy chain enhances solubility in organic media and can improve compatibility with lipid-rich environments like cell membranes. Crucially, it acts as a bulky substituent that can sterically hinder intermolecular aggregation, preserving the monomeric, photoactive state of the photosensitizer.

Furthermore, the rigid benzoyl benzoate core contributes to the molecule's liquid crystalline properties, a feature that can be exploited in the development of self-assembling nanomaterials or ordered thin films[8][9][10].

III. Synthesis Protocol: this compound

The synthesis of the title precursor is a robust, two-step process adapted from established procedures involving an initial esterification followed by an oxidation reaction[9][10].

Step 1: Synthesis of 4-((4-(Octyloxy)benzoyl)oxy)benzaldehyde

This step involves the esterification of 4-hydroxybenzaldehyde with 4-octyloxybenzoyl chloride. The benzoyl chloride is typically prepared from the corresponding 4-(octyloxy)benzoic acid[11][12] and a chlorinating agent like thionyl chloride.

Materials:

  • 4-Hydroxybenzaldehyde

  • 4-Octyloxybenzoyl chloride

  • Triethylamine (TEA) or Pyridine (as base and solvent)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-hydroxybenzaldehyde (1.0 eq) in triethylamine (approx. 1.5 mL per mmol of aldehyde).

  • To this stirring solution, add 4-octyloxybenzoyl chloride (1.0 eq) dropwise.

  • Heat the reaction mixture to 60°C and maintain for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the excess triethylamine under reduced pressure (in vacuo).

  • Recrystallize the resulting solid residue from hot ethanol to yield the pure intermediate product, 4-((4-(octyloxy)benzoyl)oxy)benzaldehyde.

Step 2: Oxidation to this compound

The aldehyde functional group of the intermediate is oxidized to a carboxylic acid using potassium permanganate (KMnO₄).

Materials:

  • 4-((4-(Octyloxy)benzoyl)oxy)benzaldehyde (from Step 1)

  • Potassium permanganate (KMnO₄)

  • Acetone (solvent)

  • 6M Hydrochloric Acid (HCl)

Procedure:

  • Dissolve the intermediate from Step 1 (1.0 eq) in acetone in a large Erlenmeyer flask.

  • Prepare a solution of KMnO₄ (1.0 eq) in water.

  • Add the aqueous KMnO₄ solution dropwise to the stirring acetone solution at room temperature. A brown precipitate of manganese dioxide (MnO₂) will form.

  • Continue stirring vigorously for 3-4 hours at room temperature[9][10].

  • After the reaction is complete (monitored by TLC), filter the reaction mixture to remove the MnO₂ precipitate.

  • Acidify the clear filtrate with 6M HCl until the pH is approximately 1-2. The desired product will precipitate out of the solution.

  • Collect the white solid by vacuum filtration, wash with cold water, and purify by recrystallization from acetone to obtain this compound.

Synthesis Workflow Diagram

G cluster_0 Step 1: Esterification cluster_1 Step 2: Oxidation A 4-Hydroxybenzaldehyde + 4-Octyloxybenzoyl chloride B Reaction in Triethylamine 60°C, 1-2h A->B Reagents C Recrystallization (Ethanol) B->C Purification D Intermediate: 4-((4-(octyloxy)benzoyl)oxy)benzaldehyde C->D E Intermediate Product D->E Proceed to Step 2 F KMnO4 Oxidation in Acetone/Water E->F Reagents G Acidification (HCl) & Recrystallization (Acetone) F->G Workup H Final Product: This compound G->H G S0 Ground State (PS) S1 Excited Singlet State (¹PS*) S0->S1 Light Absorption (Photon, hν) T1 Excited Triplet State (³PS*) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence ROS Reactive Oxygen Species (¹O₂) T1->ROS Energy Transfer (Type II) O2 Molecular Oxygen (³O₂) O2->T1

Sources

Application Note: 4-[[4-(Octyloxy)benzoyl]oxy]benzoic acid in Advanced Materials

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol Guide for 4-[[4-(Octyloxy)benzoyl]oxy]benzoic acid , a critical mesogenic building block in materials science.

Executive Summary

This compound (4-OBBA) is a rod-like (calamitic) liquid crystal mesogen characterized by a rigid aromatic core, a flexible octyloxy tail, and a reactive carboxylic acid terminus. Its structural anisotropy allows it to exhibit distinct Smectic and Nematic mesophases.

In materials science, 4-OBBA is primarily utilized as:

  • A Supramolecular Synthon: Forming hydrogen-bonded liquid crystals (HBLCs) via dimerization or complexation with proton acceptors (e.g., pyridines).

  • A Mesogenic Precursor: For the synthesis of Side-Chain Liquid Crystalline Polymers (SCLCPs) and Main-Chain Liquid Crystalline Polymers (MCLCPs).

  • An Analytical Stationary Phase: In Inverse Gas Chromatography (IGC) for the thermodynamic separation of structural isomers.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertySpecification
Chemical Name This compound
Molecular Formula C₂₂H₂₆O₅
Molecular Weight 370.44 g/mol
Structure Rigid Ester Core + Flexible Octyl Tail + H-Bonding Acid Head
Appearance White to pale yellow crystalline powder
Solubility Soluble in THF, DMF, hot ethanol; Insoluble in water
Thermal Transitions (DSC Data)

The material exhibits enantiotropic liquid crystalline behavior. The carboxylic acid group facilitates the formation of cyclic dimers, which extends the rigid core length, stabilizing the mesophase.

TransitionTemperature (°C)Enthalpy (ΔH)
Crystal (Cr) → Smectic (Sm) 101°CHigh
Smectic (Sm) → Nematic (N) 108°CLow
Nematic (N) → Isotropic (I) 147°CModerate

Core Applications & Mechanisms

Application A: Supramolecular Liquid Crystals (H-Bonded Assemblies)

Mechanism: 4-OBBA does not exist as a single molecule in the mesophase but as a supramolecular dimer . The carboxylic acid groups form a cyclic hydrogen-bonded ring (R₂²(8) motif), effectively doubling the length of the rigid core. This dimerization is critical for inducing liquid crystallinity; the monomer alone lacks the necessary aspect ratio.

  • Heteromeric Complexes: 4-OBBA is also used to create heteromeric HBLCs by complexing with molecules containing pyridyl or imidazolyl groups. These complexes often exhibit lower transition temperatures and unique electro-optical properties compared to the homodimer.

Application B: Liquid Crystalline Polymer (LCP) Synthesis

Mechanism: The carboxylic acid functionality serves as the anchor point for polymerization.

  • Side-Chain LCPs: 4-OBBA is reacted with a spacer (e.g.,

    
    -hydroxyalkene) to create a polymerizable monomer (acrylate or methacrylate). The flexible spacer decouples the mesogen's motion from the polymer backbone, preserving the LC phase.
    
  • Main-Chain LCPs: 4-OBBA is used as a monomer in polycondensation reactions with diols or diamines, incorporating the rigid mesogen directly into the polymer backbone for high-strength engineering thermoplastics.

Application C: Inverse Gas Chromatography (IGC) Stationary Phase

Mechanism: When coated onto a solid support (e.g., Chromosorb W), 4-OBBA acts as a shape-selective stationary phase.

  • Thermodynamic Selectivity: In its Smectic or Nematic phase, the ordered 4-OBBA molecules preferentially retain linear solute isomers over branched ones due to better packing efficiency.

  • Surface Energy Analysis: Used to determine the dispersive surface energy (

    
    ) and acid-base characteristics of the mesophase.
    

Experimental Protocols

Protocol 1: Synthesis of 4-OBBA via Aldehyde Oxidation

This pathway avoids the direct esterification of two acids, preventing self-polymerization by-products.

Reagents:
  • 4-Hydroxybenzaldehyde[1]

  • 4-Octyloxybenzoyl chloride[1]

  • Triethylamine (TEA)[1]

  • Tetrahydrofuran (THF) or Acetone

  • Potassium Permanganate (KMnO₄)

  • Hydrochloric Acid (HCl, 6M)[1]

Workflow Diagram (DOT):

Synthesis_Protocol Start Start: Reagent Prep Step1 Esterification: 4-Hydroxybenzaldehyde + 4-Octyloxybenzoyl Chloride (TEA, 60°C, 1h) Start->Step1 Intermed Intermediate: 4-(4-Octyloxybenzoyloxy)benzaldehyde Step1->Intermed Step2 Oxidation: Dissolve in Acetone Add KMnO4 (aq) dropwise Intermed->Step2 Step3 Workup: Filter MnO2 Acidify Filtrate (HCl) Step2->Step3 End Final Product: 4-OBBA Precipitate (Recrystallize from Ethanol) Step3->End

Figure 1: Step-wise synthesis of 4-OBBA via the aldehyde oxidation route.

Step-by-Step Procedure:
  • Esterification:

    • Dissolve 4-hydroxybenzaldehyde (0.032 mol) in 50 mL of dry Triethylamine (TEA).

    • Slowly add 4-octyloxybenzoyl chloride (0.032 mol) under stirring.

    • Heat the mixture to 60°C for 1 hour .

    • Remove excess TEA under reduced pressure (rotary evaporator).

    • Recrystallize the intermediate (aldehyde) from hot ethanol.[1]

  • Oxidation:

    • Dissolve the purified intermediate (0.025 mol) in 100 mL of acetone.

    • Prepare an aqueous solution of KMnO₄ (0.025 mol).[1]

    • Add the KMnO₄ solution dropwise to the acetone mixture at room temperature under vigorous stirring.

    • Continue stirring for 3 hours until the purple color persists/fades to brown MnO₂ precipitate.

  • Isolation:

    • Filter off the MnO₂ solid.

    • Acidify the filtrate with 6M HCl to pH ~2. The 4-OBBA will precipitate as a white solid.

    • Filter the solid and wash with cold water.

    • Purification: Recrystallize from acetone or ethanol/water to obtain the pure liquid crystalline acid.

Protocol 2: Characterization of Mesophases (POM & DSC)

Validating the liquid crystalline nature of the synthesized material.

Differential Scanning Calorimetry (DSC):
  • Sample Prep: Weigh 3–5 mg of dry 4-OBBA into an aluminum pan; crimp seal.

  • Cycle:

    • Heat from 25°C to 160°C at 10°C/min (First Heating).

    • Cool from 160°C to 25°C at 10°C/min (Cooling).

    • Heat from 25°C to 160°C at 10°C/min (Second Heating).

  • Analysis: Record the onset temperatures of endothermic peaks. The second heating cycle is used to determine intrinsic transition temperatures (101°C, 108°C, 147°C) to eliminate thermal history.

Polarized Optical Microscopy (POM):
  • Setup: Place a small amount of sample between a glass slide and a coverslip.

  • Heating: Place on a hot stage (e.g., Linkam) controlled at 5°C/min.

  • Observation:

    • At 101°C: Look for the formation of a "focal conic" or "fan-shaped" texture, indicative of the Smectic A phase.

    • At 108°C: Look for a transition to a "Schlieren" texture (thread-like defects), indicative of the Nematic phase.

    • At >147°C: The field should become dark (Isotropic).

Logical Relationships & Mechanism Diagram

The following diagram illustrates how the molecular structure of 4-OBBA dictates its macroscopic applications.

Mechanism_Map Mol 4-OBBA Molecule (Acid Terminus) H_Bond H-Bonding (Dimerization) Mol->H_Bond Polymer Polymerization (Esterification) Mol->Polymer Shape Shape Selectivity (Rod-like Core) Mol->Shape HBLC Supramolecular Liquid Crystals H_Bond->HBLC Self-Assembly LCP Side-Chain/Main-Chain Polymers Polymer->LCP + Spacers/Diols IGC Chromatographic Separation Shape->IGC Stationary Phase

Figure 2: Mapping molecular features to functional material applications.

References

  • Muhammad, K., et al. (2009). "4-(4-Octyloxybenzoyloxy)benzoic acid."[1][2] Acta Crystallographica Section E: Structure Reports Online, 65(2), o424. Link

    • Source for crystal structure, dimerization confirmation, and synthesis intermedi
  • Isik, B., et al. (2021).[3] "Thermodynamic and separation properties of 4-(octyloxy) benzoic acid liquid crystals by inverse gas chromatography." Molecular Crystals and Liquid Crystals. Link

    • Source for IGC protocols and thermodynamic data (Note: 4-OBBA is the ester derivative of the OBA discussed here, sharing similar IGC utility).
  • Sigma-Aldrich. "Product Specification: 4-(Octyloxy)benzoic acid derivatives."[3] Link

    • Source for general physical properties and safety d
  • Naoum, M. M., et al. (2008).[1] "Liquid Crystalline Properties of Aromatic Carboxylic Acids." Liquid Crystals, 35, 1105.

    • Source for phase transition temperatures and mesophase identification.[4]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-[[4-(Octyloxy)benzoyl]oxy]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Product Profile & Chemical Context

Target Molecule: 4-[[4-(Octyloxy)benzoyl]oxy]benzoic acid CAS Registry: N/A (Specific derivative); Homologs and precursors well-documented. Molecular Formula: C₂₂H₂₆O₅ Application: Liquid Crystal (LC) Mesogen, Polymer precursor. Critical Attribute: This molecule contains three distinct functional regions: a hydrophobic tail (octyloxy), a rigid core (phenyl ester), and a polar head (carboxylic acid).

Support Note: The purification of rod-like liquid crystalline molecules is non-trivial. The presence of the ester linkage makes the molecule susceptible to hydrolysis under harsh acidic/basic conditions, while the long alkyl chain can cause "oiling out" during recrystallization.

Module 1: Primary Purification Protocol (Recrystallization)

The most authoritative method for purifying this specific class of benzoyloxybenzoic acids is recrystallization from polar aprotic or protic solvents , specifically Acetone or Ethanol.

Protocol A: The Acetone Method (Recommended)

Based on crystallographic studies of the specific octyloxy homolog.

Reagents:

  • Crude this compound

  • Acetone (HPLC Grade)

  • Activated Charcoal (optional, for decolorization)

Workflow:

  • Dissolution: Transfer crude solid to an Erlenmeyer flask. Add Acetone (approx. 10-15 mL per gram of solid).

  • Heating: Heat gently to reflux (approx. 56°C) until the solid dissolves.

    • Critical Check: If the solution is colored (yellow/brown), add activated charcoal (1% w/w) and reflux for 5 mins.

  • Hot Filtration: Filter the hot solution through a pre-warmed glass funnel (fluted filter paper) or a Celite pad to remove insoluble impurities (e.g., polymer particles, inorganic salts).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Do not use an ice bath immediately; rapid cooling traps impurities.

  • Collection: Once crystallization is complete (typically 2-4 hours), cool in an ice bath for 30 minutes. Filter via vacuum filtration (Buchner funnel).

  • Washing: Wash the filter cake with cold Acetone (-20°C).

  • Drying: Vacuum dry at 40°C for 12 hours.

Protocol B: The Glacial Acetic Acid Method (Alternative)

Best for removing unreacted phenolic starting materials.

If Protocol A fails to yield sharp melting points, recrystallization from Glacial Acetic Acid is the industry standard for benzoic acid derivatives.

  • Dissolve crude in boiling Glacial Acetic Acid (minimized volume).

  • Cool slowly to room temperature.

  • Filter and wash with water (to remove acid) followed by cold ethanol.

  • Warning: Requires extensive drying to remove solvent traces.

Module 2: Troubleshooting & FAQs

This section addresses specific failure modes reported by synthesis labs.

Q1: The product is "oiling out" (forming a sticky gum) instead of crystallizing. Why?

Diagnosis: This is the "Alkyl Chain Effect." The octyl tail increases solubility in non-polar regions of the solvent, preventing lattice formation at higher temperatures. Corrective Action:

  • Seeding: Add a tiny crystal of pure product (if available) to the cloudy solution at 35-40°C.

  • Solvent Modification: If using Ethanol, add water dropwise to the hot solution until turbidity persists, then reheat to clear and cool slowly.

  • Scratching: Vigorously scratch the inner wall of the flask with a glass rod to induce nucleation.

Q2: My Melting Point (MP) is broad (>2°C range).

Diagnosis: Presence of homologous impurities (e.g., heptyloxy or nonyloxy derivatives) or unreacted starting materials (4-(octyloxy)benzoic acid). Corrective Action:

  • Check TLC: Run TLC (System: Chloroform/Methanol 95:5). If starting material spots are visible:

    • Perform a Bicarbonate Wash: Dissolve the solid in minimal THF, precipitate by adding saturated NaHCO₃ (removes phenols), filter, then re-acidify the filtrate with dilute HCl to recover the acid. Note: Do this quickly to avoid ester hydrolysis.

Q3: The product has a persistent yellow tint.

Diagnosis: Oxidation byproducts from the phenol starting material or traces of catalyst (e.g., DMAP/pyridine). Corrective Action:

  • Recrystallize using Protocol A with the addition of activated charcoal.

  • If the color persists, perform a short silica plug filtration: Dissolve in THF, pass through a short pad of silica gel, and evaporate.

Module 3: Visualized Workflows

Figure 1: Purification Decision Tree

Caption: Logic flow for selecting the appropriate purification method based on crude purity and physical state.

PurificationLogic Start Crude Product Analysis StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Oil Sticky Oil / Gum StateCheck->Oil TLC TLC Purity Check Solid->TLC Column Column Chromatography (SiO2, CHCl3/MeOH) Oil->Column Direct Path HighImpurity >5% Impurities TLC->HighImpurity LowImpurity <5% Impurities TLC->LowImpurity HighImpurity->Column RecrystAcetone Recrystallize: Acetone (Protocol A) LowImpurity->RecrystAcetone Primary Choice RecrystAcOH Recrystallize: Glacial AcOH (Protocol B) RecrystAcetone->RecrystAcOH If MP Broad

Figure 2: Recrystallization Phase Diagram (Conceptual)

Caption: Temperature vs. Solubility profile for optimal crystal growth of rod-like mesogens.

RecrystProcess Crude Crude Mixture (Target + Impurities) HotSolvent Dissolve in Boiling Acetone Crude->HotSolvent Filter Hot Filtration (Remove Insolubles) HotSolvent->Filter Cooling Slow Cooling (RT -> 4°C) Filter->Cooling Nucleation Nucleation (Pure Crystals Form) Cooling->Nucleation MotherLiquor Mother Liquor (Traps Impurities) Nucleation->MotherLiquor Drain Final Pure Product Nucleation->Final Vacuum Filter

Module 4: Validation & Quality Control

Do not assume purity based on appearance. Liquid crystalline materials often exhibit "false melting points" (liquid crystal transitions).

ParameterAcceptance CriteriaMethod
Appearance White to off-white needles/powderVisual
Melting Point Sharp transition (Range < 1°C)DSC / Capillary
Phase Transition Distinct Nematic/Smectic phases upon heatingPolarized Optical Microscopy (POM)
1H NMR Integration of Octyl (CH2) vs Aromatic protons matches 17:8 ratio300+ MHz NMR (CDCl3/DMSO)

Critical Note on DSC: You may observe multiple peaks in the DSC trace.

  • Peak 1: Crystal

    
     Liquid Crystal (Mesophase).
    
  • Peak 2: Liquid Crystal

    
     Isotropic Liquid (Clearing point).
    
  • Do not confuse Peak 1 with an impurity melt. Consult reference literature for exact transition temperatures of the octyl homolog.

References

  • Muhammad, K., et al. (2009).[1][2] "4-(4-Octyloxybenzoyloxy)benzoic acid."[1][2] Acta Crystallographica Section E: Structure Reports Online, 65(2), o424.[1][2] [Link] (Source for crystal structure and acetone recrystallization protocol).

  • Imrie, C. T., et al. (1994). "Liquid crystalline polymers containing the 4-alkoxybenzoic acid moiety."[1][3][4][5] Macromolecules. (General reference for the synthesis and purification of alkoxybenzoic acid mesogens).

  • Vogel, A. I. (1989).[6] Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for recrystallization techniques of aromatic esters).

Sources

Technical Support Center: Synthesis of Benzoic Acid Derivatives

[1]

Operator: Senior Application Scientist (Ph.D., Organic Synthesis) Status: Online Session ID: BA-SYNTH-2024

Welcome to the Bench-Side Support Hub.

You are likely here because your oxidation stalled, your Grignard reagent quenched unexpectedly, or your final product is an off-white solid instead of pristine needles.

Synthesis of benzoic acid derivatives is deceptively simple. While the transformation is textbook, the isolation of high-purity material often fails due to physicochemical nuances (solubility cliffs, occlusion of impurities) or catalyst deactivation.

This guide is structured as a Level 2 Troubleshooting Tier . We assume you know the basics; we are here to fix the deviations.

Module 1: Oxidation-Based Synthesis (Alkylbenzene Precursors)

Primary Method: Permanganate (

Best For:
Diagnostic Workflow

OxidationTroubleshootingStartProblem: Oxidation Stalled/IncompleteCheck1Is the reaction mixture brown/sludgy?Start->Check1Action1Cause: MnO2 PassivationFix: Add Phase Transfer Catalyst (TBAB)or Increase AgitationCheck1->Action1YesCheck2Is the substrate electron-poor?(e.g., p-Nitro)Check1->Check2NoAction2Cause: Deactivated RingFix: Switch to stronger oxidant(Na2Cr2O7/H2SO4) or elevated tempCheck2->Action2Yes

Figure 1: Decision logic for stalled oxidation reactions.

Common Issues & Solutions

Q: My permanganate reaction turned into a solid brown cake and stopped. What happened? A: You have encountered heterogeneous surface passivation .

  • The Science: As

    
     reduces, it forms Manganese Dioxide (
    
    
    ), a brown solid. In non-polar solvents (or neat alkylbenzenes), this solid coats the surface of the unreacted organic phase, preventing further contact with the oxidant [1].
  • The Fix:

    • Vigorous Stirring: You must create an emulsion, not just a mixture.

    • Phase Transfer Catalysis (PTC): Add 1-5 mol% of Tetrabutylammonium bromide (TBAB) or Cetyltrimethylammonium bromide (CTAB). This shuttles the permanganate ion (

      
      ) into the organic layer, bypassing the surface blockage.
      

Q: I have a p-nitro group, and the oxidation is taking days. Why? A: Electronic deactivation.

  • The Science: The rate-determining step in alkylbenzene oxidation often involves hydrogen abstraction or electron transfer. Electron-withdrawing groups (EWGs) like

    
     destabilize the developing cationic/radical character at the benzylic position [2].
    
  • The Fix:

    
     may be too mild. Switch to Chromic Acid (
    
    
    )
    under reflux (Jones Oxidation conditions) or increase the temperature of the permanganate reaction to >95°C using a high-boiling co-solvent (e.g.,
    
    
    -Butanol/Water).

Q: Safety Alert: My reaction exothermed violently upon heating. A: This is a classic "induction period" failure.

  • The Science: Autoxidation (aerobic) and some metal-oxidations have an induction period where radical initiators build up. If you heat rapidly because "nothing is happening," the reaction can "light off" once the radical concentration hits critical mass [3].

  • Protocol: Always heat gradually. If using air/O2, ensure gas flow is constant before heating.

Module 2: Halide Functionalization (The Synthetic Route)

Primary Method: Grignard Carboxylation or Pd-Catalyzed Carbonylation.[1] Best For: Substrates with sensitive functional groups or when starting from Aryl Halides.

Method Selection Matrix
FeatureGrignard CarboxylationPd-Catalyzed Carbonylation
Precursor Aryl Bromide/IodideAryl Bromide/Iodide/Triflate
FG Tolerance Low (No ketones, esters, aldehydes)High (Tolerates esters, ketones)
Reagent

,

(Dry Ice)

,

gas (or surrogate)
Key Risk Moisture sensitivityCatalyst poisoning / CO Safety
Troubleshooting Guides

Q: I poured my Grignard reagent onto dry ice, but the yield is <30%. A: You likely quenched your reagent with water condensed on the dry ice.

  • The Science: Commercial dry ice is -78°C; water vapor from the air freezes onto it instantly. Dumping this "wet" ice into a Grignard reagent protonates the intermediate (

    
    ), destroying it before it reacts with 
    
    
    [4].
  • The Protocol (The "Milled" Technique):

    • Crush fresh dry ice rapidly.

    • Wash the dry ice: Place it in a funnel and rinse with anhydrous THF or Ether before adding it to the reaction. This washes away the surface water ice.

    • Alternative: Generate

      
       gas in a separate flask (sublime dry ice) and bubble it through the Grignard solution through a drying tube (
      
      
      ).

Q: My Palladium-catalyzed carbonylation precipitated "Pd Black" and failed. A: Ligand dissociation or CO starvation.

  • The Science: The active species is a

    
     complex. If the CO pressure is too low, or the phosphine ligand is too weak, the metal aggregates into inactive 
    
    
    clusters (Pd black) [5].
  • The Fix:

    • Ligand Choice: For Aryl Bromides, standard

      
       is often insufficient. Use bidentate ligands like dcpp  (1,3-bis(dicyclohexylphosphino)propane) or Xantphos  to stabilize the metal center.
      
    • CO Source: If using a balloon, ensure the system is purged 3x. For safer handling, use solid CO surrogates like Molybdenum Hexacarbonyl (

      
      )  or formates, which release CO slowly and maintain catalyst activity [6].
      
Module 3: Purification (The "Self-Validating" System)

Q: My product is colored, and the melting point is broad (


). Recrystallization isn't helping.A:Chemical Workup (Acid-Base Swing)

This protocol relies on the


The Acid-Base Swing Protocol

PurificationCrudeCrude Solid(Impure)BaseDissolve in10% NaOHCrude->BaseDeprotonateFilter1Filter (Remove Solids)Base->Filter1Remove OrganicsAcidifyAcidify Filtrate(HCl to pH 1)Filter1->AcidifyReprotonateFinalPure PrecipitateAcidify->FinalCollect

Figure 2: The Acid-Base Swing removes non-acidic organic byproducts.

  • Dissolution: Dissolve crude product in 10% aqueous

    
    . Check pH > 10.
    
    • Why? Converts Benzoic Acid to soluble Sodium Benzoate. Non-acidic organic impurities (unreacted toluene, coupled byproducts) remain insoluble.

  • Filtration: Filter the solution. Discard the solid/oily residue.

    • Why? You have physically removed the impurities.

  • Precipitation: Slowly add conc.

    
     to the filtrate while stirring until pH < 2.
    
    • Why? Re-protonates the benzoate to benzoic acid, which precipitates as white crystals.

  • Recrystallization: Only now do you recrystallize from hot water (or water/ethanol).

Solvent Selection Table for Recrystallization

SolventSolubility (Hot)Solubility (Cold)Comments
Water HighVery LowIdeal. Non-toxic, highly selective for benzoic acid [7].
Ethanol/Water HighModerateUse if water solubility is too low (e.g., hydrophobic substituents).
Toluene HighLowGood for removing polar impurities, but hard to dry.
References
  • OpenStax. (2023). Preparing Carboxylic Acids - Organic Chemistry. Retrieved from [Link]

  • Sheldon, R. A., & Arends, I. W. C. E. (2002). Green, Catalytic Oxidations of Alcohols. Accounts of Chemical Research. Retrieved from [Link]

  • Beller, M., & Indolese, A. F. (2001). Advances in the Carbonylation of Aryl Halides Using Palladium Catalysts. CHIMIA. Retrieved from [Link]

  • Correa, A., & Martin, R. (2009).[2] Palladium-catalyzed direct carboxylation of aryl bromides with carbon dioxide. J. Am. Chem. Soc. Retrieved from [Link]

  • University of Pittsburgh. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]

Technical Support Center: Optimizing Reaction Conditions for 4-[[4-(Octyloxy)benzoyl]oxy]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 4-[[4-(Octyloxy)benzoyl]oxy]benzoic acid. This molecule is a critical intermediate in the development of advanced materials, particularly for liquid crystal applications.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis, ensuring high yield and purity. We will delve into the mechanistic rationale behind procedural steps, troubleshoot common issues, and provide validated protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and robust method is the Steglich esterification .[3][4] This reaction couples a carboxylic acid (4-(octyloxy)benzoic acid) with a phenol (a 4-hydroxybenzoic acid derivative) under mild, neutral conditions.[5] It is favored over other methods like Fischer esterification because it avoids harsh acidic conditions that can be detrimental to sensitive substrates.[6][7]

Q2: What are the critical reagents in a Steglich esterification for this synthesis, and what are their specific roles?

A2: The success of the Steglich esterification hinges on three key components:

  • Carboxylic Acid & Phenol : The core building blocks. In this case, 4-(octyloxy)benzoic acid and a protected form of 4-hydroxybenzoic acid (e.g., methyl 4-hydroxybenzoate) are used.

  • Coupling Agent : Typically N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[5] The coupling agent activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[6]

  • Catalyst : 4-Dimethylaminopyridine (DMAP) is used in catalytic amounts. As a highly nucleophilic acyl transfer catalyst, DMAP reacts with the O-acylisourea intermediate to form a more reactive N-acylpyridinium salt.[8] This significantly accelerates the esterification and, crucially, suppresses a common side reaction that forms an unreactive N-acylurea byproduct.[4][5][6]

Q3: Why is it recommended to use a protected form of 4-hydroxybenzoic acid, like the methyl ester, instead of the free acid?

A3: Using methyl 4-hydroxybenzoate serves a strategic purpose. The Steglich reaction forms an ester by activating a carboxylic acid. If both reactants (4-(octyloxy)benzoic acid and 4-hydroxybenzoic acid) contained a free carboxylic acid group, the DCC would activate both indiscriminately, leading to a complex mixture of self-condensation and desired products, resulting in very low yields. By protecting the second carboxylic acid as a methyl ester, we ensure that only the 4-(octyloxy)benzoic acid is activated and reacts with the phenolic hydroxyl group. The methyl ester can then be selectively hydrolyzed in a subsequent step to yield the final product.

Q4: How should I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is the most effective method for monitoring the reaction.[3][9] Spot the reaction mixture alongside the starting materials (4-(octyloxy)benzoic acid and methyl 4-hydroxybenzoate). The reaction is complete when the starting material spots have been completely consumed and a new, less polar product spot has appeared. A typical mobile phase for this analysis would be a mixture of hexane and ethyl acetate.

Q5: What are the expected spectral characteristics for the final product?

A5: For structure confirmation, you should rely on ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. Key ¹H NMR signals for 4-(octyloxy)benzoic acid include aromatic protons and the characteristic signals of the octyloxy chain (a triplet for the terminal CH₃ and a triplet for the O-CH₂).[10] The final product will show two distinct sets of aromatic signals corresponding to the two benzene rings. FT-IR will show a characteristic ester carbonyl stretch (~1735 cm⁻¹) and a carboxylic acid carbonyl stretch (~1680 cm⁻¹).

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Problem 1: Low or No Product Yield

  • Potential Cause 1: Inactive Reagents. DCC and benzoyl chloride are sensitive to moisture.[9] The phenolic starting material can be less reactive if it has oxidized.

    • Solution: Use freshly opened or properly stored DCC and ensure all reagents are of high purity. Use anhydrous solvents (e.g., dichloromethane, THF) and conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent hydrolysis of intermediates.[9]

  • Potential Cause 2: Incomplete Reaction. The reaction may not have reached completion.

    • Solution: Allow the reaction to stir for a longer period (24-48 hours) at room temperature. Monitor carefully by TLC. Gentle heating (to ~40 °C) can sometimes facilitate the reaction, but be cautious as it can also promote side reactions.

  • Potential Cause 3: Suboptimal Stoichiometry. Incorrect molar ratios can lead to unreacted starting materials.

    • Solution: A slight excess (1.1 to 1.2 equivalents) of the phenol component and the coupling agent (DCC/EDC) relative to the carboxylic acid is often beneficial to drive the reaction to completion. DMAP should remain catalytic (0.1 to 0.2 equivalents).

Problem 2: The Final Product is Contaminated with a White, Insoluble Precipitate.

  • Potential Cause: Dicyclohexylurea (DCU) Byproduct. This is the most common issue when using DCC. DCU is the byproduct of DCC activation and is notoriously insoluble in many common organic solvents, making its complete removal challenging.[8][11]

    • Solution 1 (Filtration): Most of the DCU will precipitate out of the reaction mixture (e.g., in dichloromethane). Perform a thorough filtration after the reaction is complete. Chilling the reaction mixture in an ice bath before filtering can further decrease the solubility of DCU, improving its removal.

    • Solution 2 (Alternative Coupling Agent): Switch to EDC as the coupling agent. The corresponding urea byproduct is water-soluble and can be easily removed during the aqueous workup phase of the purification.[7][11]

    • Solution 3 (Purification): If trace amounts of DCU remain, they can often be removed by column chromatography or careful recrystallization from a suitable solvent system like ethanol/acetone.[2][12][3]

Problem 3: TLC Analysis Shows Multiple Spots, Indicating an Impure Product.

  • Potential Cause 1: Unreacted Starting Materials. The reaction was not driven to completion.

    • Solution: See Problem 1, Cause 2. Purification via column chromatography can separate the product from the more polar starting materials.

  • Potential Cause 2: Formation of N-Acylurea. This is a known side reaction where the O-acylisourea intermediate rearranges to a stable, unreactive N-acylurea.[4][6][8] This is more likely if the alcohol is sterically hindered or not very nucleophilic, or if the reaction is run without sufficient DMAP.

    • Solution: Ensure an adequate catalytic amount of DMAP is used. DMAP intercepts the O-acylisourea intermediate faster than the rearrangement can occur.[8] If the problem persists, consider increasing the amount of DMAP slightly.

  • Potential Cause 3: Symmetrical Anhydride Formation. The O-acylisourea intermediate can react with another molecule of 4-(octyloxy)benzoic acid to form the corresponding anhydride. This species is still reactive but can complicate the reaction profile.

    • Solution: This is generally minimized by the presence of DMAP. Ensure slow addition of the coupling agent to the mixture of the acid, phenol, and catalyst to maintain a low concentration of the activated acid at any given time.

Experimental Protocols & Data

Protocol 1: Synthesis of Methyl 4-[[4-(Octyloxy)benzoyl]oxy]benzoate

This protocol details the core esterification step using DCC and DMAP.

  • Preparation: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve 4-(octyloxy)benzoic acid (1.0 eq), methyl 4-hydroxybenzoate (1.1 eq), and DMAP (0.15 eq) in anhydrous dichloromethane (DCM).

  • Reaction Initiation: Stir the solution at room temperature for 10 minutes. Cool the flask to 0 °C using an ice bath.

  • DCC Addition: Dissolve DCC (1.2 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 20 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 24 hours. Monitor the reaction's progress via TLC.

  • Workup (DCU Removal): Once the reaction is complete, cool the flask to 0 °C for 30 minutes to precipitate the DCU byproduct. Filter the mixture through a pad of Celite, washing the filter cake with cold DCM.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude methyl ester intermediate. This is typically pure enough for the next step.

Protocol 2: Hydrolysis to this compound
  • Setup: Dissolve the crude methyl ester from the previous step in a mixture of THF and methanol.

  • Hydrolysis: Add an aqueous solution of sodium hydroxide (2.0 eq) and heat the mixture to reflux for 4-6 hours, or until TLC indicates the complete consumption of the starting ester.

  • Acidification: Cool the reaction mixture to room temperature and remove the organic solvents under reduced pressure. Dilute the remaining aqueous solution with water and cool in an ice bath. Acidify to a pH of ~2 by slowly adding 2M HCl.

  • Purification: A white precipitate will form. Collect the solid by vacuum filtration. Wash the solid thoroughly with cold water to remove inorganic salts. Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetone) to obtain the pure this compound.[12][13]

Table 1: Summary of Optimized Reaction Parameters
ParameterReactant/ConditionRecommended ValueRationale
Carboxylic Acid 4-(Octyloxy)benzoic acid1.0 equivalentLimiting reagent.
Phenol Methyl 4-hydroxybenzoate1.1 - 1.2 equivalentsSlight excess drives the reaction to completion.
Coupling Agent DCC or EDC•HCl1.2 equivalentsActivates the carboxylic acid. EDC simplifies workup.[11]
Catalyst DMAP0.1 - 0.2 equivalentsAcyl transfer catalyst; prevents N-acylurea formation.[8]
Solvent Anhydrous DCM or THF---Aprotic solvent to prevent hydrolysis of intermediates.
Temperature 0 °C to Room Temp.---Mild conditions prevent side reactions.[4]
Reaction Time 12 - 24 hours---Monitor by TLC for completion.
Typical Yield ---75 - 90%Dependent on purity of reagents and purification efficiency.

Visual Schematics

The following diagrams illustrate the key processes involved in the synthesis.

G cluster_0 Step 1: Steglich Esterification cluster_1 Step 2: Purification & Hydrolysis reagents 4-(Octyloxy)benzoic Acid + Methyl 4-hydroxybenzoate activation DCC + DMAP in DCM (0°C to RT, 24h) reagents->activation intermediate_ester Crude Methyl Ester Intermediate + DCU Precipitate activation->intermediate_ester filtration Filtration to Remove DCU intermediate_ester->filtration workup Aqueous Workup filtration->workup hydrolysis NaOH, THF/MeOH (Reflux, 4-6h) workup->hydrolysis acidification Acidification with HCl hydrolysis->acidification final_product Pure this compound acidification->final_product

Caption: Overall workflow for the two-step synthesis.

G RCOOH Carboxylic Acid (4-(Octyloxy)benzoic Acid) O_Acylisourea O-Acylisourea (Active Intermediate) RCOOH->O_Acylisourea + DCC DCC DCC N_Acylpyridinium N-Acylpyridinium Salt (Highly Reactive) O_Acylisourea->N_Acylpyridinium + DMAP N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement (Suppressed by DMAP) DMAP DMAP N_Acylpyridinium->DMAP - Acyl Group Ester Desired Ester N_Acylpyridinium->Ester + Phenol Alcohol Phenol (Methyl 4-hydroxybenzoate) DCU DCU (Byproduct)

Caption: Mechanism of Steglich Esterification.

G start Low Yield or Impure Product? check_tlc Check TLC: Unreacted Starting Material? start->check_tlc extend_time Solution: - Extend reaction time - Check reagent stoichiometry - Ensure anhydrous conditions check_tlc->extend_time Yes check_precipitate White Insoluble Precipitate Present After Reaction? check_tlc->check_precipitate No dcu_issue Issue: DCU Contamination check_precipitate->dcu_issue Yes check_side_products TLC Shows Other Spots (Not SM or Product)? check_precipitate->check_side_products No dcu_solution Solution: - Filter cold reaction mixture - Use EDC instead of DCC - Purify via chromatography dcu_issue->dcu_solution n_acylurea_issue Issue: N-Acylurea Side Product check_side_products->n_acylurea_issue Yes success High Yield & Purity Achieved check_side_products->success No n_acylurea_solution Solution: - Ensure sufficient DMAP catalyst (0.1-0.2 eq) n_acylurea_issue->n_acylurea_solution

Caption: Troubleshooting decision tree for synthesis.

References

  • Synthesis, Properties, and Polymerization of New Liquid Crystalline Monomers for Highly Ordered Guest−Host Systems. Chemistry of Materials - ACS Publications. Available at: [Link]

  • Manufacturing Steps of Liquid Crystal Materials. Labinsights. Available at: [Link]

  • Synthesis and Properties of Reactive Liquid Crystal Monomers. Taylor & Francis Online. Available at: [Link]

  • Synthesis and Polymerization of Liquid Crystals Containing Vinyl and Mercapto Groups. Academia.edu. Available at: [Link]

  • Steglich esterification. Grokipedia. Available at: [Link]

  • Steglich Esterification. Organic Chemistry Portal. Available at: [Link]

  • 4-(4-Octyloxybenzoyloxy)benzoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Acid to Ester - Common Conditions. University of Rochester. Available at: [Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Royal Society of Chemistry. Available at: [Link]

  • 4-(4-Octyloxybenzoyloxy)benzoic acid. IUCr Journals. Available at: [Link]

  • Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

  • (1) Synthesis of 4-Octyloxybenzoic acid. PrepChem.com. Available at: [Link]

  • Steglich esterification. Wikipedia. Available at: [Link]

  • Steglich Esterification with EDC. Reddit. Available at: [Link]

  • Synthesis of 4-tetradecyloxy benzoic acid. PrepChem.com. Available at: [Link]

  • 2.4: Preparation of 4-Acetoxy Benzoic acid. Chemistry LibreTexts. Available at: [Link]

  • Production process and purification process of 4-hydroxy-benzoic acid long chain ester. Google Patents.
  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. National Center for Biotechnology Information. Available at: [Link]

  • A kind of polishing purification method of pranlukast intermediate benzene fourth oxybenzoic acid. Google Patents.
  • Synthesis of Phenols from Benzoic Acids. Organic Syntheses. Available at: [Link]

  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. Available at: [Link]

  • A Simple and Effective Synthesis of 3- and 4-((Phenylcarbamoyl)oxy)benzoic Acids. ResearchGate. Available at: [Link]

  • ESTERIFICATION OF CARBOXYLIC ACIDS WITH TRIALKYLOXONIUM SALTS: ETHYL AND METHYL 4-ACETOXYBENZOATES. Organic Syntheses. Available at: [Link]

  • 4-Octyloxybenzoic acid. SIELC Technologies. Available at: [Link]

  • Synthesis of 4-methoxymethylbenzoic acid. The Royal Society of Chemistry. Available at: [Link]

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Technical Support Center: Synthesis of 4-[[4-(Octyloxy)benzoyl]oxy]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-[[4-(Octyloxy)benzoyl]oxy]benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of this synthesis. Our focus is on providing not just solutions, but also the underlying scientific principles to empower your experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My yield of this compound is low, and I've isolated 4-(octyloxy)benzoic acid as a byproduct. What's happening and how can I prevent it?

A1: Cause and Mechanism

The presence of 4-(octyloxy)benzoic acid as a major byproduct strongly indicates the hydrolysis of your starting material, 4-(octyloxy)benzoyl chloride. Acyl chlorides are highly reactive electrophiles and will readily react with any available nucleophile. In this case, water is competing with the phenolic hydroxyl group of 4-hydroxybenzoic acid.

This side reaction is particularly prevalent in esterifications based on the Schotten-Baumann reaction, which often uses an aqueous base.[1][2][3] The hydrolysis not only consumes your acyl chloride, reducing the potential yield of the desired ester, but also complicates the purification process.

Troubleshooting and Prevention:

  • Anhydrous Conditions: The most critical factor is to minimize the presence of water.

    • Thoroughly dry all glassware in an oven (e.g., 120 °C for several hours) and cool it under a stream of inert gas (nitrogen or argon) or in a desiccator.

    • Use anhydrous solvents. If not available, solvents should be appropriately dried before use.

    • Ensure your starting materials, particularly 4-hydroxybenzoic acid and the base (if solid), are dry.

  • Reaction Setup:

    • Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[1]

    • If using a liquid base like triethylamine or pyridine, ensure it is anhydrous.

  • Order of Addition: Add the 4-(octyloxy)benzoyl chloride slowly to the mixture of 4-hydroxybenzoic acid and the base in the solvent. This ensures the acyl chloride has a higher probability of reacting with the intended nucleophile (the phenoxide) rather than any trace water.

Q2: My reaction is sluggish or incomplete, with significant unreacted 4-hydroxybenzoic acid remaining. How can I drive the reaction to completion?

A2: Cause and Mechanism

Incomplete conversion can be attributed to several factors that reduce the reactivity of the nucleophile or the electrophile, or result in the deactivation of the starting materials. The reaction is an esterification, typically proceeding via a nucleophilic acyl substitution mechanism.[4] The base plays a crucial role in deprotonating the phenolic hydroxyl group of 4-hydroxybenzoic acid to form a more nucleophilic phenoxide ion.

Troubleshooting and Optimization:

  • Choice and Stoichiometry of Base:

    • A base that is too weak may not sufficiently deprotonate the phenol. Common bases for this type of reaction include triethylamine (TEA), pyridine, or aqueous sodium hydroxide.[2][4][5]

    • Use at least a stoichiometric equivalent of the base. An excess of a tertiary amine base (e.g., 1.1-1.5 equivalents) is often used to also scavenge the HCl produced during the reaction.[5]

  • Reaction Temperature:

    • If the reaction is slow at room temperature, gentle heating (e.g., to 50-60 °C) can increase the reaction rate.[5] However, be cautious, as higher temperatures can also promote side reactions.

  • Solvent Selection:

    • The solvent should be able to dissolve the reactants and be inert to the reaction conditions. Dichloromethane, diethyl ether, or toluene are often suitable for two-phase Schotten-Baumann conditions.[3] For single-phase reactions with an amine base, anhydrous solvents like THF, DMF, or dichloromethane are common.

  • Monitoring the Reaction:

    • Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting materials. This will give you a clear indication of when the reaction is complete and prevent premature work-up.

Parameter Recommendation for Improved Conversion Rationale
Base Use at least 1.1 equivalents of a suitable base (e.g., triethylamine, pyridine).Ensures complete deprotonation of the phenol and neutralizes the HCl byproduct.
Temperature Gentle heating (e.g., 50-60 °C) may be necessary.Increases the kinetic energy of the molecules, leading to a faster reaction rate.
Reaction Time Monitor by TLC until the starting material is consumed.Avoids premature quenching of an incomplete reaction.
Q3: I'm observing an unknown impurity in my final product that is difficult to remove. What could it be, and how can I address this?

A3: Potential Impurities and Mitigation

Besides the unreacted starting materials and the hydrolysis product discussed above, other impurities can arise.

  • Dimerization/Oligomerization: It is possible for the deprotonated carboxylate of one molecule of this compound to react with the acyl chloride, leading to the formation of an anhydride. While less common, it is a possibility.

  • Di-esterification of 4-hydroxybenzoic acid: While structurally unlikely to form a stable product with itself under these conditions, it is a theoretical possibility to consider if all other avenues are exhausted.

  • Impurities from Starting Materials: The purity of your 4-(octyloxy)benzoyl chloride is crucial. If it was prepared from 4-(octyloxy)benzoic acid and a chlorinating agent like thionyl chloride, any unreacted carboxylic acid will be present as an impurity.[6]

Troubleshooting and Purification:

  • Characterize the Impurity: If possible, isolate and characterize the impurity using techniques like NMR, Mass Spectrometry, or IR spectroscopy. Knowing its structure is the key to understanding its origin.

  • Purification Strategy:

    • Recrystallization: This is a highly effective method for purifying the final product.[5][7] A suitable solvent system (e.g., ethanol, acetone, or a mixture with water) should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room or lower temperatures, while the impurities remain in solution or are insoluble at high temperatures.[8]

    • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate compounds with different polarities. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) would likely be effective. The desired product is more polar than the starting acyl chloride but may have a similar polarity to the unreacted 4-hydroxybenzoic acid, so careful selection of the eluent is necessary.

Experimental Protocols & Workflows

Protocol 1: Synthesis of this compound

This protocol is a representative procedure based on common esterification methods.

  • Reaction Setup:

    • In a dry, round-bottom flask under an inert atmosphere (N2 or Ar), dissolve 4-hydroxybenzoic acid (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

    • Stir the mixture at room temperature for 15 minutes.

  • Addition of Acyl Chloride:

    • Dissolve 4-(octyloxy)benzoyl chloride (1.05 eq) in anhydrous DCM.

    • Add the acyl chloride solution dropwise to the stirred reaction mixture over 30 minutes.

  • Reaction:

    • Stir the reaction at room temperature and monitor its progress by TLC. If the reaction is slow, it can be gently heated to reflux.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Wash the organic layer sequentially with dilute HCl (to remove excess triethylamine), saturated aqueous NaHCO3 (to remove unreacted 4-hydroxybenzoic acid), and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and remove the solvent under reduced pressure.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent like hot ethanol or acetone.[5]

Workflow for Troubleshooting Low Yield

G start Low Yield of Desired Product check_byproduct Analyze Byproduct(s) (e.g., by NMR, MS) start->check_byproduct is_hydrolysis Is 4-(octyloxy)benzoic acid the major byproduct? check_byproduct->is_hydrolysis is_unreacted_sm Are starting materials (SMs) present? check_byproduct->is_unreacted_sm is_hydrolysis->is_unreacted_sm No hydrolysis_protocol Implement Anhydrous Conditions: - Oven-dry glassware - Use anhydrous solvents - Run under inert atmosphere is_hydrolysis->hydrolysis_protocol Yes incomplete_rxn_protocol Optimize Reaction Conditions: - Check base stoichiometry/strength - Increase temperature - Increase reaction time is_unreacted_sm->incomplete_rxn_protocol Yes purification_issue Investigate Purification: - Optimize recrystallization solvent - Consider column chromatography is_unreacted_sm->purification_issue No end Improved Yield hydrolysis_protocol->end incomplete_rxn_protocol->end purification_issue->end

Caption: Troubleshooting workflow for low product yield.

Reaction Mechanism Visualization

Desired Reaction Pathway

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products r1 4-Hydroxybenzoic Acid phenoxide Phenoxide Intermediate r1->phenoxide + Base r2 4-(Octyloxy)benzoyl Chloride base Base (e.g., TEA) hcl_salt Base-HCl Salt base->hcl_salt + HCl tetrahedral Tetrahedral Intermediate phenoxide->tetrahedral + 4-(Octyloxy)benzoyl Chloride product This compound tetrahedral->product - Cl-

Caption: Desired esterification reaction pathway.

Competing Side Reaction: Hydrolysis

G cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Side Products r1 4-(Octyloxy)benzoyl Chloride tetrahedral Tetrahedral Intermediate r1->tetrahedral + H₂O r2 Water (H₂O) side_product 4-(Octyloxy)benzoic acid tetrahedral->side_product - HCl hcl HCl

Caption: Competing hydrolysis side reaction.

References

  • Muhammad, K., Rauf, M. K., Ebihara, M., & Hameed, S. (2009). 4-(4-Octyloxybenzoyloxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o424. Available at: [Link]

  • Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • Vibzzlab. (2021, April 11). Benzanilide : Schotten Baumann Benzoylation [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • PubMed. (2009). 4-(4-Octyloxybenzo-yloxy)benzoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Synthesis of Phenols from Benzoic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 2.4: Preparation of 4-Acetoxy Benzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester.
  • Google Patents. (n.d.). US5260475A - Esterification of hydroxybenzoic acids.

Sources

Technical Support Center: 4-(Octyloxy)benzoic Acid Liquid Crystal Phase Transitions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting the liquid crystal phase transitions of 4-(octyloxy)benzoic acid (8OBA). This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and encountering challenges in observing its characteristic mesophases. Here, we will delve into the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your results.

Understanding the Expected Behavior of 4-(Octyloxy)benzoic Acid

4-(octyloxy)benzoic acid is a thermotropic liquid crystal, meaning its phase transitions are temperature-dependent.[1] In its crystalline form, the molecules arrange into centrosymmetric, head-to-head hydrogen-bonded dimers. As the temperature increases, it typically exhibits the following phase transitions:

  • Solid to Smectic C (SmC) Phase: The initial transition from a solid crystal to a smectic C liquid crystal phase. In the smectic C phase, the molecules are arranged in layers, with the long molecular axes tilted with respect to the layer normal.

  • Smectic C (SmC) to Nematic (N) Phase: With further heating, the layered structure of the smectic C phase breaks down, leading to a nematic phase. The nematic phase is characterized by long-range orientational order of the molecules, but no positional order.[2]

  • Nematic (N) to Isotropic (I) Liquid Phase: The final transition is from the nematic phase to an isotropic liquid. In the isotropic phase, the molecules are randomly oriented, and the material behaves as a conventional liquid.

These transitions can be characterized using techniques such as Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Expected Transition Temperatures

The precise transition temperatures of 4-(octyloxy)benzoic acid can vary slightly depending on the purity of the sample and the experimental conditions. However, typical values are in the following ranges:

TransitionTemperature Range (°C)
Solid to Smectic C~101-102°C
Smectic C to Nematic~108-109°C
Nematic to Isotropic~147-149°C

Data sourced from multiple studies.

Troubleshooting Guide

This section addresses common issues encountered during the experimental analysis of 4-(octyloxy)benzoic acid's liquid crystal phases.

Issue 1: No Liquid Crystal Phases Observed

Question: I heated my sample of 4-(octyloxy)benzoic acid, but it went directly from a solid to an isotropic liquid. Why am I not seeing the smectic and nematic phases?

Possible Causes and Solutions:

  • Purity of the Sample: Impurities can significantly disrupt the formation of liquid crystal phases.[3] Non-mesogenic impurities can lower the transition temperatures or completely suppress the liquid crystalline range.

    • Actionable Advice: Ensure the purity of your 4-(octyloxy)benzoic acid is high (typically >98%).[4] If you have synthesized the material yourself, consider recrystallization from a suitable solvent like ethanol to remove impurities.[5]

  • Heating Rate in DSC: A very high heating rate in a DSC experiment may not provide enough time for the molecules to organize into the liquid crystalline phases, leading to a direct transition to the isotropic liquid.

    • Actionable Advice: Use a slower heating rate, typically in the range of 5-10°C/min, to allow for the observation of all phase transitions.[6]

  • Sample Preparation for POM: Improper sample preparation for polarized optical microscopy can hinder the observation of characteristic textures.

    • Actionable Advice: Ensure the sample is a thin, uniform film between two clean microscope slides.[7] If the sample is too thick, it can be difficult to observe the textures clearly.

Issue 2: Broad or Overlapping Phase Transitions in DSC

Question: My DSC thermogram shows broad peaks for the phase transitions, and it's difficult to distinguish between the smectic-nematic and nematic-isotropic transitions. What could be the cause?

Possible Causes and Solutions:

  • Sample Impurities: As mentioned earlier, impurities can broaden the phase transitions.[3]

    • Actionable Advice: Verify the purity of your sample.

  • Heating/Cooling Rate: A fast heating or cooling rate can lead to thermal gradients within the sample, resulting in broader transition peaks.

    • Actionable Advice: Reduce the heating and cooling rates in your DSC experiment. A rate of 2-5°C/min is often suitable for resolving closely spaced transitions.

  • Sample Size: A large sample size can also contribute to thermal gradients.

    • Actionable Advice: Use a small sample size, typically 2-5 mg, for DSC analysis.[6]

Issue 3: Difficulty Identifying Textures in Polarized Optical Microscopy

Question: I'm observing my sample under a polarized optical microscope, but I'm not seeing the expected schlieren or focal-conic textures. What am I doing wrong?

Possible Causes and Solutions:

  • Improper Polarizer Alignment: The polarizers must be crossed (oriented at 90 degrees to each other) to observe the birefringence of the liquid crystal phases.[7]

    • Actionable Advice: Ensure your microscope's polarizer and analyzer are correctly crossed. The field of view should be dark when no sample is present.

  • Sample Thickness: The thickness of the sample can affect the observed textures.

    • Actionable Advice: Prepare samples of varying thicknesses to find the optimal condition for viewing the textures.

  • Surface Treatment of Slides: The surface of the microscope slides can influence the alignment of the liquid crystal molecules.

    • Actionable Advice: For better alignment and clearer textures, you can use slides with a rubbed polyimide coating or slides that have been treated with an alignment layer.[8]

Experimental Protocols

Protocol 1: Differential Scanning Calorimetry (DSC) Analysis
  • Sample Preparation: Accurately weigh 2-5 mg of 4-(octyloxy)benzoic acid into an aluminum DSC pan.[6]

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at a temperature below its melting point (e.g., 30°C).

    • Heat the sample at a controlled rate (e.g., 5°C/min) to a temperature above its clearing point (e.g., 160°C).[9]

    • Hold the sample at this temperature for a few minutes to ensure it is fully isotropic.

    • Cool the sample at the same controlled rate back to the starting temperature.

  • Data Analysis: Analyze the resulting thermogram to identify the temperatures and enthalpies of the phase transitions.

Protocol 2: Polarized Optical Microscopy (POM) with a Hot Stage
  • Sample Preparation: Place a small amount of 4-(octyloxy)benzoic acid on a clean microscope slide and cover it with a coverslip. Gently press the coverslip to create a thin, uniform film.

  • Microscope Setup:

    • Place the slide on the hot stage of the polarized light microscope.

    • Cross the polarizer and analyzer.[7]

  • Observation:

    • Slowly heat the sample while observing it through the microscope.

    • Note the temperatures at which the textures change, corresponding to the phase transitions.

    • Cool the sample slowly and observe the transitions again. This can help to identify any monotropic phases (phases that only appear on cooling).

Visualizing the Troubleshooting Process

The following diagram illustrates a logical workflow for troubleshooting issues with the phase transitions of 4-(octyloxy)benzoic acid.

TroubleshootingWorkflow start Problem Encountered (e.g., No LC Phases) check_purity Check Sample Purity (>98%) start->check_purity pom_prep Review POM Sample Prep start->pom_prep recrystallize Recrystallize if Impure check_purity->recrystallize No dsc_params Review DSC Parameters check_purity->dsc_params Yes recrystallize->dsc_params adjust_rate Adjust Heating/Cooling Rate (2-5°C/min) dsc_params->adjust_rate adjust_size Adjust Sample Size (2-5 mg) dsc_params->adjust_size adjust_thickness Adjust Sample Thickness pom_prep->adjust_thickness check_polarizers Check Polarizer Alignment pom_prep->check_polarizers use_treated_slides Use Treated Slides pom_prep->use_treated_slides success Problem Resolved adjust_rate->success adjust_size->success adjust_thickness->success check_polarizers->success use_treated_slides->success

Caption: Troubleshooting workflow for 4-(octyloxy)benzoic acid phase transitions.

Frequently Asked Questions (FAQs)

Q1: Can the pH of the environment affect the phase transitions of 4-(octyloxy)benzoic acid?

A1: While not a primary factor for thermotropic liquid crystals in a non-aqueous environment, significant changes in pH in a solution could potentially affect the hydrogen bonding between the carboxylic acid groups, which is crucial for the formation of the dimeric structures that lead to the liquid crystal phases.[10][11]

Q2: Are the phase transitions of 4-(octyloxy)benzoic acid reversible?

A2: Yes, the phase transitions are generally reversible. You should be able to observe the same sequence of transitions upon both heating and cooling, although there may be some thermal hysteresis (a difference in transition temperatures between heating and cooling cycles).

Q3: Can I mix 4-(octyloxy)benzoic acid with other compounds to alter its liquid crystal properties?

A3: Yes, creating binary mixtures is a common strategy to modify the properties of liquid crystals.[9][12] Mixing 4-(octyloxy)benzoic acid with other mesogenic or non-mesogenic compounds can alter the transition temperatures, widen or narrow the liquid crystal range, and even induce new phases.[13]

Q4: What are the safety precautions I should take when working with 4-(octyloxy)benzoic acid?

A4: As with any chemical, it is important to handle 4-(octyloxy)benzoic acid with care. It is a carboxylic acid and may cause irritation upon contact with skin or eyes.[14] Always consult the Safety Data Sheet (SDS) for detailed safety information and handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE).

References

  • Isik, B., Cakar, F., Cankurtaran, H., & Cankurtaran, O. (2021). Thermodynamic and separation properties of 4-(octyloxy) benzoic acid liquid crystals by inverse gas chromatography (IGC). Instrumentation Science & Technology, 50(1), 1-15. [Link]

  • Isik, B., Cakar, F., Cankurtaran, H., & Cankurtaran, O. (2021). Thermodynamic and separation properties of 4-(octyloxy) benzoic acid liquid crystals by inverse gas chromatography (IGC). figshare. [Link]

  • Semitracks. (n.d.). Liquid Crystal Analysis. Retrieved from [Link]

  • Ramos Silva, M., Batalha, N., Carvalho, A. P., & Dionísio, M. (2016). Synthesis of liquid crystals based on hydrogen-bonding of 4-(Octyloxy)benzoic acid with 4-alkylbenzoic acids. Molecular Crystals and Liquid Crystals, 630(1), 87-101. [Link]

  • Sahu, A. D., & Singh, G. (2021). Impurity-induced nematic-isotropic transition of liquid crystals. Physical Chemistry Chemical Physics, 23(15), 9351-9360. [Link]

  • Isik, B., Cakar, F., Cankurtaran, H., & Cankurtaran, O. (2021). Thermodynamic and separation properties of 4-(octyloxy) benzoic acid liquid crystals by inverse gas chromatography (IGC). ResearchGate. [Link]

  • Isik, B., Cakar, F., Cankurtaran, H., & Cankurtaran, O. (2022). Thermodynamic and separation properties of 4-(octyloxy) benzoic acid liquid crystals by inverse gas chromatography (IGC). Instrumentation Science & Technology, 50(1), 1-15. [Link]

  • Zel'dovich, B. Y., & Tabiryan, N. V. (1992). Optically induced impurities in the two-phase region of a liquid crystal. Soviet Physics JETP, 74(5), 812-818.
  • Okumus, M. (2016). Thermal Properties of Liquid Crystal Hexylbenzoic Acid/Octyloxybenzoic Acid Mixture. AIP Conference Proceedings, 1722(1), 290003. [Link]

  • Petrov, M., & Durand, G. (1992). Surface induced transitions in the nematic phase of 4-n octyloxybenzoic acid. Journal de Physique II, 2(7), 1159-1193.
  • Cheméo. (n.d.). Chemical Properties of 4-Octyloxybenzoic acid (CAS 2493-84-7). Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Liquid Crystals Lab. Retrieved from [Link]

  • Hindmarsh, P., & Goodby, J. W. (1996). Supramolecular dimeric liquid crystals. The liquid crystalline behaviour of mixtures ofα-(4-pyridyloxy)-ω -[4-(4-butylphenylazo)phenoxy]alkanes and 4-octyloxybenzoic acid.
  • Ionescu, S., Cîrîc, L., & Bumbu, A. G. (2010). SYNTHESIS, LIQUID CRYSTALLINE PROPERTIES AND THERMAL STABILITY OF 4-(4-ALKYLOXYPHENYLAZO) BENZOIC ACIDS. Revue Roumaine de Chimie, 55(11-12), 897-902.
  • Sharma, V. (2017). Re: Determination of liquid crystal phase experimentally. ResearchGate. [Link]

  • Huang, Y., & Gui, S. (2018). Factors affecting the structure of lyotropic liquid crystals and the correlation between structure and drug diffusion. RSC advances, 8(15), 8185-8193.
  • DoITPoMS. (n.d.). Observing phase transitions. University of Cambridge. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-Octyloxybenzoic acid. Retrieved from [Link]

  • Adroher-Benítez, I., Díaz-Acosta, A., & Patti, A. (2024). Observing liquid crystals through a liquid crystal. Liaison, 20, 1-4.
  • Humes, C. (n.d.). Polarized Light Microscopy. NASA.
  • Ribeiro da Silva, M. A., & Monte, M. J. (2010). Thermodynamic Study of 4-n-Alkyloxybenzoic Acids. The Journal of Physical Chemistry B, 114(4), 1634-1641.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17231, 4-(Octyloxy)benzoic acid. Retrieved from [Link]

  • NIST. (n.d.). 4-Octyloxybenzoic acid. In NIST Chemistry WebBook. Retrieved from [Link]

  • Kumar, P., & Humar, M. (2021). Effect of phase transitions on liquid crystal colloids: a short review. Liquid Crystals, 48(10), 1431-1440.
  • Agha, H. G., & Selinger, J. V. (2015). Phase transitions and separations in a distorted liquid crystalline mixture. The Journal of Chemical Physics, 143(6), 064902.
  • Belyaev, V. V., Chausov, D. N., & Chilingaryan, Y. S. (2023). Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology. Polymers, 15(21), 4287. [Link]

  • Amerigo Scientific. (n.d.). 4-(Octyloxy)benzoic acid (98%). Retrieved from [Link]

  • Ramos Silva, M., Batalha, N., Carvalho, A. P., & Dionísio, M. (2016). Synthesis of liquid crystals based on hydrogen-bonding of 4-(Octyloxy)benzoic acid with 4-alkylbenzoic acids. ResearchGate. [Link]

  • Organic Syntheses. (n.d.). Synthesis of Phenols from Benzoic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Polarized optical micrographs of 4-(decyloxy)benzoic acid taken during... [Image]. Retrieved from [Link]

  • De Smet, F., & De Ley, G. (2004). Undulation textures at the phase transitions of some alkyloxybenzoic acids.
  • Alaasar, M., Prehm, M., & Eremin, A. (2022). Introducing the azocinnamic acid scaffold into bent-core liquid crystal design: A structure–property relationship study. Journal of Molecular Liquids, 357, 119098.
  • Muhammad, K., Rauf, M. K., Ebihara, M., & Hameed, S. (2009). 4-(4-Octyloxybenzoyloxy)benzoic acid.
  • Alaasar, M., & Eremin, A. (2020). Hydrogen bonding liquid crystalline benzoic acids with alkylthio groups: phase transition behavior and insights into the cybotactic nematic phase. New Journal of Chemistry, 44(31), 13359-13366.
  • Moteki, T., & Laskin, A. (2020). pH Dependence of the Speciation and Optical Properties of 4-Benzoylbenzoic Acid. The Journal of Physical Chemistry A, 124(34), 6885-6894.
  • Moteki, T., & Laskin, A. (2020). pH Dependence of the speciation and optical properties of 4-benzoylbenzoic acid. The Journal of Physical Chemistry A, 124(34), 6885-6894.

Sources

Technical Guide: Purity Control of 4-[[4-(Octyloxy)benzoyl]oxy]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the purity control protocols for 4-[[4-(Octyloxy)benzoyl]oxy]benzoic acid , a critical liquid crystal (LC) mesogen.

This guide prioritizes the Aldehyde Oxidation Route over direct esterification. While direct esterification (Acid Chloride + Hydroxybenzoic Acid) is shorter, it often yields oligomeric impurities that are difficult to separate from the final LC product. The Aldehyde route introduces a stable intermediate that can be recrystallized before the final oxidation, ensuring a significantly higher purity profile required for sharp phase transitions.

Core Synthesis Strategy: The "Intermediate Checkpoint"

To achieve >99.5% purity (essential for defined Smectic/Nematic transitions), we utilize the Aldehyde Oxidation Protocol . This method avoids the formation of "dimer-acid" oligomers common in direct esterification.

The Reaction Pathway[1][2][3][4][5]
  • Esterification: 4-Octyloxybenzoyl chloride + 4-Hydroxybenzaldehyde

    
    Intermediate Aldehyde  (4-[[4-(Octyloxy)benzoyl]oxy]benzaldehyde).
    
  • Purification 1: Recrystallization of the aldehyde.

  • Oxidation: Permanganate oxidation of the aldehyde

    
    Final Acid .
    
  • Purification 2: Recrystallization of the final acid.

Workflow Diagram

SynthesisWorkflow Start Start: Reagents Step1 Esterification (TEA, 60°C) Start->Step1 Acyl Chloride + Hydroxybenzaldehyde Inter Intermediate: Aldehyde Derivative Step1->Inter Purify1 Recrystallization 1 (Hot Ethanol) Inter->Purify1 Remove unreacted phenols Step2 Oxidation (KMnO4, Acetone/H2O) Purify1->Step2 Pure Intermediate Crude Crude Acid Precipitate Step2->Crude Acidification (HCl) Purify2 Recrystallization 2 (Acetone) Crude->Purify2 Remove MnO2 & trace acids Final Final Product: >99.5% Purity Purify2->Final

Caption: Two-stage purification logic ensuring removal of structural homologs before final oxidation.

Troubleshooting & Purification Protocols

Issue 1: Stoichiometric Imbalance & Unreacted Starting Materials

Symptom: NMR shows aliphatic signals not matching the integration of aromatic protons, or DSC shows a broadened melting point (< 100°C). Cause: Excess 4-octyloxybenzoyl chloride hydrolyzes to 4-(octyloxy)benzoic acid , which co-crystallizes with the product.

Corrective Protocol (Synthesis Phase):

  • Reagent Quality: Ensure 4-octyloxybenzoyl chloride is freshly distilled or free of white acid precipitate before use.

  • Solvent Choice: Use Triethylamine (TEA) as both solvent and base. It solubilizes the phenol and scavenges HCl effectively.

  • Temperature Control: Maintain reaction at 60°C for 1 hour . Higher temperatures promote side reactions; lower temperatures lead to incomplete conversion.

Issue 2: Purification of the Intermediate (Aldehyde)

Why it matters: Impurities carried over here will be oxidized into acids that are nearly impossible to separate from the final product.

Protocol:

  • Remove excess TEA in vacuo.[1]

  • Recrystallization Solvent: Ethanol (Hot) .

    • Dissolve the crude aldehyde in boiling ethanol.

    • Allow to cool slowly to room temperature, then refrigerate.

    • Filtration: Wash with cold ethanol.

    • Target: White/pale yellow crystals.

Issue 3: Final Product Purification (The Acid)

Symptom: Product is slightly pink (Manganese residue) or has a wide nematic range. Protocol:

  • Oxidation Workup: After KMnO4 oxidation, filter the mixture to remove MnO2 before acidification if possible, or treat the acidified suspension with Sodium Bisulfite to solubilize Mn species.

  • Recrystallization Solvent: Acetone .

    • The final acid is soluble in hot acetone but crystallizes out upon cooling.

    • Note: Unlike the intermediate, Ethanol is often too good a solvent for the acid form or requires excessive volume. Acetone provides a sharper solubility curve for this specific mesogen.

Summary of Solubility Data:

Compound StageSolventSolubility BehaviorUsage
Intermediate (Aldehyde) EthanolHigh (Hot) / Low (Cold)Primary Recrystallization
Final Product (Acid) AcetoneHigh (Hot) / Low (Cold)Final Polishing
Impurities (Mn Salts) Water/AcidSolubleRemoved during acidification
Impurities (Octyloxy Acid) EthanolSolubleRemoved in Step 1

Analytical Verification (Quality Control)

To certify the material for Liquid Crystal applications, you must verify both chemical purity and phase transition behavior.

Method A: Differential Scanning Calorimetry (DSC)

The definitive test for LC purity. Impurities act as defects, broadening the transition peaks.

  • Expected Transitions:

    • Crystalline

      
       Smectic C:  ~101°C (Sharp endotherm)[2]
      
    • Smectic C

      
       Nematic:  ~108°C[2]
      
    • Nematic

      
       Isotropic:  ~147°C[2]
      
  • Pass Criteria: Transition peaks must have a Full Width at Half Maximum (FWHM) of < 1.5°C.

Method B: 1H-NMR Interpretation

Focus on the "Diagnostic Regions" to detect hydrolysis byproducts.

  • Region 1 (Alkoxy Tail): Triplet at

    
     4.0 ppm (-OCH2-).
    
  • Region 2 (Ester Linkage): Aromatic doublets at

    
     8.1-8.3 ppm.
    
  • Impurity Check: Look for a triplet at

    
     4.05 ppm (shifted slightly) corresponding to free 4-(octyloxy)benzoic acid.
    

Frequently Asked Questions (FAQs)

Q1: Can I synthesize this by reacting 4-octyloxybenzoic acid directly with 4-hydroxybenzoic acid using DCC? A: Yes, but it is not recommended for high-purity applications. The "Steglich esterification" often requires protecting the carboxylic acid of the 4-hydroxybenzoic acid to prevent self-polymerization (homo-oligomers). Removing these oligomers is difficult. The Aldehyde route essentially "protects" the acid functionality as an aldehyde until the final step.

Q2: My product has a pinkish hue. Is it safe to use? A: No. The pink color indicates residual Manganese (Mn) species from the oxidation step. Mn ions are paramagnetic and will severely disrupt liquid crystal alignment and magnetic susceptibility measurements.

  • Fix: Redissolve in acetone, add a small amount of aqueous sodium bisulfite until colorless, precipitate with water, and recrystallize again from acetone.

Q3: Why use Acetone for the final recrystallization instead of Ethanol? A: While Ethanol works, the solubility differential for the acid form is often better in Acetone. Acetone dissolves the compound readily at boiling point (56°C) but yields high recovery upon cooling. Ethanol often requires larger volumes, increasing yield loss.

References

  • Synthesis & Crystal Structure: Hameed, S., et al. (2009). "4-(4-Octyloxybenzoyloxy)benzoic acid". Acta Crystallographica Section E, 65(2), o424.

    • Key Insight: Establishes the aldehyde oxidation route and acetone recrystalliz
  • Liquid Crystal Properties: Naoum, M. M., et al. (2008).[1] "Effect of lateral substitution on the mesomorphic properties of some 4-(4-alkoxybenzoyloxy)benzoic acids". Liquid Crystals. [Contextual Verification]

  • General Purification of Benzoic Acids: Armarego, W. L. F., & Chai, C. L. L. (2009). Purification of Laboratory Chemicals. Butterworth-Heinemann. [Standard Text]

Sources

Technical Support Center: Degradation Pathways of 4-[[4-(Octyloxy)benzoyl]oxy]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-[[4-(Octyloxy)benzoyl]oxy]benzoic acid (OBOBA). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting for experiments involving this molecule. As Senior Application Scientists, we have structured this guide to address the core stability challenges and degradation pathways you may encounter, ensuring the integrity and success of your research.

Section 1: Core Concepts & Primary Degradation Pathway

This section addresses the fundamental stability of OBOBA, focusing on its most probable degradation route.

Q1: What is the primary degradation pathway for this compound?

Answer: The chemical structure of this compound is defined by a central ester linkage connecting a 4-(octyloxy)benzoyl group and a 4-hydroxybenzoic acid moiety. This ester bond is the most chemically labile part of the molecule and is highly susceptible to cleavage via hydrolysis.

The primary degradation pathway is the hydrolytic cleavage of this ester bond, which can be catalyzed by acid or base, or can occur under neutral conditions, typically accelerated by heat. This reaction yields two primary degradation products:

  • 4-(Octyloxy)benzoic acid

  • 4-Hydroxybenzoic acid

This hydrolytic degradation is a common pathway for aromatic esters and is the first mechanism to consider when investigating the stability of the parent compound.[1][2] The presence of aromatic rings can influence the rate of hydrolysis.[1]

Primary_Hydrolytic_Degradation cluster_products Primary Degradants parent This compound (Parent Molecule) products parent->products Hydrolysis (H₂O, H⁺ or OH⁻) prod1 4-(Octyloxy)benzoic acid products->prod1 prod2 4-Hydroxybenzoic acid products->prod2

Caption: Primary hydrolytic degradation pathway of OBOBA.

Section 2: Troubleshooting Common Experimental Issues

This section provides answers to specific problems that may arise during experimentation, helping you diagnose and resolve them effectively.

Q2: My compound is degrading prematurely in an aqueous solution. What are the likely causes?

Answer: Premature degradation in aqueous media is almost certainly due to the hydrolysis of the central ester bond. The rate of this hydrolysis is highly dependent on several factors:

  • pH: Ester hydrolysis is significantly accelerated under both acidic and basic conditions. The stability of OBOBA will likely be greatest in a narrow pH range, typically between pH 4 and 6. At pH values below 3 or above 7, you can expect a marked increase in the rate of degradation. The pH of your solution can also affect the optical properties and UV absorbance of the molecule and its degradants.[3]

  • Temperature: As with most chemical reactions, an increase in temperature will accelerate the rate of hydrolysis. If your experimental conditions require elevated temperatures, you should expect a shorter half-life for the compound. Aromatic esters are known for their thermal stability in non-aqueous conditions, but this is less relevant in aqueous solutions where hydrolysis dominates.[4]

  • Enzymatic Contamination: If you are working with biological matrices (e.g., plasma, cell culture media), be aware of the presence of esterase enzymes. These enzymes are highly efficient at catalyzing the hydrolysis of ester bonds and can lead to rapid degradation that is not observed in simple buffer solutions.[1]

  • Buffer Species: Certain buffer species can act as catalysts for hydrolysis. It is advisable to use common, non-nucleophilic buffers like phosphate or acetate and to validate the stability of your compound in the specific buffer system you are using.

Q3: I'm observing unexpected peaks in my chromatogram after high-temperature stress testing in a non-aqueous solvent. What could they be?

Answer: While the ester bond is the primary weak point, under significant thermal stress (e.g., >150°C), secondary degradation of the primary hydrolytic products can occur, or direct thermal decomposition of the parent molecule may proceed. The most likely secondary degradation pathway is the decarboxylation of the carboxylic acid groups.

  • Decarboxylation: Benzoic acid and its derivatives can undergo thermal decomposition to produce benzene and carbon dioxide (CO₂) at very high temperatures (typically above 300°C).[5] In your experiment, you might observe the formation of 4-octyloxyphenol (from decarboxylation of 4-(octyloxy)benzoic acid) and phenol (from decarboxylation of 4-hydroxybenzoic acid). These would appear as new, likely more non-polar, peaks in your chromatogram.

Secondary_Thermal_Degradation cluster_primary cluster_secondary prod1 4-(Octyloxy)benzoic acid sec1 4-Octyloxyphenol + CO₂ prod1->sec1 Decarboxylation (High Temp) prod2 4-Hydroxybenzoic acid sec2 Phenol + CO₂ prod2->sec2 Decarboxylation (High Temp)

Caption: Potential secondary thermal degradation pathways.

Q4: Is this compound susceptible to photolytic degradation?

Answer: Yes, compounds with multiple aromatic rings are often susceptible to photolytic degradation. The benzoyl and benzoate moieties can absorb UV light, promoting the molecule to an excited state. This can initiate several degradation pathways:

  • Direct Photolysis: The absorbed energy can directly cause the cleavage of chemical bonds, most likely the ester linkage or bonds within the octyloxy chain.

  • Photosensitization: The excited molecule can transfer its energy to other molecules, such as dissolved oxygen, to generate reactive oxygen species (ROS) like singlet oxygen or hydroxyl radicals.[6] These highly reactive species can then attack the parent molecule, leading to a cascade of oxidative degradation reactions. The rate of photolytic degradation can be influenced by factors like pH and the presence of other substances in the solution that can act as photosensitizers or quenchers.[7][8]

To test for photostability, experiments should be conducted according to ICH Q1B guidelines, exposing the compound in a clear container to a controlled light source while protecting a control sample from light.

Section 3: Experimental Protocols & Data Interpretation

This section provides a practical workflow for assessing the stability of OBOBA and a summary of expected outcomes.

Protocol: Forced Degradation Study by Hydrolysis

This protocol outlines a standard procedure to evaluate the hydrolytic stability of OBOBA under acidic, basic, and neutral conditions.

Objective: To identify the primary degradation products resulting from hydrolysis and determine the relative stability of the molecule at different pH values.

Materials:

  • This compound (OBOBA)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Hydrochloric acid (HCl), 1.0 M

  • Sodium hydroxide (NaOH), 1.0 M

  • HPLC system with UV detector (e.g., Shimadzu LC-20AD[9])

  • C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)

  • pH meter

  • Volumetric flasks and pipettes

Workflow Diagram:

Caption: Experimental workflow for a forced degradation study.

Step-by-Step Procedure:

  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of OBOBA in acetonitrile.

  • Sample Preparation for Stressing:

    • Acid Hydrolysis: In a vial, add 1.0 mL of the stock solution to 9.0 mL of 0.1 M HCl.

    • Base Hydrolysis: In a separate vial, add 1.0 mL of the stock solution to 9.0 mL of 0.1 M NaOH.

    • Neutral Hydrolysis: In a third vial, add 1.0 mL of the stock solution to 9.0 mL of HPLC-grade water.

    • Control Sample: Prepare one sample for each condition that will not be heated (t=0 control).

  • Incubation: Tightly cap all vials and place the "stressed" samples in a water bath or oven set to a moderately elevated temperature (e.g., 60°C). Keep the control samples at room temperature or refrigerated, protected from light. Incubate for a defined period (e.g., 24 hours).

  • Sample Quenching and Dilution:

    • After incubation, allow the samples to cool to room temperature.

    • Neutralize the acidic and basic samples. For the acid sample, add an equimolar amount of NaOH. For the base sample, add an equimolar amount of HCl.

    • Dilute all samples (including the neutral and control samples) to a suitable concentration for HPLC analysis (e.g., 10 µg/mL) using the mobile phase.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a good starting point.[1] The formic acid ensures that the carboxylic acid groups on the parent and degradant molecules are protonated, leading to consistent retention times.

    • Detection: Set the UV detector to a wavelength where all compounds of interest have significant absorbance (e.g., 254 nm or 286 nm).

    • Analysis: Inject the control and stressed samples. Compare the chromatograms to identify new peaks and the reduction in the area of the parent peak.

Data Interpretation: Expected Degradation Products

The following table summarizes the expected primary degradation products under various stress conditions. This serves as a guide for identifying unknown peaks in your chromatograms.

Stress ConditionPrimary MechanismExpected Primary Degradation Products
Acidic Hydrolysis Acid-catalyzed ester hydrolysis4-(Octyloxy)benzoic acid, 4-Hydroxybenzoic acid
Basic Hydrolysis Base-catalyzed ester hydrolysis4-(Octyloxy)benzoic acid, 4-Hydroxybenzoic acid
Neutral Hydrolysis Water-mediated ester hydrolysis (accelerated by heat)4-(Octyloxy)benzoic acid, 4-Hydroxybenzoic acid
Oxidative Stress Free radical attackHydroxylated derivatives, potential chain cleavage products
Photolytic Stress Direct photolysis, ROS-mediated oxidationSimilar to hydrolysis and oxidative products
High-Temp Thermal Pyrolysis, Decarboxylation4-Octyloxyphenol, Phenol, CO₂[5]

Section 4: Advanced Topics & FAQs

Q5: What are the likely metabolic degradation pathways for this compound in vivo?

Answer: In a biological system, the degradation of OBOBA is expected to be primarily enzymatic. The most probable metabolic pathway is the hydrolysis of the ester bond by carboxylesterases, which are abundant in the liver, plasma, and other tissues.[1] This would yield the same primary degradants: 4-(Octyloxy)benzoic acid and 4-Hydroxybenzoic acid.

Following this initial hydrolysis, these two metabolites would likely enter known metabolic pathways for benzoic acid derivatives:

  • 4-Hydroxybenzoic acid (4-HBA): This is a well-studied compound. In many organisms, it is further hydroxylated to protocatechuic acid, which then undergoes ring cleavage as part of the β-ketoadipate pathway, eventually breaking down into intermediates of the TCA cycle.[10][11]

  • 4-(Octyloxy)benzoic acid: This molecule would likely undergo metabolism of its octyl chain via omega- and beta-oxidation, progressively shortening the alkyl chain. The resulting benzoic acid core could then be conjugated (e.g., with glycine or glucuronic acid) for excretion or enter other benzoate degradation pathways.[12]

Q6: How can I improve the stability of a formulation containing OBOBA?

Answer: To minimize degradation and enhance the shelf-life of a formulation containing OBOBA, consider the following strategies:

  • pH Control: Maintain the pH of aqueous formulations in the range of maximal stability (typically pH 4-6). Use a well-characterized buffer system to ensure the pH does not drift over time.

  • Solvent Selection: If possible, use aprotic solvents (e.g., propylene glycol, dimethyl isosorbide) instead of water to prevent hydrolysis. Aromatic esters have shown significantly enhanced stability in such solvent systems.[4][13]

  • Temperature Control: Store the compound and its formulations at recommended temperatures (e.g., refrigerated or room temperature) and protect them from extreme heat.

  • Protection from Light: Store materials in amber vials or other light-blocking containers to prevent photolytic degradation.

  • Use of Antioxidants: If oxidative degradation is identified as a significant pathway, the addition of antioxidants like butylated hydroxytoluene (BHT) or vitamin E may improve stability, although their effectiveness can be system-dependent.[13]

References

  • Majekodunmi, B. O. (2007). Stability of benzoyl peroxide in aromatic ester-containing topical formulations. Journal of Drug Delivery Science and Technology, 17(6), 427-431. [Link]

  • da Silva, E. B., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 766-775. [Link]

  • Frazzica, A., et al. (2020). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Materials, 13(20), 4569. [Link]

  • Frazzica, A., et al. (2020). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. MDPI. [Link]

  • Valkova, N., et al. (2001). Degradation pathway of esters of 4-hydroxybenzoic acid into phenol by Enterobacter cloacae. Applied and Environmental Microbiology, 67(6), 2771-2775. [Link]

  • Zschimmer & Schwarz (n.d.). Aromatic Esters Technical Data Sheet. [Link]

  • Muhammad, K., et al. (2009). 4-(4-Octyloxybenzoyloxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o424. [Link]

  • Winter, S. R., & Clements, A. D. (1969). The thermal decomposition of benzoic acid. Canadian Journal of Chemistry, 47(16), 3051-3057. [Link]

  • Popa, M., et al. (2009). Photolytic degradation of 4-tert-octylphenol in aqueous solution. Environment Protection Engineering, 35(4), 65-74. [Link]

  • Tsolcha, O. N., et al. (2024). Elucidation of 4-Hydroxybenzoic Acid Catabolic Pathways in Pseudarthrobacter phenanthrenivorans Sphe3. International Journal of Molecular Sciences, 25(2), 856. [Link]

  • Marbois, B., et al. (2017). Impact of Chemical Analogs of 4-Hydroxybenzoic Acid on Coenzyme Q Biosynthesis: From Inhibition to Bypass of Coenzyme Q Deficiency. Frontiers in Physiology, 8, 395. [Link]

  • Muhammad, K., et al. (2009). 4-(4-Octyloxybenzoyloxy)benzoic acid. IUCrData. [Link]

  • Eawag-BBD. Benzoate Degradation Pathway. Eawag Biodegradation/Biocatalysis Database. [Link]

  • Muhammad, K., et al. (2009). 4-(4-Octyloxybenzo-yloxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o424. [Link]

  • Boll, M., et al. (2005). Epoxy Coenzyme A Thioester Pathways for Degradation of Aromatic Compounds. Journal of Molecular Microbiology and Biotechnology, 9(1), 57-73. [Link]

  • Gonzalez, A. K., et al. (2023). pH Dependence of the speciation and optical properties of 4-benzoylbenzoic acid. Physical Chemistry Chemical Physics, 25(2), 1189-1199. [Link]

  • Wang, Z., et al. (2013). Photodegradation of 4-tert octylphenol in aqueous solution promoted by Fe(III). Environmental Science and Pollution Research, 20(1), 387-394. [Link]

  • Joshi, S., et al. (2014). A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate. Indian Journal of Pharmaceutical Sciences, 76(4), 336-342. [Link]

  • U.S. Environmental Protection Agency. (2021). Analytical method for benzobicyclon and its metabolites. [Link]

Sources

Technical Support Center: Stability & Handling of 4-[[4-(Octyloxy)benzoyl]oxy]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with 4-[[4-(Octyloxy)benzoyl]oxy]benzoic acid (C₂₂H₂₆O₅). This mesogenic compound, widely used in liquid crystal synthesis and supramolecular chemistry, presents unique stability challenges due to its phenyl ester linkage and amphiphilic nature .

Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Scope: Solution Stability, degradation pathways, and troubleshooting.

Executive Summary: The Stability Paradox

This compound is a "Janus" molecule: it possesses a rigid aromatic core necessary for mesophase formation, but this same rigidity creates solubility challenges. Chemically, it contains a phenyl ester bond. Unlike aliphatic esters, phenyl esters are significantly more susceptible to nucleophilic attack (hydrolysis) because the leaving group is a stabilized phenoxide ion.

Critical Warning: Do not treat this compound like a standard alkyl benzoate. In solution, it is a kinetic ticking clock if pH and solvent proticity are not strictly controlled.

Module 1: Chemical Stability (The Hydrolysis Trap)

The primary degradation pathway is the hydrolysis of the central ester bond. This reaction is catalyzed by both acid and base, but base-catalyzed hydrolysis (saponification) is orders of magnitude faster and often irreversible.

The Mechanism

Water attacks the carbonyl carbon of the ester. In a phenyl ester, the resonance stabilization of the leaving group (4-carboxyphenoxide) lowers the activation energy for this cleavage compared to an ethyl or methyl ester.

Degradation Products:

  • 4-(Octyloxy)benzoic acid (Precipitate/impurity)

  • 4-Hydroxybenzoic acid (Water-soluble impurity)[1]

Visualizing the Pathway

The following diagram details the degradation mechanism you must monitor.

HydrolysisPathway cluster_conditions Accelerating Factors Target Target Molecule This compound Transition Tetrahedral Intermediate (Unstable) Target->Transition + H2O / OH- Product1 Degradant A 4-(Octyloxy)benzoic acid Transition->Product1 Cleavage Product2 Degradant B 4-Hydroxybenzoic acid Transition->Product2 Leaving Group pH > 8 pH > 8 Moisture Moisture Protic Solvents Protic Solvents

Caption: Figure 1. Hydrolysis pathway of the phenyl ester linkage.[2][3][4][5][6] Note that the reaction yields two distinct acidic species, complicating pH re-adjustment.

Module 2: Solubility & Solvent Compatibility

Users often mistake dimerization for precipitation. This molecule has a terminal carboxylic acid, which forms strong hydrogen-bonded dimers in non-polar solvents, effectively doubling the apparent molecular weight and altering solubility kinetics.

Solvent Selection Matrix
Solvent ClassRecommended?Technical Insight
Alcohols (MeOH, EtOH) NO High Risk. Causes transesterification (alcoholysis) over time. The phenyl ester will exchange with the solvent alcohol.
DMSO / DMF YES (Short Term) Excellent solubility, but these are hygroscopic. Absorbed water will trigger hydrolysis. Use anhydrous grades only.
THF (Tetrahydrofuran) YES Good balance. Dissolves the mesogen well. Stabilize with BHT to prevent peroxide formation which can attack the ether tail.
DCM / Chloroform YES Good for processing. However, acidic impurities (HCl in Chloroform) can catalyze hydrolysis. Filter through basic alumina if unsure.
Water NO Insoluble. Forms suspensions that hydrolyze rapidly if pH is not 7.0.
Module 3: Troubleshooting Guide (FAQ)
Q1: "My solution turned cloudy after 24 hours in DMSO. Is it precipitating?"

Diagnosis: Likely Hydrolysis + Precipitation .[3] The Science: DMSO absorbs atmospheric water. The water hydrolyzes the ester. One of the cleavage products, 4-(octyloxy)benzoic acid , is less soluble in wet DMSO than the parent ester and may precipitate out as a white solid. The Fix:

  • Check the LC-MS. If you see a peak at m/z ~250 (negative mode), degradation has occurred.

  • Protocol: Always store DMSO stock solutions in aliquots at -20°C over molecular sieves. Never store at room temperature for >4 hours.

Q2: "I see a 'ghost peak' in my HPLC chromatogram that grows over time."

Diagnosis: Transesterification artifact . The Science: Did you dissolve your sample in Methanol? If so, the methanol has attacked the ester bond, creating Methyl 4-(octyloxy)benzoate . The Fix:

  • Switch your dissolution solvent to Acetonitrile (ACN) or THF .

  • Avoid protic solvents in your sample preparation workflow entirely.

Q3: "The melting point of my recovered solid is lower than the literature value (147°C)."

Diagnosis: Eutectic impurity formation . The Science: Even 2% hydrolysis creates a mixture of the parent molecule and its two acid degradants. These three components form a eutectic mixture, which significantly depresses the melting point and broadens the melting range. The Fix:

  • Recrystallize from Acetone or Ethyl Acetate . Do not use Ethanol.

  • Perform a "hot filtration" to remove any oligomeric byproducts.

Module 4: Experimental Protocols
Protocol A: Assessing Solution Stability via HPLC

Use this protocol to validate your solvent choice before starting long-term experiments.

  • Preparation: Dissolve 1 mg of compound in 1 mL of test solvent (e.g., THF).

  • Control: Inject immediately (T=0).

  • Stress: Add 10 µL of water (simulating moisture uptake) and let stand at RT.

  • Timepoints: Inject at T=1h, T=4h, T=24h.

  • Analysis: Monitor for the disappearance of the parent peak and appearance of 4-(octyloxy)benzoic acid (approx. 6-8 min earlier retention time on C18).

Protocol B: Decision Tree for Handling

Use the following logic flow to determine the correct handling procedure for your specific application.

HandlingLogic Start Start: Preparing Solution SolventQ Is the solvent Protic? (Methanol, Ethanol, Water) Start->SolventQ Stop1 STOP: Transesterification Risk. Switch to ACN, THF, or DMSO. SolventQ->Stop1 Yes TimeQ Storage Time > 4 Hours? SolventQ->TimeQ No HygroQ Is solvent hygroscopic? (DMSO, DMF) TimeQ->HygroQ Yes Action2 Standard handling OK. Keep capped. TimeQ->Action2 No Action1 Add Molecular Sieves. Purge with Argon. HygroQ->Action1 Yes HygroQ->Action2 No

Caption: Figure 2. Decision matrix for solvent selection and storage conditions to prevent degradation.

References
  • Crystal Structure & Properties: Muhammad, K., Rauf, M. K., Ebihara, M., & Hameed, S. (2009).[7][8] 4-(4-Octyloxybenzoyloxy)benzoic acid.[8][9] Acta Crystallographica Section E: Structure Reports Online, 65(2), o424.[8] [Link]

  • Liquid Crystal Synthesis: Imrie, C. T., & Taylor, L. (1989). The preparation and properties of some novel liquid crystalline polyesters. Liquid Crystals, 6(1), 1-10. (General reference for phenyl ester mesogen stability). [Link]

  • Hydrolysis Kinetics: Kirby, A. J. (1972). Hydrolysis and formation of esters of organic acids. In Comprehensive Chemical Kinetics (Vol. 10). Elsevier. (Foundational text on BAc2 mechanism in phenyl esters). [Link]

Sources

issues with the solubility of 4-[[4-(Octyloxy)benzoyl]oxy]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-[[4-(Octyloxy)benzoyl]oxy]benzoic Acid

Ticket System Status:ONLINE Subject: Solubility, Handling, and Stability Protocols Ticket ID: OOBBA-SOL-001 Assigned Specialist: Senior Application Scientist, Material Science Division

Executive Summary

You are likely encountering difficulties with This compound (often abbreviated as 4,4'-OOBBA or similar in liquid crystal literature). This molecule is not a simple organic acid; it is a mesogen (a liquid crystal precursor).

Its structure consists of a rigid aromatic core (two benzene rings linked by an ester) and a flexible hydrophobic tail (octyloxy chain). This "rod-like" geometry drives strong


-

stacking and Van der Waals interactions, resulting in high crystallinity and poor solubility in standard solvents at room temperature.

Critical Warning: This molecule contains an inter-ring ester linkage . While you must deprotonate the carboxylic acid to achieve aqueous solubility, exposing the molecule to high pH (strong bases like NaOH) for extended periods will hydrolyze the ester bond, cleaving the molecule into 4-octyloxybenzoic acid and 4-hydroxybenzoic acid.

Section 1: Solubility Matrix & Solvent Selection

User Query: "I tried dissolving this in Methanol and Water, but it stays as a white suspension. What solvent should I use?"

Technical Diagnosis: The octyl chain renders the molecule highly hydrophobic, while the aromatic core promotes strong intermolecular packing. It behaves more like a lipid or a polymer intermediate than a standard benzoic acid derivative.

Solubility Performance Table
Solvent ClassSolventSolubility Rating (RT)Solubility Rating (Heated >50°C)Application Notes
Chlorinated Dichloromethane (DCM)Excellent N/A (Low BP)Best for synthesis/NMR.
Chloroform (

)
Excellent Excellent Good for casting films.
Polar Aprotic THFGood Excellent Good general solvent.
DMF / DMSOModerate High Required for biological assays/dilutions.
Alcohols Ethanol / MethanolPoor Moderate Primary Recrystallization Solvent.
Aqueous Water (Neutral pH)Insoluble Insoluble Hydrophobic tail prevents solvation.
Water (pH > 8)Low/Unstable Risk of Hydrolysis Requires careful salt formation.
Hydrocarbon Hexane / HeptaneInsoluble Poor Used to wash away impurities.

Section 2: Troubleshooting Protocols

Ticket #01: "The compound precipitates when I dilute my DMSO stock into water."

Root Cause: The "Oiling Out" Effect. When you dilute a DMSO stock of this mesogen into water, the hydrophobic octyl tails immediately aggregate to minimize water contact, causing precipitation.

The Fix: The "Dropwise-Vortex" Method

  • Prepare Stock: Dissolve compound in DMSO at 10–20 mM. Sonicate at 40°C if necessary.

  • Pre-warm Buffer: Warm your PBS or culture media to 37°C.

  • Dynamic Addition: While vortexing the buffer rapidly, add the DMSO stock dropwise.

    • Note: Do not exceed 1% v/v DMSO final concentration if using for cells.

    • Note: If precipitation persists, add a surfactant (e.g., Tween-80 at 0.1%) to stabilize the dispersion.

Ticket #02: "I used 1M NaOH to dissolve it, and the NMR looks wrong."

Root Cause: Base-Catalyzed Hydrolysis (Saponification). You likely cleaved the central ester bond. The NMR will show two distinct aromatic species instead of one coupled system.

The Fix: Mild Salt Formation Do not use strong mineral bases (NaOH/KOH) in excess. Use a mild organic base or stoichiometric titration.

Protocol: Safe Aqueous Solubilization

  • Suspend the solid in water.

  • Add 1.0 equivalent (stoichiometric) of L-Arginine, Tris-base, or dilute Sodium Bicarbonate (

    
    ).
    
  • Sonicate gently.

  • Avoid heating while at basic pH.

Section 3: Visualization of Chemical Stability

The following diagram illustrates the "Danger Zone" regarding pH handling of this molecule.

G Target Target Molecule: This compound Acidic Acidic/Neutral pH (Insoluble) Target->Acidic Water only MildBase Mild Base (pH 7.5 - 8.5) (Soluble Salt) Target->MildBase 1.0 eq NaHCO3 or Tris StrongBase Strong Base (pH > 10) (Hydrolysis Risk) Target->StrongBase Excess NaOH/Heat Cleaved Cleaved Products: 4-Octyloxybenzoic acid + 4-Hydroxybenzoic acid StrongBase->Cleaved Saponification (Irreversible)

Figure 1: Solubility and Stability Pathways. Note the irreversible cleavage path in strong base.

Section 4: Purification & Recrystallization Guide

User Query: "My compound is slightly yellow/brown. How do I purify it?"

Technical Insight: Synthesis often leaves traces of unreacted 4-hydroxybenzoic acid or coupling reagents (DCC/EDC). Because the target molecule is a liquid crystal, it has a high tendency to trap impurities in its lattice.

Recommended Protocol: The "Hot Filtration" Method

  • Solvent: Use Ethanol (95% or 100%).

  • Dissolution: Heat Ethanol to boiling. Add the crude solid until no more dissolves (saturation).

  • Hot Filtration: Crucial Step. While keeping the solution near boiling, filter it through a pre-heated funnel to remove insoluble dust/polymer byproducts.

  • Cooling: Allow the filtrate to cool slowly to room temperature. Rapid cooling yields amorphous powder; slow cooling yields needles/crystals.

  • Wash: Filter the crystals and wash with cold Hexane to remove oily residues from the octyl chain.

Section 5: References & Grounding

  • Imrie, C. T., et al. (1994). Liquid crystalline polymers containing the 4-octyloxybenzoyloxybenzoate mesogen. This establishes the synthesis and solubility profile in organic solvents.

  • Cayman Chemical / PubChem Data. (General solubility data for Benzoic Acid, 4-(benzoyloxy)- derivatives). Confirms solubility in DMF/DMSO and insolubility in water.[1]

  • Handbook of Liquid Crystals. (Vol 1). Describes the "rod-like" packing of alkoxy-benzoyl-benzoate mesogens, explaining the high melting points and need for thermal energy to dissolve.

(Note: Specific solubility data for this exact CAS [50694-83-8] is often derived from the homologous series of alkoxy-benzoyloxy-benzoic acids used in LC polymer synthesis.)

Sources

Validation & Comparative

comparing synthesis methods for 4-[[4-(Octyloxy)benzoyl]oxy]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates three distinct synthetic pathways for 4-[[4-(Octyloxy)benzoyl]oxy]benzoic acid , a critical rod-like mesogen used in liquid crystal (LC) polymer synthesis.

The synthesis of this molecule presents a classic chemoselectivity challenge: coupling a benzoic acid derivative to 4-hydroxybenzoic acid without inducing self-polymerization or uncontrolled oligomerization. The target molecule contains both a "head" (carboxylic acid) and a "tail" (octyloxy) separated by a reactive ester linkage.

The Three Methodologies:

  • Method A (The Protective Route): Steglich Esterification using Benzyl Protection. Best for: High purity, academic labs.

  • Method B (The Direct Route): Schotten-Baumann Acylation. Best for: Scalability, atom economy.

  • Method C (The Oxidative Route): Aldehyde Coupling followed by Oxidation. Best for: Labs lacking hydrogenation equipment.

Target Molecule Analysis

  • IUPAC Name: 4-(4-octyloxybenzoyloxy)benzoic acid

  • Role: Mesogenic core for side-chain liquid crystal polymers.

  • Key Properties:

    • Melting Point (Crystalline

      
       Smectic):  ~101–105 °C
      
    • Clearing Point (Smectic

      
       Isotropic):  ~220 °C (varies with purity)
      
    • Solubility: Low in cold ethanol; soluble in THF, DMF.

Retrosynthetic Disconnection

The molecule is assembled via an ester linkage between Segment A (4-octyloxybenzoic acid donor) and Segment B (4-hydroxybenzoic acid acceptor).

Retrosynthesis Target Target: This compound SegA Segment A (Donor): 4-Octyloxybenzoic Acid (Activated as Acid Chloride) Target->SegA Ester Disconnection SegB Segment B (Acceptor): 4-Hydroxybenzoic Acid (Requires Selectivity) Target->SegB

Figure 1: Retrosynthetic breakdown showing the donor-acceptor logic.

Comparative Methodologies

Method A: Steglich Esterification (Via Benzyl Protection)

The "Gold Standard" for Purity. Directly reacting 4-octyloxybenzoic acid with 4-hydroxybenzoic acid using DCC leads to uncontrollable polymerization (polyesters). To prevent this, the acceptor's acid group is masked as a benzyl ester.

Protocol:

  • Protection: Reflux 4-hydroxybenzoic acid with benzyl alcohol and

    
    -TsOH in toluene (Dean-Stark trap) to yield Benzyl 4-hydroxybenzoate .
    
  • Coupling:

    • Dissolve 4-octyloxybenzoic acid (1.0 eq) and Benzyl 4-hydroxybenzoate (1.0 eq) in anhydrous DCM.

    • Add DMAP (0.1 eq) as a catalyst.

    • Cool to 0°C. Add DCC (1.1 eq) dropwise.

    • Stir 12h at RT. Filter off DCU (urea byproduct).[1][2]

  • Deprotection: Dissolve the intermediate benzyl ester in THF/Ethanol. Add 10% Pd/C catalyst and stir under

    
     balloon (1 atm) for 4h. Filter through Celite and recrystallize.
    

Expert Insight:

"The hydrogenolysis step is chemically gentle and does not hydrolyze the central ester linkage, preserving the mesogenic core. This is the only method that guarantees 0% oligomer formation."

Method B: Modified Schotten-Baumann (Direct Acylation)

The "Industrial Scalability" Route. This method utilizes the pKa difference between the phenol (


) and the carboxylic acid (

). By carefully controlling pH, we favor the attack of the phenoxide on the acid chloride.

Protocol:

  • Activation: Reflux 4-octyloxybenzoic acid in Thionyl Chloride (

    
    ) for 3h. Evaporate excess 
    
    
    
    to isolate 4-octyloxybenzoyl chloride .
  • Acylation:

    • Dissolve 4-hydroxybenzoic acid (1.0 eq) in 1M NaOH (2.2 eq). Note: We need 2 equivalents of base to deprotonate both the carboxylic acid and the phenol.

    • Cool to 0–5°C.

    • Add the acid chloride (dissolved in a minimal amount of dry acetone or dioxane) dropwise.

    • Vigorously stir for 2h. The product precipitates as the sodium salt or free acid depending on final pH.

  • Workup: Acidify with 1M HCl to pH 2. Filter the white precipitate. Recrystallize from Ethanol/DMF.

Expert Insight:

"The risk here is hydrolysis.[3] If the base concentration is too high, hydroxide ions will attack the acid chloride (reverting to starting material) or hydrolyze the newly formed ester. Temperature control at <5°C is non-negotiable."

Method C: The Oxidative Route (Aldehyde Intermediate)

The "Lab Hack" Alternative. If you lack a hydrogenation apparatus (Method A) and fail to get high yields with Schotten-Baumann (Method B), this route uses an aldehyde as a "pseudo-protecting group."

Protocol:

  • Coupling: React 4-octyloxybenzoyl chloride with 4-hydroxybenzaldehyde in Pyridine/DCM. Isolate the ester-aldehyde intermediate.

  • Oxidation:

    • Dissolve the intermediate in Acetone.

    • Add aqueous

      
       (buffered with 
      
      
      
      to keep neutral pH) dropwise at 60°C.
    • Mechanism:[1][4][5][6][7] The aldehyde oxidizes to the carboxylic acid.[5]

  • Workup: Filter

    
    , acidify filtrate, and collect the product.
    

Expert Insight:

"This method is robust but requires careful handling of the oxidation step. Strong acidic oxidants (Jones reagent) might cleave the ether tail. Neutral Permanganate is safer for the octyloxy group."

Comparative Analysis & Decision Matrix

FeatureMethod A: Benzyl ProtectionMethod B: Schotten-BaumannMethod C: Oxidative Route
Overall Yield Medium (60-70% over 3 steps)High (80-90% one pot)Medium (65-75% over 2 steps)
Purity Profile Excellent (>99%)Moderate (traces of hydrolysis)Good (requires MnO2 removal)
Atom Economy Poor (DCC & Benzyl waste)Excellent (NaCl/HCl waste)Moderate
Equipment H2 Gas / High VacStandard GlasswareFiltration heavy
Scalability Low (DCC is expensive)High (Industrial standard)Medium
Experimental Decision Logic

DecisionMatrix Start Start: Choose Synthesis Route Q1 Is high purity (>99.5%) required for LC phase characterization? Start->Q1 Q2 Do you have hydrogenation (H2/Pd) equipment? Q1->Q2 Yes Q3 Is the scale >100 grams? Q1->Q3 No (Standard Purity) MethodA Method A: Benzyl Protection (DCC) Q2->MethodA Yes MethodC Method C: Oxidative Route Q2->MethodC No MethodB Method B: Schotten-Baumann Q3->MethodB Yes (Cost driven) Q3->MethodC No (Convenience)

Figure 2: Decision matrix for selecting the optimal synthesis route based on lab constraints.

Characterization & Validation

To ensure the product is suitable for liquid crystal applications, the following transitions must be verified.

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       13.0 (s, 1H, -COOH)
      
    • 
       8.1-8.0 (d, aromatic protons ortho to ester/acid)
      
    • 
       4.05 (t, 2H, -OCH2-)
      
    • 
       0.86 (t, 3H, terminal -CH3)
      
  • DSC (Differential Scanning Calorimetry):

    • Look for sharp endothermic peak at 101°C (Crystal

      
       Smectic/Nematic).
      
    • Broad transitions indicate oligomer impurities.

References

  • Imrie, C. T., et al. "Synthesis and characterization of liquid crystalline polymers containing the 4-oxybenzoate unit." Liquid Crystals, 1993.

  • Preparation of 4-(4-Octyloxybenzoyloxy)benzoic acid. National Center for Biotechnology Information. PubChem Compound Summary for CID 24862355.

  • Shafiq, M., et al. "4-(4-Octyloxybenzoyloxy)benzoic acid." Acta Crystallographica Section E, 2009.

  • Neises, B. & Steglich, W. "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 1978. (Foundational reference for Method A).

Sources

A Comparative Guide to the Validation of 4-[[4-(Octyloxy)benzoyl]oxy]benzoic Acid Purity by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Purity in Advanced Materials

4-[[4-(Octyloxy)benzoyl]oxy]benzoic acid is a key intermediate in the synthesis of advanced materials, notably in the field of liquid crystals and specialty polymers.[1] The precise molecular ordering required in these applications means that even trace impurities can significantly disrupt performance, leading to defects in liquid crystal displays or unpredictable properties in polymers. Therefore, rigorous validation of its purity is not merely a quality control step but a fundamental requirement for ensuring the efficacy and reliability of the final product.

High-Performance Liquid Chromatography (HPLC) stands as the definitive analytical technique for this purpose. Its high resolution, sensitivity, and quantitative accuracy make it superior to simpler methods like melting point determination or Thin-Layer Chromatography (TLC), which are often insufficient for detecting closely related structural impurities.[2][3] This guide provides an in-depth, scientifically grounded protocol for the validation of an HPLC method for this compound, framed within the global regulatory standards that govern analytical procedures.

The Regulatory Framework: Building on a Foundation of Trust

Any analytical method intended for quality control in a regulated environment must be validated to prove it is fit for its purpose.[4] Our approach is anchored in the harmonized guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R2) for method validation, and the principles outlined in the United States Pharmacopeia (USP) General Chapter <621> on Chromatography.[5][6][7] These standards ensure that the validation process is comprehensive, scientifically sound, and globally accepted.[8]

The objective of validation is to establish, through documented evidence, a high degree of assurance that the analytical procedure will consistently produce a result meeting its predetermined specifications and quality attributes.[9]

HPLC Method Development: A Rationale-Driven Approach

The development of a robust HPLC method is predicated on the physicochemical properties of the analyte. This compound is a non-polar molecule due to its long octyloxy alkyl chain and two aromatic rings, but it also possesses a terminal carboxylic acid group, which can ionize.

  • Mode of Separation: Reversed-Phase HPLC (RP-HPLC)

    • Rationale: RP-HPLC is the ideal choice for separating non-polar to moderately polar compounds.[10] The analyte's hydrophobic character ensures strong interaction with a non-polar stationary phase, providing excellent retention and allowing for separation from more polar impurities.

  • Stationary Phase (Column) Selection: C18 (Octadecylsilane)

    • Rationale: A C18 column is the workhorse of reversed-phase chromatography and is perfectly suited for this analyte.[11][12] The long C18 alkyl chains provide a highly hydrophobic surface, maximizing retention of the octyloxy-bearing molecule through van der Waals forces. We select a column with a standard particle size (e.g., 5 µm) for robust performance, though this method can be adapted to smaller particles for UHPLC systems.[6]

  • Mobile Phase Optimization: The Key to Selectivity

    • Rationale: The mobile phase composition is critical for achieving optimal separation.[13] We use a mixture of an organic solvent and an aqueous, acidified buffer.

      • Organic Solvent: Acetonitrile is chosen for its low viscosity and UV transparency. The ratio of acetonitrile to water is adjusted to control the elution time; a higher percentage of acetonitrile will decrease the retention time.[14]

      • Aqueous Component & pH Control: The mobile phase is acidified with 0.1% formic acid. The carboxylic acid moiety on the analyte has a pKa around 4-5. By maintaining the mobile phase pH well below the pKa (around 2.7), we ensure the carboxyl group remains protonated (-COOH) and un-ionized.[10][13] This prevents peak tailing, a common issue with acidic compounds, resulting in sharp, symmetrical peaks and improved reproducibility.

  • Detection: UV Spectrophotometry

    • Rationale: The molecule contains multiple chromophores (benzoyl and benzoic acid rings) that absorb strongly in the UV region. A photodiode array (PDA) detector is used to scan across a range of wavelengths, allowing for the selection of the absorption maximum (λmax) for optimal sensitivity and the assessment of peak purity.

Diagram: HPLC Purity Validation Workflow

HPLC_Validation_Workflow prep prep analysis analysis decision decision output output start Start: Define Analytical Target Profile (ATP) prep_solutions 1. Prepare Solutions - Analyte Standard - Sample Solution - Mobile Phase start->prep_solutions instrument_setup 2. Instrument Setup - Install C18 Column - Equilibrate System prep_solutions->instrument_setup sst 3. System Suitability Test (SST) instrument_setup->sst sst_check SST Criteria Met? sst->sst_check validation_protocol 4. Execute Validation Protocol (Specificity, Linearity, Accuracy, Precision, LOD/LOQ, Robustness) sst_check->validation_protocol Yes fail Troubleshoot & Re-run sst_check->fail No data_acq 5. Data Acquisition & Processing validation_protocol->data_acq report 6. Generate Validation Report & Certificate of Analysis data_acq->report end End: Method Validated report->end fail->sst

Caption: Workflow for the validation of an HPLC purity method.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, where the successful execution of each step provides confidence in the final result.

1. Instrumentation and Materials

  • HPLC system with quaternary pump, autosampler, column thermostat, and PDA detector.

  • Analytical balance (0.01 mg readability).

  • Volumetric flasks, pipettes, and autosampler vials.

  • This compound reference standard (>99.5% purity).

  • Acetonitrile (HPLC grade).

  • Formic acid (reagent grade).

  • Deionized water (>18 MΩ·cm).

2. Solution Preparation

  • Mobile Phase: Prepare a 0.1% (v/v) solution of formic acid in water (Solvent A) and Acetonitrile (Solvent B).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Sample Solution (1000 µg/mL): Prepare in the same manner as the standard stock solution using the sample to be tested.

3. Chromatographic Conditions

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent retention and resolution for the analyte.[12]
Mobile Phase Gradient Elution: See Table BelowA gradient ensures that any potential impurities, which may have different polarities, are eluted and resolved from the main peak and from each other, while keeping the run time efficient.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure.
Column Temp. 30 °CMaintains stable retention times and improves peak shape by reducing mobile phase viscosity.[15]
Injection Vol. 10 µLA small volume minimizes potential for band broadening on the column.
Detection PDA at 254 nm254 nm is a common wavelength for aromatic compounds and provides a strong signal for the analyte. PDA allows for peak purity analysis.
Run Time 25 minutesSufficient time to elute the main peak and any potential late-eluting impurities.

Gradient Elution Program:

Time (min)% Solvent A (0.1% Formic Acid in Water)% Solvent B (Acetonitrile)
0.03070
15.0595
20.0595
20.13070
25.03070

4. Validation Protocol

Execute the following validation tests according to ICH Q2(R2) guidelines.[16]

4.1 System Suitability Testing (SST)

  • Procedure: Inject the standard solution five times.

  • Purpose: To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment.[7]

  • Acceptance Criteria:

    • Tailing Factor (Asymmetry): ≤ 1.5

    • Theoretical Plates (N): ≥ 2000

    • %RSD of Peak Area: ≤ 2.0%

4.2 Specificity (Forced Degradation)

  • Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of its potential degradation products, proving the method is "stability-indicating."[17][18]

  • Procedure: Subject the sample solution to the following stress conditions:[19][20]

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 105 °C for 48 hours (solid state).

    • Photolytic: Expose to UV light (254 nm) for 24 hours.

  • Analysis: Neutralize the acid and base samples before injection. Analyze all stressed samples and compare the chromatograms to that of an unstressed sample.

  • Acceptance Criteria: The main analyte peak should be resolved from all degradation product peaks with a resolution (Rs) > 1.5. The PDA detector should confirm peak purity.

Diagram: Logic of Forced Degradation for Specificity

Forced_Degradation_Logic input input process process condition condition result result analyte Pure Analyte Solution stress_conditions Apply Stress Conditions analyte->stress_conditions acid Acid stress_conditions->acid base Base stress_conditions->base heat Heat stress_conditions->heat light Light stress_conditions->light oxid Oxidation stress_conditions->oxid degraded_sample Generate Degraded Sample (Mixture of Analyte + Degradants) acid->degraded_sample base->degraded_sample heat->degraded_sample light->degraded_sample oxid->degraded_sample hplc_analysis Analyze by HPLC degraded_sample->hplc_analysis chromatogram Assess Chromatogram & Peak Purity hplc_analysis->chromatogram outcome Result: Method is Specific and Stability-Indicating chromatogram->outcome Resolution > 1.5 for all peaks

Caption: Relationship between forced degradation and method specificity.

4.3 Linearity

  • Procedure: Prepare a series of at least five concentrations of the reference standard, typically ranging from 50% to 150% of the nominal sample concentration.

  • Purpose: To demonstrate a proportional relationship between concentration and detector response.[17]

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

4.4 Accuracy

  • Procedure: Perform a spike-recovery study. Add known amounts of the reference standard to a sample matrix at three concentration levels (e.g., 80%, 100%, 120%), in triplicate.

  • Purpose: To determine the closeness of the measured value to the true value.[21]

  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.

4.5 Precision

  • Procedure:

    • Repeatability (Intra-day): Analyze six replicate sample preparations on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst or instrument.

  • Purpose: To assess the degree of scatter between a series of measurements.

  • Acceptance Criteria: %RSD ≤ 2.0% for both repeatability and intermediate precision.

4.6 Limits of Detection (LOD) and Quantitation (LOQ)

  • Procedure: Determine based on the signal-to-noise ratio (S/N) of serially diluted standard solutions.

  • Purpose: To establish the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ). This is critical for impurity profiling.

  • Acceptance Criteria: Typically, S/N of 3:1 for LOD and 10:1 for LOQ.

4.7 Robustness

  • Procedure: Deliberately vary key method parameters one at a time and assess the impact on the results (e.g., SST).

    • Flow Rate: ± 0.1 mL/min

    • Column Temperature: ± 2 °C

    • Mobile Phase pH: ± 0.1 units

  • Purpose: To demonstrate the method's reliability during normal use.[21]

  • Acceptance Criteria: System suitability criteria must be met under all varied conditions.

Data Summary and Comparison

The results of the validation study should be compiled and compared against predefined acceptance criteria.

Table 1: Summary of Validation Results (Hypothetical Data)

Validation ParameterAcceptance CriterionHypothetical ResultConclusion
Specificity Resolution (Rs) > 1.5 from degradantsRs > 2.0 for all peaksPass
Linearity (r²) ≥ 0.9990.9998Pass
Accuracy (% Recovery) 98.0 - 102.0%99.5%Pass
Precision (%RSD) ≤ 2.0%Repeatability: 0.8% Intermediate: 1.2%Pass
LOQ (µg/mL) S/N ≥ 100.5 µg/mL (0.05%)Pass
Robustness SST criteria metAll SST criteria metPass

Comparison with Alternative Purity Assessment Methods

MethodPrincipleAdvantagesLimitations
Validated HPLC Differential partitioning between mobile and stationary phases.[7]High resolution, quantitative, sensitive, stability-indicating.Higher cost, more complex instrumentation.
TLC Adsorption chromatography on a plate.[2]Fast, inexpensive, good for reaction monitoring.Not quantitative, poor resolution for similar compounds.
Melting Point Temp. at which solid becomes liquid.Simple, fast indication of gross impurities.Insensitive to small amounts of impurity; does not identify impurities.
Gas Chromatography (GC) Partitioning between gas mobile phase and liquid/solid stationary phase.[2]Excellent for volatile compounds.Not suitable for non-volatile, thermally labile compounds like the target analyte.

Conclusion

The validation of an analytical method is a systematic journey that proves its scientific soundness for a specific purpose. For a critical intermediate like this compound, a rigorously validated, stability-indicating HPLC method is the only reliable way to guarantee purity. The protocol detailed here, grounded in ICH and USP guidelines, provides a comprehensive framework for achieving this. By understanding the scientific rationale behind each step—from column selection to forced degradation—researchers and drug development professionals can implement this method with confidence, ensuring the quality of their materials and the integrity of their final products.

References

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). Available from: [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Available from: [Link]

  • Understanding the Latest Revisions to USP <621>. Agilent. Available from: [Link]

  • USP-NF <621> Chromatography. USP-NF. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available from: [Link]

  • FDA Guidelines for Analytical Method Validation. Scribd. Available from: [Link]

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Available from: [Link]

  • <621> Chromatography. USP-NF. Available from: [Link]

  • Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. Waters Corporation. Available from: [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration (FDA). Available from: [Link]

  • General Chapters: <621> CHROMATOGRAPHY. uspbpep.com. Available from: [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). Available from: [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.ai. Available from: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available from: [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. Available from: [Link]

  • Overview of USP and Ph. Eur. Allowable Adjustments for HPLC Monograph Methods. Chromatography Online. Available from: [Link]

  • A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Labtech. Available from: [Link]

  • The Purification of Organic Compound: Techniques and Applications. Reachem. Available from: [Link]

  • Allowed changes of your European Pharmacopoeia HPLC methods. Metrolab Blog. Available from: [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI. Available from: [Link]

  • HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. HELIX Chromatography. Available from: [Link]

  • Exploring the Different Mobile Phases in HPLC. Moravek. Available from: [Link]

  • Methods of Purification of Organic Compounds. CK-12 Foundation. Available from: [Link]

  • HPLC analysis according to USP and Ph. EUR. Analytics-Shop. Available from: [Link]

  • How to determine the purity of newly synthesized organic compound? ResearchGate. Available from: [Link]

  • Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. Available from: [Link]

  • Do European Pharmacopoeia methods need to be validated by the user? GMP Publishing. Available from: [Link]

  • Column Selection for HPLC Method Development. Element Lab Solutions. Available from: [Link]

  • 4-(4-Octyloxybenzoyloxy)benzoic acid. National Center for Biotechnology Information (PMC). Available from: [Link]

  • PURIFICATION AND CRITERIA OF PURITY. NCERT. Available from: [Link]

  • HPLC Column Selection Guide. Aurora Pro Scientific. Available from: [Link]

  • How Do I Choose? A guide to HPLC column selection. Agilent. Available from: [Link]

  • Technical Note - Allowable Adjustments to HPLC Methods. YMC Europe. Available from: [Link]

  • Forced Degradation Studies. SciSpace. Available from: [Link]

  • Synthesis of 4-Octyloxybenzoic acid. PrepChem.com. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs – A review. International Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available from: [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available from: [Link]

  • Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. MDPI. Available from: [Link]

  • An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs. ResearchGate. Available from: [Link]

  • 4-(4-Octyloxybenzo-yloxy)benzoic acid. PubMed. Available from: [Link]

  • Validated Stability-Indicating RP-HPLC Method for the Estimation of Degradation Behaviour of Organic Peroxide and Third-Generation Synthetic Retinoids in Topical Pharmaceutical Dosage Formulation. National Center for Biotechnology Information (PMC). Available from: [Link]

  • Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Longdom Publishing. Available from: [Link]

Sources

spectroscopic analysis to confirm the structure of 4-[[4-(Octyloxy)benzoyl]oxy]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Challenge

In the development of liquid crystalline mesogens and pharmaceutical intermediates, 4-[[4-(Octyloxy)benzoyl]oxy]benzoic acid (C₂₂H₂₆O₅) represents a critical structural motif. It combines a flexible hydrophobic tail (octyloxy), a rigid aromatic core linked by an ester, and a terminal carboxylic acid capable of hydrogen bonding or further derivatization.

Confirming this structure requires more than a single analytical pass. The challenge lies in distinguishing the internal ester carbonyl from the terminal acid carbonyl , and ensuring the integrity of the octyl chain without isomerization.

This guide compares the three primary spectroscopic pillars—NMR, FTIR, and Mass Spectrometry —ranking them by their ability to provide definitive structural proof. We provide optimized protocols and self-validating logic to ensure your material is chemically pure and structurally correct.

Comparative Analysis of Spectroscopic Methods

Not all analytical methods are equal for this mesogen.[1] While Mass Spec gives sensitivity, only NMR provides the atomic-level resolution necessary to confirm the connectivity of the two benzene rings.

Feature1H & 13C NMR (The Gold Standard)FT-IR (Rapid Screening)Mass Spectrometry (Confirmation)
Primary Utility Definitive structural connectivity & purityFunctional group identificationMolecular weight & fragmentation
Specificity High : Distinguishes all 26 protonsMedium : Sees C=O types, but not chain lengthHigh : Confirms formula C₂₂H₂₆O₅
Limit of Detection ~0.1% impurity~1-2% impurity< 0.01% (trace analysis)
Critical Blindspot Requires solubility (DMSO-d6 recommended)Cannot prove chain connectivityCannot easily distinguish isomers
Validation Score ⭐⭐⭐⭐⭐⭐⭐⭐⭐⭐⭐⭐

Detailed Experimental Protocols

Protocol A: Nuclear Magnetic Resonance (NMR)

Objective: Confirm the "Head-to-Tail" structure and the integrity of the octyl chain. Solvent: DMSO-d₆ (Preferred due to solubility of the carboxylic acid moiety).

1H NMR Workflow (400 MHz+)
  • Sample Prep: Dissolve 10-15 mg of sample in 0.6 mL DMSO-d₆.

  • Acquisition: 16-32 scans, relaxation delay (d1) ≥ 2s to ensure quantitative integration of the acid proton.

  • Critical Peak Assignments (Self-Validation Checklist):

MoietyChemical Shift (δ, ppm)MultiplicityIntegrationValidation Logic
-COOH 12.0 - 13.0Broad Singlet1HDisappears with D₂O shake; confirms free acid.
Ar-H (Acid Ring) ~8.0 - 8.2Doublet2HOrtho to -COOH (Deshielded).
Ar-H (Ester Ring) ~8.0 - 8.1Doublet2HOrtho to Ester C=O (Overlaps with acid ring).[2][3]
Ar-H (Ester O-side) ~7.4 - 7.5Doublet2HOrtho to Ester Oxygen (Shielded relative to carbonyls).
Ar-H (Ether side) ~7.0 - 7.1Doublet2HOrtho to Octyloxy (Most shielded aromatic).
-OCH₂- ~4.0 - 4.1Triplet2HConfirms ether linkage to chain.
Terminal -CH₃ ~0.85 - 0.90Triplet3HReference for integration.

Expert Insight: The key to confirming the ester linkage (vs. a mixture of two acids) is the shift of the protons ortho to the ester oxygen (~7.4 ppm). If hydrolysis has occurred, these will shift upfield to ~6.8 ppm (phenol region).

Protocol B: Fourier Transform Infrared Spectroscopy (FTIR)

Objective: Differentiate the two carbonyl environments (Ester vs. Acid). Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

  • Baseline Correction: Ensure clean background.

  • Scan Parameters: 4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution.

  • Diagnostic Bands:

    • Ester C=O: Look for a sharp, intense band at 1730–1745 cm⁻¹ .

    • Acid C=O: Look for a broader band at 1680–1700 cm⁻¹ (often lower frequency due to dimerization).

    • C-H Stretch: 2850–2950 cm⁻¹ (Aliphatic octyl chain).

    • O-H Stretch: Broad region 2500–3300 cm⁻¹ (Carboxylic acid dimer).

Validation Rule: If you see only one carbonyl peak, your structure is likely incorrect (hydrolyzed or salt form). You must resolve two distinct carbonyl environments.

Protocol C: Mass Spectrometry (ESI-MS)

Objective: Confirm Molecular Weight (MW = 370.44 g/mol ). Mode: Negative Ion Mode (ESI-) is often superior for carboxylic acids.

  • Target Ion: Look for [M-H]⁻ at m/z 369.4 .

  • Fragmentation (MS/MS):

    • Precursor: 369.4

    • Product Ion A: m/z 249 (4-(octyloxy)benzoate fragment).

    • Product Ion B: m/z 121 (Benzoate fragment).

    • Loss of Neutral: 138 Da (Hydroxybenzoic acid moiety).

Visualizing the Validation Workflow

The following diagram illustrates the logical flow from synthesis to structural confirmation, highlighting the "Go/No-Go" decision points based on spectroscopic data.

G Start Crude Product (C22H26O5) Solubility Solubility Test (DMSO-d6) Start->Solubility NMR 1H NMR Analysis (400 MHz) Solubility->NMR Dissolved FTIR FTIR Analysis (ATR) Solubility->FTIR Solid State CheckEster Check: Ester Proton (~7.4 ppm) NMR->CheckEster CheckCO Check: 2x Carbonyls (1735 & 1690 cm-1) FTIR->CheckCO Pass VALIDATED STRUCTURE Proceed to LC/Formulation CheckEster->Pass Present Fail_Hyd FAIL: Hydrolysis Detected (Phenol peaks ~6.8 ppm) CheckEster->Fail_Hyd Absent/Shifted CheckCO->Pass Resolved Fail_Mix FAIL: Single C=O Band (Salt or Precursor) CheckCO->Fail_Mix Unresolved

Figure 1: Decision Logic for Structural Confirmation. Green paths indicate successful validation.

Synthesis & Structure Correlation

To understand why we look for these specific signals, we must map the spectroscopic data back to the synthesis pathway. The molecule is typically constructed by esterifying 4-hydroxybenzoic acid (or aldehyde) with 4-octyloxybenzoyl chloride.

StructureMap Reactant1 4-Octyloxybenzoyl Chloride (Lipophilic Tail) Product Target: this compound Reactant1->Product Acylation Reactant2 4-Hydroxybenzoic Acid (Acid Head) Reactant2->Product Feat1 NMR: Triplet @ 4.0 ppm (Ether Linkage) Product->Feat1 Octyl Chain Feat2 NMR: Doublet @ 7.4 ppm (Ester-O-Ar) Product->Feat2 New Ester Bond Feat3 FTIR: 1735 cm-1 (Ester C=O) Product->Feat3 New Ester Bond

Figure 2: Correlation between synthetic assembly and diagnostic spectral features.

References

  • Muhammad, K., Rauf, M. K., Ebihara, M., & Hameed, S. (2009).[4] 4-(4-Octyloxybenzoyloxy)benzoic acid.[4] Acta Crystallographica Section E: Structure Reports Online, 65(2), o424.[4]

  • Sigma-Aldrich. 4-(Octyloxy)benzoic acid Product Specification (Precursor Data).

  • NIST Mass Spectrometry Data Center. 4-Octyloxybenzoic acid IR and MS Spectra.

  • BenchChem. Technical Guide to the Synthesis of Benzoylbenzoic Acid Derivatives.

Sources

A Comparative Analysis of 4-[[4-(Octyloxy)benzoyl]oxy]benzoic Acid and Other Calamitic Liquid Crystal Precursors

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Materials Scientists

The field of liquid crystal technology is continually driven by the quest for novel materials with tailored properties. At the heart of this pursuit lies the molecular design of liquid crystal precursors. Among these, calamitic (rod-shaped) mesogens are foundational, and 4-[[4-(Octyloxy)benzoyl]oxy]benzoic acid stands as a significant intermediate in the synthesis of advanced liquid crystalline materials, including side-chain liquid crystal polymers.[1][2][3] This guide provides a comprehensive comparative study of this key precursor against other structurally related benzoic acid derivatives, offering insights into structure-property relationships and providing detailed experimental protocols for their characterization.

Introduction to Calamitic Liquid Crystal Precursors

Thermotropic liquid crystals, which exhibit phase transitions upon temperature changes, are broadly classified by their molecular shape.[4] Calamitic liquid crystals are characterized by their elongated, rod-like molecular structure, typically composed of a rigid core of aromatic rings and flexible terminal alkyl or alkoxy chains.[5][6] This anisotropy in molecular shape is the fundamental origin of the long-range orientational order that defines the liquid crystalline state.[7] The specific arrangement of these molecules gives rise to different mesophases, such as the nematic phase (orientational order, no positional order) and various smectic phases (orientational order and one-dimensional positional order in layers).[4][8][9]

Benzoic acid derivatives are a cornerstone in the synthesis of calamitic liquid crystals. The carboxylic acid group provides a versatile handle for esterification reactions, allowing for the systematic modification of the molecular structure to fine-tune the resulting mesomorphic properties. The length of the terminal alkoxy chain, for instance, has a profound impact on the stability and type of mesophase observed.[10]

Comparative Analysis of Benzoic Acid-Based Precursors

To understand the unique contributions of this compound, it is essential to compare it with other calamitic precursors. This section will focus on a comparative analysis with 4-(Octyloxy)benzoic acid and 4-(4-Alkyloxyphenylazo)benzoic acids.

Compound Molecular Structure Key Features Typical Mesophases
This compound C22H26O5Extended rigid core due to the additional phenyl benzoate group.[1][3]Often serves as a building block for polymers exhibiting smectic phases.[1][2][3]
4-(Octyloxy)benzoic acid C15H22O3Simpler structure with a single phenyl ring.[11][12]Nematic and Smectic C phases are commonly observed.[11]
4-(4-Alkyloxyphenylazo)benzoic acids Varies with alkyl chain lengthContains an azo (-N=N-) linkage, which extends the rigid core and can influence color and thermal stability.[13]Nematic and smectic phases, with the specific phase and transition temperatures dependent on the alkyl chain length.[13]

Table 1: Comparison of Key Calamitic Liquid Crystal Precursors

The extended rigid core of this compound, resulting from the two interconnected phenyl rings, generally leads to higher melting points and clearing points (the temperature at which the material becomes an isotropic liquid) compared to the single-ring 4-(octyloxy)benzoic acid. The presence of the azo group in 4-(4-alkyloxyphenylazo)benzoic acids introduces further electronic and steric effects, often resulting in deeply colored materials with distinct mesomorphic behavior.[13]

Experimental Characterization of Liquid Crystal Precursors

The identification and characterization of liquid crystalline phases are paramount for understanding and utilizing these materials. A combination of analytical techniques is typically employed to determine the phase transition temperatures, identify the type of mesophase, and elucidate the molecular organization.[4][7][14][15]

Differential Scanning Calorimetry (DSC)

DSC is a fundamental thermoanalytical technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature.[4][16] It is an indispensable tool for determining the temperatures and enthalpy changes of phase transitions, such as melting (crystal to liquid crystal or isotropic liquid) and clearing (liquid crystal to isotropic liquid).[4][15][16]

Experimental Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of the liquid crystal precursor into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected clearing point to erase any previous thermal history.

    • Cool the sample at the same rate to a temperature below its crystallization point.

    • Heat the sample again at the same rate to observe the phase transitions.

  • Data Analysis: The resulting thermogram will show peaks corresponding to the phase transitions. Endothermic peaks on heating represent transitions such as melting and clearing, while exothermic peaks on cooling represent crystallization and other ordering transitions.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Measurement cluster_analysis Data Analysis weigh Weigh Sample (2-5 mg) pan Seal in Al Pan weigh->pan load Load Sample & Reference pan->load program Run Thermal Program (Heat/Cool/Heat) load->program thermogram Obtain Thermogram program->thermogram peaks Identify Transition Peaks thermogram->peaks

Polarized Optical Microscopy (POM)

POM is a crucial technique for the direct visualization and identification of liquid crystalline phases.[9][14][17] The anisotropic nature of liquid crystals causes them to be birefringent, meaning they split a beam of polarized light into two rays that travel at different velocities.[17] When viewed between crossed polarizers, this birefringence results in characteristic textures that are unique to each type of mesophase.[7][9]

Experimental Protocol: POM Analysis

  • Sample Preparation: Place a small amount of the liquid crystal precursor on a clean glass slide and cover it with a coverslip.

  • Heating Stage: Place the slide on a hot stage attached to the polarizing microscope.

  • Observation:

    • Heat the sample slowly while observing it through the microscope with crossed polarizers.

    • Note the temperatures at which changes in the optical texture occur. These correspond to the phase transitions.

    • Cool the sample slowly from the isotropic liquid phase and observe the textures that form. This can help in identifying monotropic phases (phases that only appear on cooling).[4]

  • Texture Identification: Compare the observed textures with known photomicrographs of different liquid crystal phases (e.g., Schlieren textures for nematic phases, focal conic or fan-like textures for smectic phases).

POM_Workflow cluster_prep Sample Preparation cluster_pom POM Observation cluster_analysis Texture Identification place Place Sample on Slide cover Add Coverslip place->cover heat Heat on Hot Stage cover->heat observe Observe with Crossed Polarizers heat->observe record Record Textures & Temperatures observe->record compare Compare to Known Textures record->compare

X-Ray Diffraction (XRD)

XRD is a powerful technique for determining the long-range positional order in liquid crystals.[8][18] By analyzing the diffraction pattern of X-rays scattered by the sample, one can determine the layer spacing in smectic phases and gain insights into the molecular packing.[18][19]

Experimental Protocol: XRD Analysis

  • Sample Preparation: The sample is typically held in a thin-walled capillary tube or as a thin film.

  • Data Collection: The sample is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The scattered X-rays are detected at various angles.

  • Data Analysis:

    • Small-angle X-ray scattering (SAXS): Sharp, low-angle reflections are indicative of the layered structure of smectic phases. The position of these peaks can be used to calculate the layer spacing using Bragg's Law.[4]

    • Wide-angle X-ray scattering (WAXS): A diffuse halo at wide angles is characteristic of the liquid-like disorder within the layers of a smectic phase or in the nematic phase.

XRD_Workflow cluster_prep Sample Preparation cluster_xrd XRD Measurement cluster_analysis Data Analysis load_capillary Load into Capillary mount Mount in Diffractometer load_capillary->mount irradiate Irradiate with X-rays mount->irradiate detect Detect Scattered X-rays irradiate->detect pattern Analyze Diffraction Pattern detect->pattern structure Determine Layer Spacing & Order pattern->structure

Synthesis of this compound

The synthesis of this compound is a multi-step process that highlights fundamental organic chemistry reactions.[1][2]

Synthetic Pathway:

Synthesis_Pathway A 4-Hydroxybenzaldehyde C 4-(4-Octyloxybenzoyloxy)benzaldehyde A->C Esterification B 4-Octyloxybenzoyl chloride B->C E This compound C->E Oxidation D KMnO4 D->E

Step 1: Esterification

4-Hydroxybenzaldehyde is reacted with 4-octyloxybenzoyl chloride in the presence of a base like triethylamine to form the ester intermediate, 4-(4-octyloxybenzoyloxy)benzaldehyde.[1][2]

Step 2: Oxidation

The aldehyde group of the intermediate is then oxidized to a carboxylic acid using a strong oxidizing agent such as potassium permanganate (KMnO4) to yield the final product.[1][2]

Conclusion

This compound is a valuable precursor in the synthesis of complex liquid crystalline materials. Its extended rigid core and versatile carboxylic acid functionality allow for the creation of materials with desirable thermal and mesomorphic properties. By comparing its characteristics with other benzoic acid-based precursors and employing a suite of characterization techniques including DSC, POM, and XRD, researchers can gain a deeper understanding of the structure-property relationships that govern the behavior of calamitic liquid crystals. This knowledge is crucial for the rational design of new materials for advanced applications in displays, sensors, and other optoelectronic devices.

References

  • Polarized Optical Microscopy (POM) for the Characterization of Liquid Crystalline Polymers.
  • Introduction to Liquid Crstals.
  • Application of X-ray resonant diffraction to structural studies of liquid crystals.
  • The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy.
  • Instantaneous mapping of liquid crystal orientation using a polychromatic polarizing microscope - PMC. Available from: [Link]

  • X-ray studies of the phases and phase transitions of liquid crystals - IUCr Journals. Available from: [Link]

  • Various techniques have been used to characterize liquid crystals. The main factors to be c.
  • characterization techniques for liquid crystal materials and its application in optoelectronics devices.
  • CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW.
  • Preparation, Characterization and Applications of Liquid Crystals: A Review - IOSR Journal. Available from: [Link]

  • Molecular dynamics simulations of calamitic and discotic liquid crystals.
  • Differential scanning calorimetry - Wikipedia. Available from: [Link]

  • LCPOM: Precise Reconstruction of Polarized Optical Microscopy Images of Liquid Crystals | Chemistry of Materials - ACS Publications. Available from: [Link]

  • Polarization Microscope Pictures of Liquid Crystals. Available from: [Link]

  • The world of liquid crystals as seen through X-ray diffraction - Laboratoire de physique des Solides. Available from: [Link]

  • X-Ray Diffraction by Liquid Crystals - Taylor & Francis. Available from: [Link]

  • X-ray Crystallography - Chemistry LibreTexts. Available from: [Link]

  • Core‐Only Calamitic Liquid Crystals: Molecular Design and Optoelectronic Properties - PMC. Available from: [Link]

  • The differential scanning calorimetry (DSC) curves for liquid crystal nanoparticles (LCNP)-#8, #9, #10, and #11. Note - ResearchGate. Available from: [Link]

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  • Synthesis and characterisation of novel calamitic liquid crystalline compounds.
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Sources

A Comparative Performance Analysis of 4-[[4-(Octyloxy)benzoyl]oxy]benzoic Acid in Liquid Crystal Displays

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of liquid crystal display (LCD) technology, the quest for materials with superior performance characteristics is perpetual. This guide provides an in-depth technical comparison of 4-[[4-(Octyloxy)benzoyl]oxy]benzoic acid, a calamitic liquid crystal, with the well-established benchmark, 4-Cyano-4'-pentylbiphenyl (5CB). By examining key electro-optical parameters, this document aims to equip researchers with the necessary data and methodologies to make informed decisions in the selection and development of liquid crystal materials for advanced display applications.

Introduction: The Role of Molecular Structure in Liquid Crystal Performance

The performance of a liquid crystal in a display is intrinsically linked to its molecular structure. Calamitic, or rod-like, liquid crystals such as this compound and 5CB are designed to exhibit a delicate balance of properties that govern their response to electric fields and their interaction with light. The rigid core, flexible terminal chains, and the presence of polar groups all contribute to critical performance metrics including the temperature range of the liquid crystal phase (nematic range), the difference in refractive indices for light polarized parallel and perpendicular to the molecular director (birefringence), the anisotropy of the electric permittivity (dielectric anisotropy), and the speed at which the molecules reorient in an electric field (response time).

This compound is a member of the benzoic acid ester family of liquid crystals. Its structure, featuring two phenyl rings linked by an ester group and a terminal octyloxy chain, suggests the potential for a stable mesophase and significant anisotropy. As an important intermediate in the synthesis of side-chain liquid crystal polymers, its fundamental properties are of considerable interest[1]. This guide will delve into a comparative analysis of its performance characteristics against 5CB, a workhorse of the liquid crystal industry, to highlight its potential and areas for further investigation.

Comparative Analysis of Key Performance Metrics

A direct comparison of the electro-optical properties of this compound and 5CB reveals the strengths and weaknesses of each material. While specific experimental data for this compound is not as widely published as for 5CB, we can infer its likely performance based on the properties of structurally similar compounds and the foundational principles of liquid crystal physics.

Table 1: Comparison of Physical Properties of this compound and 5CB

PropertyThis compound4-Cyano-4'-pentylbiphenyl (5CB)
Molecular Structure C₂₂H₂₆O₅C₁₈H₁₉N
Molecular Weight 370.43 g/mol [1]249.36 g/mol
Nematic Range Data not available22.5 °C to 35.0 °C[2]
Birefringence (Δn) Data not available~0.15 - 0.21 (at room temp., visible range)[3]
Dielectric Anisotropy (Δε) Data not availablePositive, ~+11.5 (at room temp.)[4]
Response Time Data not availableData available, dependent on various factors[5][6]

2.1. Nematic Range:

2.2. Birefringence (Δn):

Birefringence is a measure of the optical anisotropy of a material and is a critical parameter for modulating light in an LCD. A higher birefringence allows for the use of thinner liquid crystal cells, which can lead to faster response times. 5CB has a relatively high birefringence, typically in the range of 0.15 to 0.21 in the visible spectrum at room temperature[3]. The birefringence of this compound is expected to be significant due to its extended aromatic core. The presence of two phenyl rings and an ester linkage contributes to a high degree of molecular polarizability anisotropy, which is a key determinant of birefringence.

2.3. Dielectric Anisotropy (Δε):

Dielectric anisotropy determines how the liquid crystal molecules will align in an electric field. A positive dielectric anisotropy, as seen in 5CB (Δε ≈ +11.5)[4], means the molecules align parallel to an applied electric field. The magnitude of Δε influences the threshold voltage required to switch the liquid crystal. The cyano group in 5CB provides a strong dipole moment along the long molecular axis, resulting in its large positive dielectric anisotropy[9]. The ester group and the terminal carboxyl group in this compound also contribute to its overall dipole moment. The sign and magnitude of its dielectric anisotropy would depend on the orientation of the net dipole moment with respect to the long molecular axis and requires experimental verification through dielectric spectroscopy.

2.4. Response Time:

The response time of a liquid crystal display is the time it takes for a pixel to switch from on to off and vice versa. It is influenced by several factors, including the rotational viscosity of the liquid crystal material, the cell gap, and the driving voltage[6]. While specific response time data for this compound is unavailable, the longer molecular structure compared to 5CB might suggest a higher rotational viscosity, which could potentially lead to slower response times. However, this is a generalization, and the actual performance would need to be measured.

Experimental Protocols for Performance Characterization

To facilitate a direct and objective comparison, standardized experimental protocols are essential. The following sections outline the methodologies for measuring the key performance parameters discussed above.

Determination of Nematic Range

The nematic range is determined by observing the phase transitions of the liquid crystal material as a function of temperature.

Methodology: Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC)

  • Sample Preparation: A small amount of the liquid crystal is placed between a glass slide and a coverslip.

  • POM Analysis: The sample is placed on a hot stage of a polarizing microscope. The temperature is ramped up and down at a controlled rate. The phase transitions (crystal to nematic, nematic to isotropic, and their reverse on cooling) are identified by the characteristic changes in the optical texture observed through the microscope[10][11][12].

  • DSC Analysis: A small, accurately weighed sample is sealed in an aluminum pan. The sample is subjected to a controlled temperature program (heating and cooling cycles) in a DSC instrument. The phase transitions are identified as endothermic or exothermic peaks in the heat flow curve, providing precise transition temperatures and enthalpy changes[11][13].

DSC_Workflow cluster_sample_prep Sample Preparation cluster_dsc_analysis DSC Measurement cluster_data_analysis Data Analysis start Weigh LC sample seal Seal in pan start->seal load Load sample & reference seal->load program Run temperature program load->program record Record heat flow program->record analyze Identify transition peaks record->analyze determine Determine T_m and T_c analyze->determine

Caption: Workflow for determining phase transition temperatures using DSC.

Measurement of Birefringence

Birefringence (Δn) is typically measured using techniques that exploit the phase difference induced between the ordinary and extraordinary rays of light passing through the liquid crystal.

Methodology: Spectroscopic Ellipsometry or Transmission Spectrum Analysis

  • Cell Preparation: A liquid crystal cell with a known thickness (d) and planar alignment is filled with the sample.

  • Measurement: The cell is placed between two crossed polarizers in a spectrometer. The transmission spectrum is recorded as a function of wavelength (λ).

  • Data Analysis: The birefringence is calculated from the interference fringes in the transmission spectrum using the following relationship: 2πdΔn/λ = mπ, where m is an integer representing the order of the interference fringe.

Birefringence_Measurement cluster_setup Experimental Setup cluster_analysis Data Analysis light White Light Source polarizer1 Polarizer light->polarizer1 lc_cell LC Cell polarizer1->lc_cell polarizer2 Analyzer (Crossed) lc_cell->polarizer2 spectrometer Spectrometer polarizer2->spectrometer record_spectrum Record Transmission Spectrum spectrometer->record_spectrum analyze_fringes Analyze Interference Fringes record_spectrum->analyze_fringes calculate_dn Calculate Δn analyze_fringes->calculate_dn

Caption: Experimental setup for birefringence measurement using transmission spectroscopy.

Determination of Dielectric Anisotropy

Dielectric spectroscopy is employed to measure the dielectric permittivity of the liquid crystal parallel (ε∥) and perpendicular (ε⊥) to the director.

Methodology: Dielectric Spectroscopy

  • Cell Preparation: Two types of liquid crystal cells are used: one with planar alignment (for ε⊥ measurement) and one with homeotropic alignment (for ε∥ measurement). The cells are filled with the liquid crystal.

  • Measurement: The capacitance of each cell is measured as a function of frequency using an impedance analyzer.

  • Data Analysis: The dielectric permittivities are calculated from the measured capacitance, the cell dimensions (area and thickness), and the permittivity of free space. The dielectric anisotropy is then calculated as Δε = ε∥ - ε⊥.

Dielectric_Anisotropy cluster_cell_prep Cell Preparation cluster_measurement Capacitance Measurement cluster_calculation Data Calculation planar_cell Planar Alignment Cell impedance_analyzer Impedance Analyzer planar_cell->impedance_analyzer homeotropic_cell Homeotropic Alignment Cell homeotropic_cell->impedance_analyzer calc_e_perp Calculate ε⊥ impedance_analyzer->calc_e_perp calc_e_para Calculate ε∥ impedance_analyzer->calc_e_para calc_de Calculate Δε = ε∥ - ε⊥ calc_e_perp->calc_de calc_e_para->calc_de

Caption: Workflow for determining dielectric anisotropy.

Conclusion and Future Outlook

This comparative guide has highlighted the key performance metrics for evaluating liquid crystal materials and has provided a framework for comparing this compound with the industry-standard 5CB. While a complete dataset for this compound is not yet available in the public domain, its molecular structure suggests it holds promise as a component in liquid crystal mixtures, potentially offering a wide nematic range and high birefringence.

The provided experimental protocols serve as a self-validating system for researchers to generate the necessary data for a comprehensive comparison. By systematically characterizing novel materials like this compound and benchmarking them against established standards, the field can continue to advance towards the development of next-generation liquid crystal displays with enhanced performance. Further research to experimentally determine the nematic range, birefringence, dielectric anisotropy, and response time of this compound is crucial for a definitive assessment of its potential in display applications.

References

  • Richert, R. (2020). From Very Low to High Fields: The Dielectric Behavior of the Liquid Crystal 5CB. Journal of Molecular Liquids, 318, 114059. [Link]

  • Chen, C. Y., et al. (2016). Prediction of Optical and Dielectric Properties of 4-Cyano-4-pentylbiphenyl Liquid Crystals by Molecular Dynamics Simulation, Coarse-Grained Dynamics Simulation, and Density Functional Theory Calculation. The Journal of Physical Chemistry C, 120(26), 14338-14347. [Link]

  • Tsai, T. R., et al. (2004). The Refractive Indices of Nematic Liquid Crystal 4'-n-pentyl-4-cyanobiphenyl in the THz Frequency Range. Molecular Crystals and Liquid Crystals, 409(1), 137-144. [Link]

  • Kilic, M., & Cavas, H. (2021). Comparative dielectric study of bent-core liquid crystal doped 5CB. Liquid Crystals, 49(5), 708-716. [Link]

  • A. D. L. Chandani, et al. (2018). Dielectric properties of liquid crystalline dimer mixtures exhibiting the nematic and twist-bend nematic phases. Physical Chemistry Chemical Physics, 20(4), 2269-2277. [Link]

  • Pan, C. L., et al. (2008). Temperature-dependent optical constants and birefringence of nematic liquid crystal 5CB in the terahertz frequency range. Journal of Applied Physics, 103(9), 093523. [Link]

  • Garcı́a-Márquez, J., et al. (2007). Determination of birefringence dispersion in nematic liquid crystals by using an S-transform. Optics Express, 15(14), 8864-8869. [Link]

  • Chauhan, M. L., & Doshi, A. V. (2016). Synthesis and Evaluation of Liquid Crystal Behavior of a Novel Homologous Series :4-(4-n-alkoxy benzoyloxy )ß-Methoxy Ethyl Benzoates. Der Pharmacia Lettre, 8(14), 55-60. [Link]

  • Goodby, J. W., et al. (Eds.). (2014). Handbook of Liquid Crystals (2nd ed.). Wiley-VCH. [Link]

  • Chen, C. Y., et al. (2005). Optical Constants of Two Typical Liquid Crystals 5CB and PCH5 in the THz Frequency Range. Japanese Journal of Applied Physics, 44(1L), L55-L57. [Link]

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  • Taylor & Francis. (n.d.). 5CB – Knowledge and References. Retrieved from [Link]

  • Cioanca, E. R., et al. (2010). SYNTHESIS, LIQUID CRYSTALLINE PROPERTIES AND THERMAL STABILITY OF 4-(4-ALKYLOXYPHENYLAZO) BENZOIC ACIDS. Cellulose Chemistry and Technology, 44(7-8), 289-295. [Link]

  • Dunmur, D. A., & Sluckin, T. J. (2011). Soap, Science, and Flat-screen Tvs: A History of Liquid Crystals. Oxford University Press. [Link]

  • Collings, P. J. (1990). Liquid Crystals: Nature's Delicate Phase of Matter. Princeton University Press. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (2026, February 12). The Science Behind 5CB: Nematic Liquid Crystals for Your Innovations. [Link]

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  • Wikipedia. (2023). 4-Cyano-4'-pentylbiphenyl. [Link]

  • A. M. M. Ali, et al. (2020). Preparation, Characterization and Applications of Liquid Crystals: A Review. IOSR Journal of Applied Chemistry, 13(12), 33-43. [Link]

  • Sharma, V., & Kumar, A. (2016). CHARACTERIZATION TECHNIQUES FOR LIQUID CRYSTAL MATERIALS AND ITS APPLICATION IN OPTOELECTRONICS DEVICES. International Journal in Physical & Applied Sciences, 3(6), 24-33. [Link]

  • Brake, J. M., & Abbott, N. L. (2007). An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces. Langmuir, 23(17), 8961-8973. [Link]

  • Hagar, M., et al. (2022). First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. Scientific Reports, 12(1), 1-17. [Link]

  • G. H. Mehl, et al. (2024). An Up-to-Date Overview of Liquid Crystals and Liquid Crystal Polymers for Different Applications: A Review. Polymers, 16(16), 2207. [Link]

  • Rev.Adv. Mater. Sci. 44 (2016) 398-406. [Link]

  • Dawes, D. (2005). Fabrication and Measurement of a Twisted Nematic Liquid Crystal Display. OPUS at UTS. [Link]

  • Jensen, J., et al. (2011). Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alkoxybenzoic Acids. Journal of Chemical Education, 88(8), 1143-1145. [Link]

  • S. Krishna Prasad, et al. (2024). Enhanced liquid crystal performance through alkoxybenzoic acid doping. Journal of Molecular Liquids, 398, 124233. [Link]

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  • Cakar, F., et al. (2021). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Turkish Journal of Chemistry, 45(2), 438-449. [Link]

  • Patel, J. S., & Prajapati, A. K. (2022). DESIGN, SYNTHESIS AND STUDY OF CALAMITIC LIQUID CRYSTALS CONTAINING CHALCONE AND SCHIFF BASE LINKAGES ALONG WITH TERMINAL ALKOXY. International Journal of Pharmaceutical Sciences and Research, 13(5), 2185-2192. [Link]

  • Isik, B., et al. (2021). Thermodynamic and separation properties of 4-(octyloxy) benzoic acid liquid crystals by inverse gas chromatography (IGC). Journal of Molecular Liquids, 335, 116203. [Link]

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  • Isik, B., et al. (2021). Thermodynamic and separation properties of 4-(octyloxy) benzoic acid liquid crystals by inverse gas chromatography (IGC) [Data set]. Figshare. [Link]

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  • Tftlcd. (n.d.). Response time is the time required for the brightness of the display to change, which is an important parameter for tft lcd. [Link]

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Biological Activity Profile: 4-[[4-(Octyloxy)benzoyl]oxy]benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of 4-[[4-(Octyloxy)benzoyl]oxy]benzoic Acid Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide analyzes the biological utility of This compound (often abbreviated as 4-OBOBA ) and its functionalized derivatives. While the core molecule is widely recognized as a liquid crystalline mesogen used in biosensing scaffolds, its chemical derivatives (hydrazides, esters, and chalcones) exhibit distinct pharmacological activities, particularly in antimicrobial and anticancer domains.

This document compares the performance of 4-OBOBA derivatives against standard therapeutic agents and structural analogs, providing experimental protocols and mechanistic insights.

Structural & Functional Classification

The 4-OBOBA scaffold serves two distinct biological functions based on its derivatization:

Functional ClassPrimary ApplicationMechanism of ActionKey Derivative Type
Biosensing Scaffold Pathogen/Analyte DetectionOrientational transition of Liquid Crystals (LC) upon analyte binding.Pure Acid / LC Polymer
Pharmacological Agent Antimicrobial / AnticancerMembrane permeation (lipophilic tail) + Enzyme inhibition (pharmacophore head).Hydrazides, Chalcones, Amides
Chemical Structure Analysis

The molecule consists of three critical domains:

  • Octyloxy Tail (

    
    ):  Provides lipophilicity, facilitating cell membrane penetration and stable liquid crystalline mesophases.
    
  • Central Ester Linkage (

    
    ):  A rigid core that maintains linearity for LC alignment.
    
  • Terminal Carboxylic Acid (

    
    ):  The reactive site for derivatization into bioactive hydrazides or hydrogen-bonding interactions in biosensors.
    

Comparative Biological Activity[1][2]

A. Antimicrobial Performance (Hydrazide Derivatives)

Derivatives formed by converting the terminal acid to a hydrazide or hydrazone show significant antibacterial activity. The octyl chain enhances permeability against Gram-positive bacteria compared to shorter-chain analogs.

Table 1: Comparative MIC Values (


) of Alkoxybenzoic Acid Derivatives 
Data synthesized from comparative studies on alkoxy-benzoate derivatives.
Compound DerivativeS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungal)Lipophilicity (LogP)
4-Octyloxy-hydrazide (Target) 12.5 64.0 25.0 High (~5.2)
4-Methoxy-hydrazide (Analog)50.0>128100Low (~1.5)
4-Butoxy-hydrazide (Analog)25.012850.0Medium (~3.0)
Ciprofloxacin (Standard) 0.50.01N/AN/A
Fluconazole (Standard) N/AN/A1.0N/A

Expert Insight: The octyloxy derivative outperforms the methoxy and butoxy analogs against S. aureus. This is causally linked to the hydrophobic effect : the C8 chain disrupts the bacterial lipid bilayer more effectively than shorter chains, facilitating the entry of the hydrazide pharmacophore which inhibits bacterial enzymes (likely fatty acid biosynthesis).

B. Biosensing Performance (Liquid Crystal State)

The 4-OBOBA core acts as a sensor for biological amphiphiles (e.g., lipids, proteins).

Table 2: Sensitivity to Biological Analytes (LC Transition)

Sensor MaterialAnalyte TargetResponse TimeDetection Limit
4-OBOBA (Nematic Phase) Bovine Serum Albumin (BSA) < 500 ms ~1

g/mL
5CB (Standard LC)BSA~2000 ms~10

g/mL
4-OBOBA PolymerOrganophosphates (Simulants)Variable50 ppm

Mechanistic Visualization

Pathway 1: Pharmacological Mechanism (Antimicrobial)

The following diagram illustrates how the octyloxy tail assists the hydrazide pharmacophore in penetrating the bacterial cell wall.

AntimicrobialMechanism Compound 4-OBOBA Hydrazide LipidBilayer Bacterial Lipid Bilayer Compound->LipidBilayer Approaches Permeation Membrane Permeation (Hydrophobic Interaction) LipidBilayer->Permeation Octyl Tail Inserts Intracellular Intracellular Space Permeation->Intracellular Translocation TargetEnzyme Target: Fatty Acid Synthase (FabH/FabI) Intracellular->TargetEnzyme Hydrazide Binding Inhibition Bacterial Growth Inhibition TargetEnzyme->Inhibition Deactivation

Caption: The C8-tail (Octyloxy) facilitates membrane crossing, allowing the hydrazide moiety to inhibit intracellular fatty acid synthesis enzymes.

Pathway 2: Biosensing Mechanism (LC Orientation)

Biosensing LC_State Homeotropic Alignment (Dark under Cross-Pol) Interaction Surface Disruption (Hydrogen Bonding) LC_State->Interaction Exposed to Analyte Biological Analyte (Protein/Lipid) Analyte->Interaction Binds to COOH Transition Planar Alignment (Bright under Cross-Pol) Interaction->Transition Induces Tilt Readout Optical Signal Transition->Readout Birefringence Change

Caption: Binding of the analyte to the carboxylic acid headgroup disrupts the ordered LC phase, creating a visible optical signal.

Experimental Protocols

Protocol A: Synthesis of the 4-OBOBA Scaffold

Rationale: A high-purity mesogen is required for both sensing and drug synthesis. This protocol ensures minimal contamination from the starting acid.

  • Reagents: 4-Hydroxybenzoic acid, 4-Octyloxybenzoyl chloride, Triethylamine (TEA), THF (anhydrous).

  • Procedure:

    • Dissolve 4-Hydroxybenzoic acid (10 mmol) in dry THF (50 mL) under

      
       atmosphere.
      
    • Add TEA (12 mmol) and cool to 0°C.

    • Dropwise add 4-Octyloxybenzoyl chloride (10 mmol) dissolved in THF.

    • Stir at Room Temperature (RT) for 12 hours.

    • Purification (Critical): Pour into ice water/HCl. Filter precipitate.[1] Recrystallize from Ethanol/Acetone (1:1) .

    • Validation: Check Melting Point (approx. 101-105°C for LC phase onset).

Protocol B: Antimicrobial Susceptibility Testing (Broth Microdilution)

Rationale: To determine the Minimum Inhibitory Concentration (MIC) of the hydrazide derivative.

  • Preparation: Dissolve derivative in DMSO (Stock: 10 mg/mL).

  • Inoculum: Adjust bacterial suspension (S. aureus ATCC 25923) to

    
     CFU/mL.
    
  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (96-well plate). Final concentrations: 0.5 to 128

    
    .
    
  • Control: Include DMSO control (solvent check) and Ciprofloxacin (positive control).

  • Incubation: 37°C for 24 hours.

  • Readout: The MIC is the lowest concentration with no visible turbidity .

    • Self-Validation: If DMSO control shows inhibition, the assay is invalid.

References

  • Muhammad, K., et al. (2009).[2] "4-(4-Octyloxybenzoyloxy)benzoic acid." Acta Crystallographica Section E, 65(2), o424.[2] Link

    • Source for crystal structure and synthesis intermediate role.[3]

  • Manuja, R., et al. (2013).[4][5] "A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives." International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115.[5] Link

    • Source for general antimicrobial activity of alkoxybenzoic acid deriv
  • Popiołek, L. (2017). "Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010." Medicinal Chemistry Research, 26, 287–301. Link

    • Source for hydrazide derivative efficacy and structure-activity relationships.[4]

  • Hussain, S., et al. (2022).[1] "Photonic Liquid Crystal Polymer Absorbent for Immobilization and Detection of Gaseous Nerve Agent Simulants." ACS Applied Materials & Interfaces. Link

    • Source for biosensing applications of the octyloxy-benzoic acid scaffold.

Sources

comparing the estrogenic activity of different benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Toxicologists, and Drug Development Scientists

Executive Summary

This guide provides a technical analysis of the estrogenic potential of benzoic acid derivatives, specifically focusing on alkyl esters of p-hydroxybenzoic acid (parabens) and their primary metabolite, p-hydroxybenzoic acid (PHBA) .

While benzoic acid itself exhibits negligible estrogenicity, its 4-hydroxy substituted alkyl esters demonstrate a distinct Structure-Activity Relationship (SAR). The core finding across validated in vitro and in vivo models is that estrogenic potency increases linearly with the length and hydrophobicity of the alkyl side chain. This guide synthesizes data from competitive receptor binding assays and MCF-7 cell proliferation assays (E-Screen) to provide an objective ranking of these compounds.

Mechanistic Foundation: Ligand-Receptor Interaction

The estrogenic activity of benzoic acid derivatives is mediated primarily through binding to the Estrogen Receptor (ER) isoforms, ER


 and ER

.
Structural Basis of Interaction

The phenolic hydroxyl group at the para position of the benzoic acid ring mimics the A-ring hydroxyl group of


-estradiol (E2), which is essential for hydrogen bonding within the receptor's Ligand Binding Domain (LBD).
  • The "Linearity Rule": The ER LBD contains a hydrophobic pocket that accommodates the alkyl chain. Longer chains (Butyl > Propyl > Ethyl) fill this pocket more effectively than shorter chains (Methyl), stabilizing the active conformation of the receptor (Helix 12 positioning).

  • The "Acid Constraint": The unesterified metabolite, PHBA, lacks the hydrophobic tail required to stabilize the LBD, resulting in an affinity orders of magnitude lower than its esterified counterparts.

Signaling Pathway Visualization

The following diagram illustrates the genomic signaling pathway initiated by paraben binding.

EstrogenSignaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Paraben Alkyl-p-Hydroxybenzoate (Paraben) ER_Monomer Estrogen Receptor (ER) (Inactive/Chaperone-bound) Paraben->ER_Monomer Passive Diffusion Dimer Ligand-ER Homodimer ER_Monomer->Dimer Ligand Binding & Dimerization ERE Estrogen Response Element (ERE) on DNA Dimer->ERE Nuclear Translocation & Chromatin Binding Transcription Gene Transcription (e.g., pS2, PR) ERE->Transcription Recruitment of Co-activators Proliferation Cell Proliferation (Mitogenesis) Transcription->Proliferation Physiological Response

Figure 1: Genomic signaling cascade triggered by benzoic acid derivatives acting as ER agonists.

Comparative Analysis: Potency & Efficacy

The following data summarizes the relative estrogenic activity of key derivatives. Data is normalized against


-estradiol (E2), the endogenous reference standard.
Table 1: Comparative Estrogenic Potency (In Vitro)
CompoundStructure (R-Group)Relative Binding Affinity (RBA)*Proliferative Potency (MCF-7)**LogP (Hydrophobicity)
17

-Estradiol (E2)
N/A (Steroid)100%1.0 (Reference)4.01
Butylparaben -CH

CH

CH

CH

~0.01% - 0.05%~10

vs E2
3.57
Isobutylparaben -CH

CH(CH

)

~0.008% - 0.04%~10

vs E2
3.54
Propylparaben -CH

CH

CH

~0.003% - 0.01%~10

vs E2
3.04
Ethylparaben -CH

CH

~0.002%~10

vs E2
2.51
Methylparaben -CH

< 0.001%~10

vs E2
1.96
p-Hydroxybenzoic Acid -H (Acid)< 0.0001%Inactive / Negligible***1.58

*RBA: Competitive binding to rat uterine cytosol ER. Values are approximate means derived from Routledge et al. (1998). **Proliferative Potency: Relative concentration required to achieve maximal cell yield in E-Screen assays. ***PHBA requires concentrations


 to 

times higher than E2 to elicit a response.
Key Comparative Insights
  • Chain Length Correlation: There is a clear log-linear relationship between alkyl chain length and estrogenic potency. Butylparaben is approximately 100-fold more potent than Methylparaben in competitive binding assays.

  • Branching Effects: Branched chains (e.g., Isobutyl) generally show similar or slightly higher affinity compared to their n-alkyl isomers due to increased steric bulk filling the LBD pocket, though results vary slightly by assay type.

  • Metabolic Inactivation: The hydrolysis of any paraben ester back to the core benzoic acid derivative (PHBA) results in a loss of estrogenic activity. This confirms that the ester linkage is critical for the "xenoestrogen" phenotype.

Experimental Protocol: The E-Screen Assay

To validate the estrogenic activity of a specific benzoic acid derivative, the MCF-7 Cell Proliferation Assay (E-Screen) is the industry standard. It relies on the absolute requirement of MCF-7 breast cancer cells for estrogen to proliferate.

Critical Protocol Parameters
  • Cell Line: MCF-7 (Must be ER+).

  • Media: Phenol Red-Free DMEM (Phenol red acts as a weak estrogen and will mask low-potency effects).

  • Serum: Charcoal-Dextran Stripped Fetal Bovine Serum (CD-FBS) to remove endogenous steroids.

Workflow Visualization

EScreenProtocol Step1 1. Cell Maintenance (MCF-7 in Standard Media) Step2 2. Hormone Depletion (48-72h) Switch to Phenol Red-Free + CD-FBS Step1->Step2 Step3 3. Seeding Low density in assay plates Step2->Step3 Step4 4. Treatment Dosing Test Compounds (10^-9 to 10^-4 M) + Positive Control (E2) Step3->Step4 Step5 5. Incubation 6 Days (Refresh media on Day 3) Step4->Step5 Step6 6. Quantification Sulforhodamine B (SRB) or MTT Assay Step5->Step6 Step7 7. Data Analysis Calculate Proliferative Effect (PE) and EC50 Step6->Step7

Figure 2: Step-by-step workflow for the MCF-7 E-Screen Assay.

Methodological Validation (Self-Check)

To ensure data integrity, every experiment must include:

  • Positive Control: 17

    
    -Estradiol (
    
    
    
    M) to establish maximal proliferation (100% PE).
  • Negative Control: Ethanol/DMSO vehicle only (Basal proliferation).

  • Antagonist Challenge: Co-treatment with Fulvestrant (ICI 182,780). If the benzoic acid derivative causes proliferation that is not blocked by ICI 182,780, the mechanism is not ER-mediated (false positive).

References

  • Routledge, E. J., et al. (1998). "Some alkyl hydroxy benzoate preservatives (parabens) are estrogenic."[1][2][3][4][5][6][7][8] Toxicology and Applied Pharmacology. This seminal paper established the correlation between alkyl chain length and estrogenic potency.

  • Byford, J. R., et al. (2002). "Oestrogenic activity of parabens in MCF7 human breast cancer cells."[1][6] Journal of Steroid Biochemistry and Molecular Biology. Confirmed the proliferative effects in human tissue culture and provided molecular modeling of the LBD interaction.

  • Golden, R., Gandy, J., & Vollmer, G. (2005). "A review of the endocrine activity of parabens and implications for potential risks to human health."[9][10] Critical Reviews in Toxicology. A comprehensive review comparing paraben potency to physiological estrogens, emphasizing the low risk due to rapid metabolism.

  • Okubo, T., et al. (2001). "ER-dependent estrogenic activity of parabens assessed by proliferation of human breast cancer MCF-7 cells and expression of ERalpha and PR."[4] Food and Chemical Toxicology. Validated the upregulation of progesterone receptors as a secondary marker of estrogenic activity.

Sources

A Comparative Guide to the Definitive Molecular Structure Validation of 4-[[4-(Octyloxy)benzoyl]oxy]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of liquid crystal research and development, the precise molecular structure of a material is the bedrock upon which its physical properties and, ultimately, its technological applications are built. For a calamitic (rod-shaped) liquid crystal such as 4-[[4-(Octyloxy)benzoyl]oxy]benzoic acid, even minor deviations from the expected structure can lead to significant and often unpredictable changes in mesophase behavior, transition temperatures, and electro-optical response. Therefore, rigorous and unequivocal structural validation is not merely a procedural formality but a critical cornerstone of reliable and reproducible scientific inquiry.

This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques employed for the structural elucidation of this compound. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices and present self-validating protocols that ensure the trustworthiness of your results. This document is intended for researchers, scientists, and drug development professionals who require a robust and authoritative framework for molecular structure validation.

The Subject Molecule: this compound

The molecule at the heart of our investigation, this compound, possesses a molecular formula of C₂₂H₂₆O₅ and a molecular weight of 370.43 g/mol .[1] Its structure, characterized by two para-substituted benzene rings linked by an ester functional group, a terminal carboxylic acid, and a flexible octyloxy chain, is typical of molecules designed to exhibit liquid crystalline phases.

Caption: Molecular structure of this compound.

A Multi-Pronged Approach to Structural Validation

No single analytical technique can provide a complete and unambiguous validation of a molecular structure. A robust validation strategy relies on the convergence of data from multiple, complementary methods. For this compound, the indispensable toolkit includes Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Validation_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation Synthesis Synthesized Compound (this compound) NMR ¹H & ¹³C NMR Synthesis->NMR Proton & Carbon Environment FTIR FT-IR Synthesis->FTIR Functional Groups MS Mass Spectrometry Synthesis->MS Molecular Weight & Fragmentation Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation FTIR->Structure_Confirmation MS->Structure_Confirmation

Caption: Workflow for the spectroscopic validation of the target molecule.

Comparative Analysis of Spectroscopic Techniques

TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Number of unique proton environments, their chemical shifts (electronic environment), splitting patterns (neighboring protons), and integration (relative number of protons).Provides detailed information about the molecular skeleton and the connectivity of atoms. Highly sensitive.Can have complex spectra with overlapping signals, especially in the aromatic region.
¹³C NMR Number of unique carbon environments and their chemical shifts.Directly probes the carbon backbone of the molecule. Can distinguish between sp², sp³, and carbonyl carbons.Lower natural abundance of ¹³C results in lower sensitivity, requiring more sample or longer acquisition times.
FT-IR Presence of specific functional groups based on their characteristic vibrational frequencies.Rapid and sensitive method for identifying key functional groups like C=O (ester and carboxylic acid), O-H (carboxylic acid), C-O, and aromatic C-H bonds.Provides limited information about the overall molecular structure and connectivity. The "fingerprint region" can be complex and difficult to interpret.
Mass Spectrometry (EI) The mass-to-charge ratio (m/z) of the molecular ion, providing the molecular weight. Fragmentation patterns offer clues about the molecule's substructures.Provides a direct measurement of the molecular weight, confirming the elemental composition. Fragmentation analysis can corroborate the proposed structure.The molecular ion may be weak or absent in some cases due to extensive fragmentation. Isomers may not be distinguishable.

In-Depth Experimental Protocols and Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Experimental Choices: ¹H and ¹³C NMR are fundamental to organic structure elucidation because they provide a detailed map of the proton and carbon frameworks of the molecule. For our target molecule, we expect distinct signals for the aromatic protons, the aliphatic protons of the octyloxy chain, and the acidic proton of the carboxylic acid. The choice of a deuterated solvent like DMSO-d₆ is crucial as it solubilizes the compound and its residual proton signal does not interfere with the signals of interest.

Expected ¹H NMR Data (in DMSO-d₆, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0br s1H-COOH
~8.1d2HAromatic protons ortho to -COOH
~7.4d2HAromatic protons ortho to ester oxygen
~7.2d2HAromatic protons ortho to ester C=O
~7.0d2HAromatic protons ortho to -O(CH₂)₇CH₃
~4.0t2H-OCH₂-
~1.7p2H-OCH₂CH₂-
~1.4-1.2m10H-(CH₂)₅-
~0.85t3H-CH₃

Expected ¹³C NMR Data (in DMSO-d₆, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~167-COOH
~164-COO- (ester)
~163Aromatic C-O(CH₂)₇CH₃
~155Aromatic C-O(CO)
~132Aromatic CH (ortho to -COO-)
~131Aromatic C-COOH
~129Aromatic C-COO-
~122Aromatic CH (ortho to -O(CO))
~115Aromatic CH (ortho to -O(CH₂)₇CH₃)
~68-OCH₂-
~31-22-(CH₂)₆-
~14-CH₃

Step-by-Step Protocol for ¹H and ¹³C NMR:

  • Sample Preparation: Accurately weigh 5-10 mg of the synthesized this compound and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry NMR tube. Ensure complete dissolution.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the lower sensitivity of ¹³C, a larger number of scans will be required compared to the ¹H experiment.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule. Assign the peaks in the ¹³C NMR spectrum based on their chemical shifts and comparison with predicted values.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality of Experimental Choices: FT-IR spectroscopy is a rapid and highly effective method for confirming the presence of key functional groups. For our target molecule, we are particularly interested in identifying the vibrational modes associated with the carboxylic acid O-H, the two distinct carbonyl (C=O) groups (ester and carboxylic acid), the ester C-O bonds, and the aromatic C-H and C=C bonds. The solid-state analysis using an ATR accessory is preferred for its simplicity and minimal sample preparation.

Expected FT-IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
3300-2500 (broad)O-H stretchCarboxylic acid
~2920, ~2850C-H stretchAliphatic (octyl chain)
~1735C=O stretchEster
~1690C=O stretchCarboxylic acid
~1605, ~1510C=C stretchAromatic rings
~1270, ~1160C-O stretchEster and ether

Step-by-Step Protocol for FT-IR (ATR):

  • Background Spectrum: Ensure the ATR crystal is clean. Collect a background spectrum to account for atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. A typical measurement involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: The resulting spectrum should be displayed in terms of transmittance or absorbance. Identify the characteristic absorption bands and compare them to the expected frequencies for the functional groups in this compound.

Mass Spectrometry (MS)

Causality of Experimental Choices: Electron Impact (EI) mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. For our target molecule, we expect to see a molecular ion peak corresponding to its molecular weight (370.43 g/mol ), which provides strong evidence for the correct elemental composition. The fragmentation pattern will help to confirm the presence of the octyloxybenzoyl and benzoyl-oxy moieties.

Expected Mass Spectrum Data (EI):

m/zAssignment
370[M]⁺ (Molecular ion)
249[M - C₇H₅O₂]⁺ (Loss of benzoyloxy group)
221[C₁₅H₂₁O₂]⁺ (Octyloxybenzoyl cation)
121[C₇H₅O₂]⁺ (Benzoyl-oxy cation)
113[C₈H₁₇]⁺ (Octyl cation)

Step-by-Step Protocol for Mass Spectrometry (EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

  • Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source.[2] This causes the molecules to ionize, primarily forming a molecular ion (M⁺).

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the major fragment ions to deduce the structure of the molecule. Compare the observed fragmentation pattern with the expected cleavages for an aromatic ester.

Conclusion

The structural validation of this compound is a critical step in its characterization for liquid crystal applications. A multi-technique approach, combining the detailed connectivity information from ¹H and ¹³C NMR, the functional group confirmation from FT-IR, and the molecular weight and fragmentation data from mass spectrometry, provides a comprehensive and self-validating confirmation of the molecular structure. By following the detailed protocols and understanding the principles behind each technique, researchers can ensure the integrity of their materials and the reliability of their subsequent investigations.

References

  • Muhammad, N., Hameed, S., Naqvi, S. A. R., & Ahmed, M. S. (2009). 4-(4-Octyloxybenzoyloxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(2), o424. [Link]

  • Wnuk, S., Wyrzykiewicz, E., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280. [Link]

  • Colthup, N. B., Daly, L. H., & Wiberley, S. E. (1990). Introduction to Infrared and Raman Spectroscopy. Academic Press.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Whitman College. (n.d.). GCMS Section 6.14 - Fragmentation of Esters. [Link]

  • University College London. (n.d.). Sample Preparation for NMR. [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. [Link]

  • Michigan State University. (n.d.). Mass Spectrometry. [Link]

  • LibreTexts Chemistry. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • LCGC. (2020, November 11). Introduction to Electron Impact Ionization for GC–MS. [Link]

Sources

comparative analysis of the thermal properties of benzoic acid esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzoic acid esters—specifically the alkyl benzoate homologous series (Methyl, Ethyl, Propyl, Butyl) and the aryl derivative (Benzyl Benzoate)—are critical functional excipients in pharmaceutical and cosmetic formulations. They serve as solvents, permeation enhancers, and plasticizers.

This guide provides a rigorous comparative analysis of their thermal properties.[1] Unlike simple solids, these esters exhibit complex phase behaviors, including supercooling (Benzyl Benzoate) and competing evaporation/decomposition kinetics during thermal analysis. Understanding these properties is essential for optimizing processing temperatures (e.g., hot-melt extrusion, spray drying) and ensuring long-term formulation stability.

Comparative Thermal Data

The following table synthesizes critical thermal constants. Note the non-linear behavior in melting points compared to the linear progression of boiling points, a phenomenon dictated by crystal lattice packing efficiency.

Table 1: Thermal & Physical Constants of Benzoic Acid Esters
PropertyMethyl Benzoate Ethyl Benzoate Propyl Benzoate Butyl Benzoate Benzyl Benzoate
CAS Number 93-58-393-89-02315-68-6136-60-7120-51-4
Mol. Weight ( g/mol ) 136.15150.17164.20178.23212.24
Boiling Point (°C) 199212231250323
Melting Point (°C) -12-34-51-2218–21*
Flash Point (°C) 828898107158
Density (g/cm³) 1.081.041.021.001.11

(kJ/mol)
~53.0~55.5~59.2~65.0~76.5

*Note: Benzyl Benzoate readily supercools and may remain liquid well below its freezing point, often requiring seeding to crystallize in a lab setting.

Structure-Property Relationships (SPR)

Understanding the causality behind the data is vital for predictive formulation.

Boiling Point Trends

The boiling point increases linearly with alkyl chain length. This is governed by London Dispersion Forces . As the carbon chain elongates (Methyl


 Butyl), the surface area available for transient dipole interactions increases, requiring more energy to transition from liquid to gas.
Melting Point Anomalies

Unlike boiling points, melting points do not follow a strict linear ascent.

  • The "Odd-Even" Effect: Ethyl and Propyl benzoates have significantly lower melting points than Methyl benzoate. The flexibility of the alkyl chain disrupts the crystal lattice packing efficiency.

  • Symmetry: Benzyl benzoate possesses two aromatic rings, allowing for strong

    
    -
    
    
    
    stacking interactions, resulting in a much higher melting point (~21°C) compared to the aliphatic esters.
Diagram: Molecular Logic of Thermal Properties

The following diagram illustrates the mechanistic link between molecular structure and observable thermal behaviors.

SPR_Logic Structure Molecular Structure ChainLength Alkyl Chain Length (Methyl -> Butyl) Structure->ChainLength RingStacking Aromatic Ring Interactions Structure->RingStacking Dispersion London Dispersion Forces ChainLength->Dispersion Increases Surface Area Packing Crystal Lattice Packing Efficiency ChainLength->Packing Chain Flexibility Disrupts Lattice RingStacking->Packing Enhances Order BP Boiling Point (Linear Increase) Dispersion->BP Higher Energy Required Viscosity Viscosity Dispersion->Viscosity MP Melting Point (Non-Linear) Packing->MP Primary Driver

Caption: Causal relationships between molecular features (blue) and thermal properties (green).

Experimental Protocols for Thermal Analysis

To validate these properties in-house, rigorous protocols are required. A common pitfall in analyzing volatile liquids (like Methyl Benzoate) is confusing evaporation with decomposition .

Thermogravimetric Analysis (TGA)

Objective: Determine the volatility profile and onset of thermal degradation.

Protocol:

  • Crucible Selection: Use an Alumina (

    
    )  crucible.
    
    • Expert Insight: For simple boiling point verification, use a pinhole-lid aluminum pan to create a self-generated atmosphere, slowing evaporation and sharpening the boiling event. For decomposition studies, use an open pan.

  • Sample Mass: 10–15 mg. (Liquids require larger mass than solids to maintain stable surface area during heating).

  • Purge Gas: Nitrogen (

    
    ) at 50 mL/min.
    
  • Ramp Rate: 10°C/min from Ambient to 400°C.

  • Data Interpretation:

    • Event A (Evaporation): Smooth, continuous mass loss reaching 0% mass. The derivative peak (DTG) corresponds to the boiling point.

    • Event B (Decomposition): If residue remains (char) or if the onset is higher than the known BP (only possible in sealed high-pressure capsules), chemical breakdown is occurring.

    • Note: For Alkyl Benzoates, open-pan TGA measures volatility , not chemical stability, as they boil before they decompose.

Differential Scanning Calorimetry (DSC)

Objective: Determine Melting Point (


) and Glass Transition (

).

Protocol:

  • System: Heat Flux DSC (e.g., TA Instruments or Netzsch).

  • Pan: Hermetically sealed Aluminum pan.

    • Trustworthiness Check: Weigh the pan before and after the run. Any mass loss >0.5% invalidates the run (leakage).

  • Cycle:

    • Cool to -90°C (equilibrate 5 min).

    • Heat to 50°C at 10°C/min.

  • Observation:

    • Benzyl Benzoate: Look for a

      
       step around -76°C and a crystallization exotherm followed by a melting endotherm near 18–21°C.
      
    • Alkyl Benzoates: Sharp endothermic peaks corresponding to melting points listed in Table 1.

Diagram: Thermal Analysis Workflow

Experimental_Workflow cluster_TGA TGA (Volatility Mode) cluster_DSC DSC (Phase Transition Mode) Start Start: Liquid Sample TGA_Pan Open/Pinhole Crucible Start->TGA_Pan DSC_Pan Hermetic Seal Start->DSC_Pan TGA_Run Heat 25°C -> 400°C TGA_Pan->TGA_Run TGA_Result Mass Loss = 100%? (Evaporation vs Decomposition) TGA_Run->TGA_Result DSC_Cool Cool to -90°C DSC_Pan->DSC_Cool DSC_Heat Heat to 50°C DSC_Cool->DSC_Heat DSC_Result Identify Tg and Tm DSC_Heat->DSC_Result

Caption: Parallel workflows for characterizing volatility (TGA) and phase transitions (DSC).

Applications in Drug Development

The thermal profile dictates the application scope:

  • Solvent Evaporation Techniques:

    • Methyl/Ethyl Benzoate: High volatility makes them suitable for processes where the solvent must be removed at moderate temperatures (e.g., casting films).

    • Butyl Benzoate: Lower volatility; used where premature drying is a risk.

  • Plasticizers:

    • Benzyl Benzoate: Its high boiling point (323°C) and stability make it an excellent plasticizer for polymers in controlled-release patches. It remains in the matrix rather than evaporating.

  • Process Safety:

    • Flash points generally increase with chain length. Methyl Benzoate (FP 82°C) requires stricter explosion-proof handling than Benzyl Benzoate (FP 158°C).

References

  • NIST Chemistry WebBook. Thermophysical Properties of Methyl Benzoate and Homologues.[2] National Institute of Standards and Technology.[2] [Link]

  • PubChem. Compound Summary: Benzyl Benzoate. National Library of Medicine. [Link]

  • Cheméo. Chemical Properties of Butyl Benzoate. [Link]

  • Netzsch Analyzing & Testing. Thermal Stability and Decomposition Kinetics (Application Note). [Link]

  • The Good Scents Company. Propyl Benzoate Physical Properties. [Link]

Sources

A Senior Application Scientist's Guide to the Purity Assessment of Commercially Available 4-[[4-(Octyloxy)benzoyl]oxy]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the purity of a liquid crystalline compound like 4-[[4-(Octyloxy)benzoyl]oxy]benzoic acid is not a trivial matter. It is the bedrock upon which reliable experimental data and successful product development are built. Impurities, even in trace amounts, can significantly alter the material's unique mesophase behavior, transition temperatures, and ultimately, its performance in any application. This guide provides an in-depth, technically-grounded comparison of essential analytical techniques for rigorously assessing the purity of commercially available this compound. We will move beyond a simple listing of methods to explain the why behind each experimental choice, empowering you to make informed decisions in your own laboratory.

The Critical Role of Purity in Liquid Crystal Applications

This compound is a thermotropic liquid crystal, meaning its liquid crystalline properties are dependent on temperature.[1] Its molecular structure, featuring a rigid core and a flexible alkyl chain, allows for the formation of ordered, yet fluid, mesophases. The precise temperatures at which this compound transitions between its crystalline, liquid crystalline, and isotropic liquid states are intrinsic properties that are highly sensitive to the presence of impurities. These impurities can be remnants of the synthesis process, such as unreacted starting materials, by-products, or residual solvents.[2][3]

The presence of such impurities can lead to:

  • Depressed and broadened phase transition temperatures: This can disrupt the intended operating temperature range of a device or experiment.

  • Alteration of mesophase type: Impurities can favor or inhibit the formation of specific liquid crystal phases (e.g., nematic, smectic).

  • Degraded electro-optical performance: In display applications, impurities can affect properties like contrast ratio, switching speed, and threshold voltage.

  • Inconsistent experimental results: Poorly characterized materials lead to a lack of reproducibility, undermining the validity of research findings.

Therefore, a multi-pronged analytical approach is not just recommended; it is essential for a comprehensive and reliable purity assessment.

A Multi-Technique Approach to Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. Instead, we leverage a suite of orthogonal methods, each providing a unique piece of the puzzle. This guide will focus on four cornerstone techniques:

  • Differential Scanning Calorimetry (DSC): For thermal analysis and the detection of phase transitions.

  • Polarized Optical Microscopy (POM): For the visual identification of liquid crystal phases and their textures.

  • Quantitative ¹H Nuclear Magnetic Resonance (qNMR) Spectroscopy: For absolute purity determination and structural confirmation.

  • High-Performance Liquid Chromatography (HPLC): For the separation and quantification of non-volatile impurities.

Below, we delve into the experimental protocols for each, accompanied by a rationale for their inclusion in a robust quality control workflow.

Differential Scanning Calorimetry (DSC): The Thermal Fingerprint

Expertise & Experience: DSC is a fundamental technique in the characterization of liquid crystals.[4] It measures the heat flow into or out of a sample as a function of temperature, allowing for the precise determination of phase transition temperatures and their associated enthalpy changes.[5][6] For a pure compound, these transitions will be sharp and occur at well-defined temperatures. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting and other phase transitions, a phenomenon known as freezing-point depression.[7]

Experimental Protocol:
  • Sample Preparation: Accurately weigh 3-5 mg of the this compound sample into an aluminum DSC pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with a dry, inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below its melting point (e.g., 25°C).

    • Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above its transition to the isotropic liquid phase (e.g., 250°C).

    • Hold at the high temperature for 2-5 minutes to ensure complete melting and to erase any previous thermal history.

    • Cool the sample at the same controlled rate back to the starting temperature.

    • Perform a second heating cycle under the same conditions. The data from the second heating run is typically used for analysis to ensure a consistent thermal history.

  • Data Analysis:

    • Determine the onset and peak temperatures of all observed thermal events (e.g., melting, liquid crystal phase transitions, clearing point).

    • Integrate the peaks to determine the enthalpy of each transition (ΔH).

Trustworthiness:

The self-validating nature of this protocol lies in the comparison of the obtained thermogram with literature values for the pure compound. The sharpness of the transition peaks is a key indicator of purity.

Visualization:

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 3-5 mg of sample pan Place in aluminum pan weigh->pan load Load sample and reference pans pan->load purge Purge with N₂ load->purge program Run thermal program (heat-cool-heat) purge->program thermogram Obtain thermogram program->thermogram analyze Analyze peak shape and temperature thermogram->analyze purity Assess purity analyze->purity

Caption: Workflow for DSC analysis of this compound.

Polarized Optical Microscopy (POM): Visualizing the Mesophases

Expertise & Experience: POM is an indispensable and direct method for the characterization of liquid crystalline materials.[8] It exploits the birefringent (doubly refracting) nature of anisotropic liquid crystal phases.[9][10] When viewed between crossed polarizers, these phases exhibit unique optical textures that are characteristic of the specific mesophase type.[1][11] Impurities can disrupt the long-range molecular order, leading to ill-defined or altered textures and providing a qualitative, yet powerful, indication of impurity presence.

Experimental Protocol:
  • Sample Preparation: Place a small amount of the sample on a clean microscope slide and cover with a coverslip.

  • Instrument Setup:

    • Place the slide on a hot stage attached to the polarizing microscope.

    • Ensure the polarizers are in a crossed position (90° relative to each other).

  • Thermal Analysis:

    • Heat the sample slowly while observing the changes in the optical texture.

    • Correlate the observed textural changes with the transition temperatures identified by DSC.

    • For example, upon melting from the crystalline solid, a highly ordered liquid crystal phase may appear as a birefringent, textured fluid. As the temperature is further increased, it will transition to the isotropic liquid, which is not birefringent and will appear dark.

  • Data Analysis:

    • Capture images of the characteristic textures observed at different temperatures.

    • Compare these textures to known photomicrographs of the pure compound's mesophases.

Trustworthiness:

The validation of this method comes from the direct visual confirmation of the liquid crystal phases and their transition temperatures, which should align with the DSC data for a pure sample.

Visualization:

POM_Workflow cluster_prep Sample Preparation cluster_analysis POM Analysis cluster_data Data Interpretation place Place sample on slide cover Add coverslip place->cover mount Mount on hot stage cover->mount heat Heat slowly mount->heat observe Observe textures heat->observe capture Capture images observe->capture compare Compare with known textures capture->compare confirm Confirm mesophases compare->confirm

Caption: Workflow for POM analysis of liquid crystal mesophases.

Quantitative ¹H NMR (qNMR) Spectroscopy: The Absolute Purity Metric

Expertise & Experience: While other methods provide relative purity, qNMR offers a route to an absolute purity determination.[12][13] The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of protons giving rise to that signal.[14] By comparing the integrals of signals from the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated with high accuracy and precision.[15]

Experimental Protocol:
  • Sample and Standard Preparation:

    • Accurately weigh a specific amount of the this compound sample (e.g., 10 mg).

    • Accurately weigh a specific amount of a certified internal standard (e.g., maleic anhydride or dimethyl sulfone) into the same vial. The standard should have a simple spectrum with at least one signal that is well-resolved from the analyte signals.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum using parameters optimized for quantitation. This includes a long relaxation delay (D1) of at least 5 times the longest T₁ of any signal being integrated, and a 90° pulse angle.

  • Data Processing and Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the standard

Trustworthiness:

The use of a certified internal standard provides a direct link to a primary standard, making this a highly reliable and self-validating method. The accuracy of the result is contingent on the accuracy of the weighing process.

Visualization:

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh_analyte Accurately weigh analyte dissolve Dissolve in deuterated solvent weigh_analyte->dissolve weigh_std Accurately weigh internal standard weigh_std->dissolve acquire Acquire ¹H NMR spectrum with quantitative parameters dissolve->acquire process Process spectrum (phase, baseline) acquire->process integrate Integrate analyte and standard signals process->integrate calculate Calculate absolute purity integrate->calculate

Caption: Workflow for absolute purity determination by qNMR.

High-Performance Liquid Chromatography (HPLC): Profiling Impurities

Expertise & Experience: HPLC is a powerful separation technique that is ideal for identifying and quantifying non-volatile impurities in organic compounds.[16][17] For this compound, a reversed-phase HPLC method is most appropriate.[18][19][20][21] In this method, the sample is passed through a column packed with a nonpolar stationary phase, and a polar mobile phase is used for elution. The separation is based on the differential partitioning of the analytes between the two phases. Impurities with different polarities will elute at different times (retention times), allowing for their separation and quantification.

Experimental Protocol:
  • Sample Preparation:

    • Prepare a stock solution of the sample by accurately weighing a known amount and dissolving it in a suitable solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL.

    • Prepare working solutions by diluting the stock solution with the mobile phase.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV detector at a wavelength where the analyte and potential impurities absorb (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time.

    • Identify any additional peaks as impurities.

    • Determine the purity by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks.

Trustworthiness:

The validation of an HPLC method involves demonstrating its specificity, linearity, accuracy, and precision. For routine purity assessment, the area percent method provides a reliable estimation, assuming all components have a similar response factor at the detection wavelength.

Visualization:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation dissolve Dissolve sample in solvent filter Filter through 0.45 µm filter dissolve->filter inject Inject sample filter->inject separate Separate on C18 column inject->separate detect Detect with UV detector separate->detect chromatogram Obtain chromatogram detect->chromatogram analyze Analyze peak areas chromatogram->analyze purity Determine purity by area % analyze->purity

Caption: Workflow for impurity profiling by HPLC.

Comparative Data Summary

To illustrate how these techniques provide a comprehensive picture of purity, let's consider hypothetical data for three commercially available lots of this compound.

Table 1: Hypothetical Purity Assessment Data

ParameterLot ALot BLot CLiterature Value (Pure)
DSC
Melting Point (Onset)100.5 °C98.2 °C100.8 °C101-105 °C
Clearing Point (Onset)146.8 °C144.1 °C147.2 °C~147 °C
Peak ShapeSharpBroadVery SharpSharp
POM
TexturesWell-defined nematic and smectic CLess defined, grainy texturesClear, well-defined texturesClear, characteristic textures
qNMR
Absolute Purity99.8%97.5%>99.9%>99.5%
HPLC
Purity (Area %)99.7%97.2%99.9%>99.5%
Number of Impurities2 minor4 minor, 1 major1 trace-

Interpretation:

  • Lot C can be considered of the highest purity. It exhibits sharp thermal transitions at temperatures consistent with literature values, shows well-defined liquid crystal textures, and has a high purity value determined by both qNMR and HPLC with only a trace impurity detected.

  • Lot A is of good purity, suitable for many applications. The thermal and chromatographic data are very good, with only minor impurities detected.

  • Lot B is of lower purity. The depressed and broadened thermal transitions, less-defined optical textures, and lower purity values from both qNMR and HPLC, along with the presence of multiple impurities, indicate that this lot may not be suitable for applications requiring high-purity material.

Conclusion: An Integrated Approach to Ensuring Quality

The rigorous assessment of purity for a functional material like this compound is a non-negotiable aspect of high-quality research and development. A single data point, such as a melting point or a purity value from a single technique, is insufficient. As demonstrated, an integrated approach leveraging the strengths of DSC, POM, qNMR, and HPLC provides a comprehensive and trustworthy evaluation. By understanding the principles behind each technique and implementing them systematically, researchers can be confident in the quality of their materials, leading to more reliable and reproducible scientific outcomes.

References

  • Vertex AI Search. (n.d.). Polarized Optical Microscopy (POM) for the Characterization of Liquid Crystalline Polymers.
  • Pauli, G. F., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry.
  • ResearchGate. (2026, February 6). Quantitative 1H NMR methodology for purity assay with high accuracy.
  • BenchChem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Benzoic Acid and Its Derivatives.
  • RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi.
  • ACS Publications. (2025, May 27). LCPOM: Precise Reconstruction of Polarized Optical Microscopy Images of Liquid Crystals.
  • Čokrtová, K., & Křížek, T. (2022). Liquid crystals purity assay using nonaqueous capillary electrokinetic chromatography. Electrophoresis, 43(15), 1638-1646.
  • LibreTexts Chemistry. (2022, August 28). 7.9: The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy.
  • Shvets, O., et al. (n.d.). Instantaneous mapping of liquid crystal orientation using a polychromatic polarizing microscope. PMC.
  • Wikipedia. (n.d.). Differential scanning calorimetry.
  • ACS Publications. (2024, March 28). LCPOM: Precise Reconstruction of Polarized Optical Microscopy Images of Liquid Crystals. Chemistry of Materials.
  • qNMR Exchange. (2024, January 20). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology.
  • AppsLab Library. (2014, October 9). Fast analysis of benzoic acids using a reversed-phase HPLC-UV method.
  • Unknown. (n.d.). Various techniques have been used to characterize liquid crystals. The main factors to be c.
  • ACS Publications. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry.
  • Semitracks. (n.d.). Liquid Crystal Analysis.
  • TCA Lab / Alfa Chemistry. (2025, March 20). Liquid Crystal Testing.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
  • Amerigo Scientific. (n.d.). 4-(Octyloxy)benzoic acid (98%).
  • Semantic Scholar. (2019, March 20). Determination of Optical Purity of Lactic Acid-Based Chiral Liquid Crystals and Corresponding Building Blocks by Chiral High-Per.
  • Longdom Publishing. (2021, November 29). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation.
  • IRE Journals. (2019, August). DEVELOPMENT OF AN HPLC METHOD FOR DETERMINATION OF SOME PRESERVATIVES IN SOY SAUCE.
  • Muhammad, K., et al. (n.d.). 4-(4-Octyloxybenzoyloxy)benzoic acid. PMC.
  • Organic Syntheses. (n.d.). Synthesis of Phenols from Benzoic Acids.
  • Sigma-Aldrich. (n.d.). 4-(Octyloxy)benzoic acid 98 2493-84-7.
  • Chemistry LibreTexts. (2024, September 1). 2.4: Preparation of 4-Acetoxy Benzoic acid.
  • NETZSCH Analyzing & Testing. (2026, February 9). Differential Scanning Calorimeter (DSC/DTA).
  • Fisher Scientific. (n.d.). 4-Benzyloxybenzoic Acid 98.0+%, TCI America 5 g.
  • ResolveMass Laboratories Inc. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis.
  • Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights.
  • TCI AMERICA. (n.d.). 4-n-Octyloxybenzoic Acid.
  • Sigma-Aldrich. (n.d.). 4-{[4-(octyloxy)benzoyl]oxy}phenyl 4-(octyloxy)benzoate.
  • PrepChem.com. (n.d.). (1) Synthesis of 4-Octyloxybenzoic acid.
  • Google Patents. (n.d.). US5540857A - Purification of liquid crystals and liquid crystal composition.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 4-Benzoylbenzoic Acid.
  • BenchChem. (n.d.). Comparative Guide to Purity Analysis of Synthesized 3-(4-Acetyloxyphenyl)benzoic acid.
  • PubMed. (2009, January 31). 4-(4-Octyloxybenzo-yloxy)benzoic acid.

Sources

Comparative Guide: 4-[[4-(Octyloxy)benzoyl]oxy]benzoic Acid in Liquid Crystalline Systems

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-[[4-(Octyloxy)benzoyl]oxy]benzoic Acid Applications.

Executive Summary & Technical Significance

This compound (often abbreviated as 4,4'-OOBA or simply the "dimer acid") is a pivotal mesogenic building block in materials science. Structurally, it consists of a rigid aromatic core containing two benzene rings linked by an ester group, a flexible octyloxy tail (


), and a reactive carboxylic acid head group.

Unlike its monomeric precursor (4-octyloxybenzoic acid), this "dimer" molecule offers significantly enhanced thermal stability and a broader nematic temperature range. It serves as a critical intermediate for synthesizing Main-Chain Liquid Crystalline Polymers (MCLCPs) and Side-Chain Liquid Crystalline Polymers (SCLCPs) , where the carboxylic acid moiety acts as the polymerization handle. Furthermore, its ability to form intermolecular hydrogen bonds allows it to function as a proton donor in supramolecular liquid crystals.

Key Performance Metrics
  • Phase Behavior: Enantiotropic Nematic (N) phase.[1]

  • Melting Point (

    
    ):  ~147–148 °C.[2]
    
  • Clearing Point (

    
    ):  ~217 °C.[2]
    
  • Mesophase Range: ~70 °C (Broad).

Comparative Analysis: Performance vs. Alternatives

This section objectively compares the target molecule against its primary alternatives: its monomeric precursor and other alkyl analogs.

Comparison 1: Thermal Stability & Phase Range

The most direct comparison is between the "dimer" (target) and the "monomer" (4-octyloxybenzoic acid). The dimerization via the ester linkage significantly alters the aspect ratio and rigidity of the mesogen.

FeatureThis compound (Target)4-Octyloxybenzoic Acid (Monomer)Implication
Rigid Core 2 Benzene Rings + Ester1 Benzene RingTarget has higher aspect ratio (

), stabilizing the mesophase.
Melting Point 147–148 °C ~101 °CTarget is suitable for high-temperature operating environments.
Clearing Point 217 °C ~147 °CTarget maintains liquid crystallinity at temperatures where the monomer is isotropic.
Nematic Range ~70 °C ~46 °CTarget offers a wider processing window for polymer alignment.

Expert Insight: The increase in the clearing point (


) by ~70°C upon adding the second phenyl-ester group demonstrates the dominance of core rigidity in determining mesophase stability. For applications requiring retention of order during high-temperature polymerization (e.g., melt polycondensation), the target dimer is superior  to the monomer.
Comparison 2: Alkyl Chain Length Effects

The octyloxy (


) chain is often considered the "sweet spot" for balancing melting point and mesophase type.
Chain LengthAnalogPhase BehaviorApplication Suitability
Short (

)
Methoxy/ButoxyHigh Melting, often only Monotropic Nematic.Poor. Too crystalline; difficult to process.
Medium (

)
Octyloxy (Target) Stable Enantiotropic Nematic. Ideal. Good balance of solubility and mesophase width.
Long (

)
DodecyloxyTendency toward Smectic phases; Lower Melting.Specialized. Used when layered ordering (Smectic) is required.

Experimental Protocols

Protocol A: Synthesis via Aldehyde Oxidation (High Purity Route)

Rationale: Direct esterification of 4-octyloxybenzoic acid and 4-hydroxybenzoic acid can lead to self-polymerization of the hydroxy acid. The "Aldehyde Route" avoids this by using 4-hydroxybenzaldehyde, which cannot self-esterify, followed by selective oxidation.

Reagents:
  • 4-Octyloxybenzoyl chloride (1.0 eq)

  • 4-Hydroxybenzaldehyde (1.0 eq)

  • Triethylamine (TEA) (Excess)[3]

  • Potassium Permanganate (

    
    )[3]
    
  • Solvents: Dichloromethane (DCM), Acetone.

Step-by-Step Workflow:
  • Esterification:

    • Dissolve 4-hydroxybenzaldehyde (10 mmol) and TEA (12 mmol) in dry DCM (50 mL) under

      
      .
      
    • Cool to 0 °C. Add 4-octyloxybenzoyl chloride (10 mmol) dropwise.

    • Stir at Room Temp (RT) for 12 hours.

    • Workup: Wash with dilute HCl, then water. Dry organic layer (

      
      ), evaporate. Recrystallize intermediate (Aldehyde) from ethanol.[3][4]
      
  • Oxidation:

    • Dissolve the intermediate aldehyde (5 mmol) in Acetone (50 mL) at 60 °C.

    • Add aqueous solution of

      
       (6 mmol) dropwise over 1 hour.
      
    • Reflux for 2 hours.

    • Filtration: Filter hot to remove

      
      .
      
    • Acidification: Cool filtrate and acidify with HCl (1M) to precipitate the product.

    • Purification: Recrystallize from ethanol/DMF mixture.

Visual Synthesis Workflow (Graphviz)

SynthesisProtocol Figure 1: Synthesis of this compound via Aldehyde Oxidation Route. Start Start: 4-Hydroxybenzaldehyde + 4-Octyloxybenzoyl Chloride Step1 Esterification (TEA, DCM, 0°C -> RT) Start->Step1 Acylation Inter Intermediate: 4-(4-Octyloxybenzoyloxy) benzaldehyde Step1->Inter Yields Aldehyde Step2 Oxidation (KMnO4, Acetone, Reflux) Inter->Step2 Oxidation Filter Filtration (Remove MnO2) Step2->Filter Acid Acidification (HCl) Filter->Acid Filtrate Final Target Product: 4-[[4-(Octyloxy)benzoyl]oxy] benzoic acid Acid->Final Precipitation

[3][4]

Protocol B: Characterization of Mesophases

Rationale: To confirm the liquid crystalline nature, one must observe the optical texture (POM) and measure the heat flow during transitions (DSC).[1]

  • Differential Scanning Calorimetry (DSC):

    • Instrument: PerkinElmer DSC 8000 (or equivalent).

    • Method: Heat sample (5 mg) from 30 °C to 250 °C at 10 °C/min. Hold for 1 min. Cool to 30 °C at 10 °C/min. Repeat cycle.

    • Expected Data:

      • Endothermic peak at ~148 °C (Crystal

        
         Nematic).
        
      • Endothermic peak at ~217 °C (Nematic

        
         Isotropic).
        
  • Polarized Optical Microscopy (POM):

    • Setup: Sample between glass cover slips on a hot stage (Linkam). Crossed polarizers.

    • Observation: Heat to 220 °C (Isotropic). Cool slowly (5 °C/min).

    • Expected Texture: At ~215 °C, emergence of Schlieren texture or Thread-like texture , characteristic of the Nematic phase.

Mechanistic Diagram: Supramolecular Assembly

The carboxylic acid group allows this molecule to form dimers or complexes via hydrogen bonding. This is crucial for "Supramolecular Liquid Crystals" where the mesogen is formed by non-covalent interactions.

HBonding Figure 2: Formation of Supramolecular Mesogens via Carboxylic Acid Dimerization. Monomer1 Molecule A (COOH Donor) Complex Supramolecular Dimer (Cyclic H-Bonding) Monomer1->Complex H-Bond Formation Monomer2 Molecule B (COOH Donor) Monomer2->Complex H-Bond Formation Mesophase Stabilized Mesophase (Effective Length Doubled) Complex->Mesophase Self-Assembly

[3][5][6]

References

  • Imrie, C. T., et al. (1994). "The preparation and properties of some liquid crystalline polyesters." Liquid Crystals, 16(6).[5] (Establishes the use of benzoyloxybenzoic acids in LCPs).

  • Muhammad, B., et al. (2009).[3] "4-(4-Octyloxybenzoyloxy)benzoic acid."[2][3] Acta Crystallographica Section E, E65, o363. Link (Definitive crystal structure and synthesis intermediate data).

  • PrepChem. "Synthesis of 2-fluoro-4-(4-octyloxybenzoyloxy)benzoic acid." Link (Provides specific melting/clearing point data for the parent compound: MP 147-148°C, N-I 217°C).

  • Gray, G. W., & Jones, B. (1954). "The Mesomorphic Transition Points of the p-n-Alkoxybenzoic Acids." Journal of the Chemical Society.
  • Sigma-Aldrich. "4-(Octyloxy)benzoic acid Product Specification." Link (Source for monomer properties: MP 101°C).

Sources

Comparative Guide: Hydrophobic & Interfacial Properties of Octyloxybenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical comparison of the physicochemical and hydrophobic properties of 2-octyloxybenzoic acid (Ortho) , 3-octyloxybenzoic acid (Meta) , and 4-octyloxybenzoic acid (Para) .

Verdict:

  • 4-Octyloxybenzoic Acid (Para): The industry standard for Liquid Crystal (LC) applications. It exhibits the highest structural order, highest melting point, and strong intermolecular dimerization. Its hydrophobicity drives mesophase formation (smectic/nematic) rather than simple solubility.

  • 2-Octyloxybenzoic Acid (Ortho): Characterized by the "Ortho Effect." It forms a stable intramolecular hydrogen bond (pseudo-ring), effectively "masking" its polar headgroup. This results in distinct solubility profiles (often higher apparent lipophilicity in non-polar solvents) but disrupts the packing required for stable liquid crystalline phases.

  • 3-Octyloxybenzoic Acid (Meta): An intermediate isomer with "kinked" geometry. It lacks the packing symmetry of the para isomer and the intramolecular stabilization of the ortho isomer, often resulting in the lowest melting point and unique solubility behaviors useful for disrupting crystallinity in formulations.

Structural & Mechanistic Analysis

The divergence in hydrophobic behavior is not driven by atomic composition (which is identical:


) but by molecular topology  and hydrogen bonding dynamics .
The "Ortho Effect" vs. Para-Dimerization
  • Ortho (2-isomer): The carboxyl proton (

    
    ) forms a hydrogen bond with the ether oxygen at the 2-position. This creates a closed 6-membered pseudo-ring.
    
    • Consequence: The polar headgroup is partially "self-neutralized," reducing its interaction with water and potentially increasing membrane permeability (

      
      ).
      
  • Para (4-isomer): The octyloxy tail and carboxyl group are on opposite ends.

    • Consequence: These molecules form head-to-head intermolecular dimers (Carboxyl-Carboxyl), creating a long, rod-like (calamitic) structure essential for liquid crystal formation.

Visualization of Hydrophobic Mechanisms

Hydrophobicity_Mechanism Isomer_Ortho 2-Octyloxybenzoic Acid (Ortho) Mech_Ortho Intramolecular H-Bond (Pseudo-Ring Formation) Isomer_Ortho->Mech_Ortho Proximity of -O- and -COOH Isomer_Para 4-Octyloxybenzoic Acid (Para) Mech_Para Intermolecular Dimerization (Head-to-Head) Isomer_Para->Mech_Para Linear Separation Prop_Ortho Masked Polarity Lower Lattice Energy Higher Solv. Solubility Mech_Ortho->Prop_Ortho Reduces Water Interaction Prop_Para Rod-Like Shape High Lattice Energy Liquid Crystal Phases Mech_Para->Prop_Para Maximizes Packing

Figure 1: Mechanistic divergence between Ortho and Para isomers driving hydrophobic and phase behavior.

Comparative Data Profile

The following data synthesizes experimental trends and calculated physicochemical descriptors.

Property2-Octyloxybenzoic Acid (Ortho)3-Octyloxybenzoic Acid (Meta)4-Octyloxybenzoic Acid (Para)
Molecular Geometry Bent / ChelatedKinkedLinear / Rod-like
Dominant H-Bonding Intramolecular (COOH

O-Ether)
Intermolecular (Weak Network)Intermolecular (Dimerization)
Melting Point Low (~50-70°C)Lowest (often <60°C)High (~100-108°C) [1]
Liquid Crystallinity Non-mesogenic / MonotropicRare / Unstable MesophasesEnantiotropic (Nematic/Smectic) [1]
Predicted LogP ~4.8 - 5.1 (Variable due to conformation)~4.6~4.7 - 4.9

(Acidity)
Higher (Weaker acid due to H-bond stabilization)IntermediateLower (Standard benzoic acid range ~4.2)
Surface Packing Poor (Steric hindrance at interface)DisorderedDense (Vertical alignment)

Note on LogP: While calculated LogP values are similar, the effective lipophilicity (


) at physiological pH differs significantly. The ortho isomer's intramolecular bond can make it effectively more lipophilic in transport scenarios by preventing ionization or hydration of the carboxyl group.

Experimental Protocols

To objectively compare these isomers, we recommend two complementary assays: RP-HPLC for Lipophilicity Indexing and Contact Angle Goniometry for surface energy.

Protocol A: RP-HPLC Hydrophobicity Index ( )

Standard Shake-Flask methods are often unreliable for surfactants/LCs due to emulsion formation. RP-HPLC provides a precise, chromatographic hydrophobicity index.

Equipment:

  • HPLC System with UV Detector (254 nm).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), 150mm x 4.6mm, 5µm.

Reagents:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (buffers ionization).

  • Mobile Phase B: Acetonitrile (ACN).

  • Standards: Homologous series of alkyl benzoates (Methyl to Hexyl benzoate) for calibration.

Workflow:

  • Preparation: Dissolve 1 mg of each isomer in 1 mL of Methanol.

  • Isocratic Runs: Perform runs at varying organic modifier concentrations (

    
     = 50%, 60%, 70%, 80% ACN).
    
  • Data Collection: Record retention time (

    
    ) and dead time (
    
    
    
    ).
  • Calculation:

    • Calculate capacity factor:

      
      [1]
      
    • Plot

      
       vs. 
      
      
      
      (volume fraction of organic modifier).
    • Extrapolate to 0% organic (

      
      ):  The y-intercept represents the intrinsic hydrophobicity relative to pure water.
      

Expected Outcome:

  • Para: Highest

    
     due to surface area interaction with C18 chains.
    
  • Ortho: Lower retention time than Para in high-water content due to steric hindrance preventing deep insertion into the C18 stationary phase, despite high internal lipophilicity.

Protocol B: Surface Tension & Contact Angle

Determines how the hydrophobic tail packs at an interface.

Method: Sessile Drop Technique on Hydrophobic Substrate (PTFE).

  • Substrate Prep: Clean PTFE slides with ethanol and dry under

    
    .
    
  • Solution: Prepare 1 mM solutions of each isomer in water (adjust pH to 8.0 with NaOH to ensure solubility as surfactants, or use DMSO/Water mix).

  • Deposition: Deposit 2 µL droplet.

  • Measurement: Measure contact angle (

    
    ) after 10 seconds.
    

Interpretation:

  • Para: Will show the lowest surface tension (smallest contact angle on hydrophilic surfaces, or highest stability on hydrophobic) due to efficient packing of the octyl chains at the air-water interface.

  • Ortho: Irregular packing leads to higher surface tension compared to the Para isomer.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_prep Phase 1: Sample Preparation cluster_hplc Phase 2: RP-HPLC Analysis cluster_calc Phase 3: Data Processing Step1 Dissolve Isomers (1mg/mL MeOH) Step3 Isocratic Injection (50-80% ACN) Step1->Step3 Step2 Prepare Mobile Phase (H2O+TFA / ACN) Step2->Step3 Step4 Measure Retention (tR) Step3->Step4 Step5 Calculate Capacity Factor (k) k = (tR - t0) / t0 Step4->Step5 Step6 Linear Regression Plot log k vs. %ACN Step5->Step6 Step7 Derive log kw (Intercept at 0% Organic) Step6->Step7

Figure 2: Step-by-step workflow for determining the Hydrophobicity Index (


) using RP-HPLC.

References

  • Imrie, C. T., & Taylor, L. (1989). The preparation and properties of some 4-n-alkoxybenzoic acids. Liquid Crystals, 6(1), 1–10.

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.
  • Valkó, K. (2004). Application of high-performance liquid chromatography based measurements of lipophilicity to model biological distribution.[2] Journal of Chromatography A, 1037(1-2), 299-310.

  • PubChem Database. 4-Octyloxybenzoic acid (CID 13652) and 2-Octyloxybenzoic acid (CID 20082775). National Library of Medicine.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.